1-Bromo-2-phenoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFUWRLNIZICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073486 | |
| Record name | 1-Bromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-06-1, 36563-47-0 | |
| Record name | 2-Bromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobromodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036563470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-phenoxy-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V1943Q2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-phenoxybenzene (also known as 2-bromodiphenyl ether), a significant molecular scaffold in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structure, properties, and synthesis. The primary focus is a detailed exploration of the Ullmann condensation as a robust and efficient method for its preparation. The guide explains the underlying chemical principles, provides a detailed, field-proven experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.
Introduction: The Significance of the Diaryl Ether Moiety
Diaryl ethers are a class of organic compounds that form a critical structural unit in numerous natural products, pharmaceuticals, and advanced materials. The this compound scaffold, in particular, serves as a versatile building block. Its unique arrangement of a phenoxy group and a bromine atom on adjacent carbons of a benzene ring allows for subsequent functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the diaryl ether core provides a specific conformational rigidity and electronic environment often sought in medicinal chemistry and materials science. Understanding the efficient synthesis and precise characterization of this molecule is therefore of paramount importance for any research program that utilizes it.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound characterized by a phenyl group linked via an ether bond to a brominated benzene ring at the ortho position.
Structure:
Figure 1: Chemical Structure of this compound
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromodiphenyl ether, PBDE 1 | [1] |
| CAS Number | 7025-06-1 | [1] |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | 43-47 °C | |
| Boiling Point | 97-100 °C (at reduced pressure) | |
| Solubility | Soluble in chloroform, DMSO, and slightly soluble in methanol. |
Synthesis via Ullmann Condensation
The most established and reliable method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2] This reaction is a cornerstone of diaryl ether synthesis due to its reliability and adaptability.
Theoretical Background and Mechanism
The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[3] The reaction is catalyzed by a copper species, typically from a Cu(I) or Cu(II) salt, and requires a base to deprotonate the phenol.
Reaction Scheme:
2-Bromophenol + Phenol --Cu catalyst, Base--> this compound
The mechanism, while extensively studied, can be complex and is thought to proceed through a catalytic cycle. A plausible pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol to form a phenoxide anion. This phenoxide then reacts with the Cu(I) catalyst to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (in this case, 1,2-dibromobenzene or 2-bromophenol, depending on the chosen starting materials) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the new C-O bond of the diaryl ether and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts like CuI or CuBr are often preferred as they are believed to be the active catalytic species. However, Cu(II) salts or even copper metal can be used, as they can be reduced in situ. The addition of ligands, such as diamines or diketones, can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[4]
-
Base: A base is essential to generate the nucleophilic phenoxide. The choice of base can influence the reaction rate and yield. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) but are also more expensive.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are traditionally used to ensure the reagents remain in solution at the high temperatures often required for the reaction.[5]
-
Temperature: Classical Ullmann conditions often require high temperatures (>150 °C).[6] However, modern ligand-accelerated systems can often proceed at lower temperatures (90-120 °C), which can improve the tolerance of sensitive functional groups.[7]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Bromophenol
-
Phenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Toluene
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromophenol (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Addition of Catalyst and Solvent: Add Copper(I) Iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous pyridine as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove inorganic salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2M HCl solution (to remove pyridine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a pure solid.
Process Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show a complex series of multiplets in the aromatic region (typically δ 6.8-7.6 ppm). The integration of this region should correspond to 9 protons. The specific splitting patterns arise from the coupling between adjacent protons on the two different phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, confirming the asymmetric nature of the diaryl ether. The carbon atom attached to the bromine (C-Br) will appear at a characteristic chemical shift (around δ 113-116 ppm). The two carbons involved in the ether linkage (C-O) will also have distinct signals in the δ 150-160 ppm region.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include C-O-C stretching vibrations for the diaryl ether (typically around 1240-1280 cm⁻¹) and C-H stretching for the aromatic rings (above 3000 cm⁻¹). The C-Br stretch is typically observed in the fingerprint region (around 500-600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[9] It may also cause skin and respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear chemical safety goggles or a face shield.
-
Wear a laboratory coat.
Handling:
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, follow standard first-aid measures and seek medical attention. For detailed information, consult the Safety Data Sheet (SDS) for the compound.
Conclusion
This guide has detailed the structure, properties, and a reliable synthetic route for this compound. The Ullmann condensation stands as a powerful and versatile method for its preparation, and with modern modifications, it can be performed with high efficiency. By following the detailed experimental protocol and employing the described spectroscopic characterization methods, researchers can confidently synthesize and verify this important chemical building block for use in drug discovery, materials science, and broader organic synthesis applications.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90°C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799–3802. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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ChemSafety PRO. (n.d.). GHS SDS for 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37483, 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Su, W., & Vanga, R. R. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. The Journal of Physical Chemistry C, 121(34), 18696-18706. [Link]
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Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Örnskov, E., Lindhardt, A. T., & Skrydstrup, T. (2012). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. European Journal of Organic Chemistry, 2012(23), 4383-4391. [Link]
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Monfette, S., & Fagnou, K. (2014). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 20(17), 5452-5456. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Recent synthetic developments and applications of the Ullmann reaction. A review. Chemical Reviews, 102(5), 1359-1470. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromophenyl Phenyl Ether
Abstract
2-Bromophenyl phenyl ether is a key structural motif and versatile intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its synthesis provides a fundamental case study in C-O bond formation, a cornerstone of modern chemical manufacturing. This guide provides an in-depth analysis of the principal synthetic methodologies for preparing 2-bromophenyl phenyl ether, with a focus on the classic Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig etherification. We delve into the mechanistic underpinnings of these reactions, explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions. Furthermore, this document furnishes detailed, field-tested experimental protocols and a comprehensive overview of the analytical techniques required for the unambiguous characterization and purity assessment of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and analysis of diaryl ethers.
Introduction: Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a prevalent structural unit in a vast array of biologically active molecules and advanced materials. Its presence imparts a unique combination of conformational flexibility and chemical stability, making it a highly desirable scaffold in drug design. 2-Bromophenyl phenyl ether, specifically, serves as a valuable building block. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Understanding its synthesis is therefore crucial for laboratories engaged in the development of novel pharmaceuticals and functional materials.
Synthesis Methodologies: A Comparative Analysis
The formation of the aryl-oxygen bond in 2-bromophenyl phenyl ether is most commonly achieved through two powerful, yet distinct, catalytic methods: the Ullmann condensation and the Buchwald-Hartwig etherification.
The Ullmann Condensation: The Classic Copper-Catalyzed Approach
First reported by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for synthesizing diaryl ethers.[1] It involves the copper-catalyzed reaction of an aryl halide with a phenol, typically in the presence of a base at elevated temperatures.[1][2]
Mechanism and Rationale: The classical Ullmann reaction often requires stoichiometric amounts of copper and harsh reaction temperatures (100-220 °C).[2][3] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species.
The choice of reagents is critical:
-
Catalyst: While early procedures used copper powder or copper(II) salts like CuO, modern protocols often employ more soluble and reactive copper(I) salts (e.g., CuI, CuBr) in catalytic amounts, often accelerated by the use of ligands.[1][4]
-
Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][4] Cs₂CO₃ is often more effective due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide anion it generates.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used to achieve the necessary high temperatures.[1][3]
Causality in Experimental Design: The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper center. The use of an aryl iodide instead of a bromide can sometimes facilitate the reaction under milder conditions due to the weaker C-I bond. However, recent advancements have identified ligand systems that can promote the reaction even with less reactive aryl bromides at lower temperatures.[4]
Caption: Proposed mechanism for the Ullmann Condensation.
Buchwald-Hartwig Etherification: A Modern Palladium-Catalyzed Alternative
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for C-N and C-O bond formation.[5][6] It generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[6][7]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromophenyl starting material to form a Pd(II) complex.
-
Ligand Exchange/Association: The phenoxide, formed by the reaction of phenol with the base, coordinates to the palladium center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the 2-bromophenyl phenyl ether and regenerating the Pd(0) catalyst.
The success of the Buchwald-Hartwig reaction is highly dependent on the ligand coordinated to the palladium center.
-
Catalyst System: A palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] is combined with a phosphine ligand.[9] The ligand is crucial for stabilizing the palladium species and facilitating the key steps of the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands are essential.[8] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition. Examples include biarylphosphines like BrettPhos or bulky alkylphosphines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like LHMDS or carbonate bases can also be used.[8]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed.[8]
Causality in Experimental Design: The choice of ligand is paramount. The steric bulk of the ligand facilitates the final reductive elimination step, which is often rate-limiting. Electron-donating properties of the ligand increase electron density on the palladium center, which in turn promotes the initial oxidative addition to the aryl bromide.
Caption: Catalytic cycle of the Buchwald-Hartwig Etherification.
Detailed Experimental Protocol: Ullmann Synthesis
This protocol describes a representative lab-scale synthesis of 2-bromophenyl phenyl ether using a modified Ullmann condensation.
Materials:
-
Phenol (1.0 eq)
-
2-Bromophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, 2-bromophenol, and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous DMF via syringe, followed by the addition of copper(I) iodide.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] b. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-bromophenyl phenyl ether.
Comprehensive Characterization
Unambiguous identification and purity assessment are critical. A combination of spectroscopic and chromatographic methods is employed.[11]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[12] Protons and carbons adjacent to the ether oxygen will be shifted downfield.[13][14] The aromatic region of the ¹H NMR spectrum will show complex splitting patterns corresponding to the two different phenyl rings.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |
| 7.60 - 7.55 (m, 1H) | 157.5 |
| 7.40 - 7.30 (m, 3H) | 155.9 |
| 7.20 - 7.10 (m, 2H) | 133.9 |
| 7.05 - 6.95 (m, 3H) | 129.8 |
| 128.4 | |
| 124.6 | |
| 123.8 | |
| 121.9 | |
| 119.3 | |
| 116.8 | |
| Typical, predicted values. Actual values may vary slightly. |
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Diaryl ethers exhibit a strong, characteristic C-O-C asymmetric stretching absorption band around 1250 cm⁻¹.[14][15][16] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting phenol.[16]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry confirms the molecular weight. The mass spectrum of 2-bromophenyl phenyl ether will exhibit a characteristic molecular ion (M⁺) peak cluster. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity at m/z values separated by 2 Da (e.g., M⁺ and M+2).[17][18][19] Common fragmentation patterns include the cleavage of the C-Br bond or the C-O ether bond.[20][21]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high accuracy.[11]
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for checking for volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress, allowing for a quick visualization of the consumption of starting materials and the formation of the product.
Caption: General workflow for product purification and characterization.
Safety and Handling
-
Phenols: Phenols are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Aryl Halides: 2-Bromophenol is an irritant. Avoid inhalation and skin contact.
-
Catalysts: Palladium and copper catalysts, while used in small amounts, should be handled with care. Avoid creating dust.
-
Bases & Solvents: Strong bases like NaOt-Bu are corrosive. Anhydrous solvents like DMF and toluene are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 2-bromophenyl phenyl ether offers a valuable platform for exploring fundamental C-O bond-forming reactions. While the Ullmann condensation remains a viable, classic method, the palladium-catalyzed Buchwald-Hartwig etherification provides a more versatile, efficient, and milder alternative with broader applicability. A thorough characterization using a suite of modern analytical techniques, including NMR, MS, IR, and chromatography, is essential to confirm the structure and ensure the purity of the synthesized material. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate this important chemical intermediate.
References
- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols.
- Wiley-VCH. (2007). Supporting Information.
- ChemicalBook. (n.d.). 2-PHENYLETHYL PHENYL ETHER synthesis.
- SynArchive. (2024). Ullmann Condensation.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
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Physical and chemical properties of 1-Bromo-2-phenoxybenzene
An In-Depth Technical Guide to 1-Bromo-2-phenoxybenzene
Abstract
This compound, also known as 2-bromodiphenyl ether, is a pivotal diaryl ether intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring a bromine atom ortho to a phenoxy group, provides two distinct points for chemical modification, making it a versatile building block for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its core physical and chemical properties, established synthetic methodologies, and significant chemical reactions. Detailed, field-tested protocols for its synthesis and subsequent transformations, such as palladium-catalyzed cross-coupling reactions, are provided to support researchers and drug development professionals. The causality behind experimental choices is explained, ensuring both scientific accuracy and practical applicability.
Introduction to this compound
This compound (CAS No: 7025-06-1) is an aromatic compound belonging to the diphenyl ether family.[1] Diphenyl ethers are characterized by an oxygen atom connecting two phenyl rings, a structural motif present in numerous natural products and pharmaceuticals. The strategic placement of a bromine atom on one of the rings makes this compound a particularly valuable precursor in synthetic chemistry.[1] The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in drug discovery, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile.[2][3]
The phenoxy group, on the other hand, influences the molecule's overall electronic properties and conformational flexibility, which can be critical for molecular recognition in biological systems. This guide will delve into the essential properties of this compound and provide practical insights into its synthesis and reactivity, empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and purification.
Physical Properties
The key physical characteristics of this compound are summarized in the table below. The compound is a solid at room temperature with a relatively low melting point.[1][4] Its boiling point indicates good thermal stability, and its solubility profile is typical for an organohalogen compound of its size, showing good solubility in common organic solvents but not in water.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 7025-06-1, 36563-47-0 | [6] |
| Molecular Formula | C₁₂H₉BrO | [6] |
| Molecular Weight | 249.10 g/mol | [1][6] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 43 - 47 °C | [1][4] |
| Boiling Point | 97 - 100 °C (at reduced pressure) | [4] |
| Solubility | Soluble in Chloroform, DMSO (slightly), Methanol (slightly) | [4] |
| Purity | >98.0% (GC) |
Spectral Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]
-
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.[8]
-
Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the C-O-C ether linkage and the aromatic C-H bonds.[6][7]
Researchers can access and view these spectra through various public databases like SpectraBase and PubChem.[7][9]
Synthesis of this compound
The most common and efficient method for synthesizing diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[10][11]
Ullmann Condensation: A Proven Synthetic Route
The Ullmann condensation is a robust and widely used method for forming C-O bonds.[10] The reaction typically requires high temperatures and a copper catalyst, often in the presence of a base.[12] Modern variations of this reaction may use ligands to accelerate the process and allow for milder reaction conditions.[13][14]
Diagram: Synthetic Workflow for this compound
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The Ullmann Condensation: A Technical Guide to Diaryl Ether Synthesis
Introduction: The Enduring Relevance of Diaryl Ethers and the Ullmann Condensation
Diaryl ethers are a critical structural motif in a vast array of biologically active molecules and advanced materials.[1][2][3] From the life-saving antibiotic vancomycin to high-performance polymers, the diaryl ether linkage imparts unique conformational and electronic properties.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents the archetypal copper-catalyzed method for the formation of this crucial C-O bond.[4][5] While initially plagued by harsh reaction conditions such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, the Ullmann reaction has undergone a significant renaissance.[5][6][7] Modern iterations, featuring sophisticated ligands and milder conditions, have revitalized its utility, offering a cost-effective and often superior alternative to palladium-catalyzed methods.[1][8] This guide provides an in-depth exploration of the Ullmann condensation for diaryl ether synthesis, focusing on the underlying mechanistic principles, practical experimental considerations, and its application in contemporary research and development.
The Catalytic Cycle: Unraveling the Mechanism
The precise mechanism of the Ullmann condensation can be nuanced and substrate-dependent; however, a generally accepted catalytic cycle involving a Cu(I)/Cu(III) couple provides a robust framework for understanding the transformation.[9]
A proposed catalytic cycle for the Ullmann diaryl ether synthesis is initiated by the coordination of a ligand to a Cu(I) salt. This is followed by the reaction with a phenol to form a copper(I) phenoxide intermediate. The subsequent oxidative addition of an aryl halide leads to a transient Cu(III) species. Finally, reductive elimination from this intermediate furnishes the desired diaryl ether and regenerates the active Cu(I) catalyst.[9]
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Core Components and Reaction Optimization
The success of an Ullmann condensation hinges on the judicious selection and optimization of several key parameters. The interplay between the copper source, ligand, base, solvent, and temperature dictates the reaction's efficiency, scope, and reproducibility.[9]
Copper Source
While early Ullmann reactions utilized copper powder, often requiring activation, modern protocols predominantly employ copper(I) salts such as CuI, CuBr, and Cu₂O.[1][10] These salts are generally more reactive and lead to more reproducible results. It is crucial to use high-purity copper sources, as oxidation to Cu(II) can significantly diminish catalytic activity.[10]
| Copper Source | Common Forms | Purity | Considerations |
| Copper(I) | CuI, CuBr, Cu₂O, Cu(OTf)₂ | >98% | CuI is a common and effective choice. Cu₂O is an inexpensive and air-stable option.[1] |
| Copper(0) | Powder, nanoparticles | Varies | Often requires activation (e.g., with iodine) and can lead to less reproducible results.[10] |
| Copper(II) | CuO, CuCl₂ | >98% | Generally less active but can be effective in some systems, potentially being reduced in situ to Cu(I).[4] |
The Crucial Role of Ligands
The evolution of the Ullmann condensation from a stoichiometric to a catalytic process is largely attributable to the development of effective ligands. Ligands serve multiple functions: they solubilize the copper salt, prevent catalyst agglomeration, and modulate the electronic and steric properties of the copper center to facilitate the catalytic cycle.[1][11] A wide variety of ligands have been successfully employed, with N- and O-based chelating agents being particularly prominent.
| Ligand Class | Examples | Key Features |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Inexpensive, readily available, and effective for a broad range of substrates. |
| Diamines | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Strong chelators that can stabilize the copper catalyst.[8] |
| β-Diketones | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | Can accelerate reactions, allowing for lower temperatures.[12] |
| Salicylaldimines | 2-((2-isopropylphenylimino)methyl)phenol | Readily synthesized and can be tuned for specific applications.[11] |
| Oxalamides | N-(Naphthalen-1-yl)-N'-alkyl oxalamides | Highly effective, enabling high catalyst turnover numbers.[13] |
Base and Solvent Selection
The base plays a critical role in the deprotonation of the phenol, a necessary step for the formation of the copper phenoxide intermediate. The choice of base is often linked to the pKa of the phenol and the solvent used. Inorganic bases are most commonly employed.
| Base | Common Examples | Solvent Compatibility | Notes |
| Carbonates | K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Toluene | Cs₂CO₃ is often more effective due to its higher solubility.[1] |
| Phosphates | K₃PO₄ | DMF, Dioxane | A strong base that is effective for less acidic phenols.[11] |
| Hydroxides | KOH | DMSO | Can be used, but may introduce water, which can be detrimental.[6] |
The solvent must be capable of dissolving the reactants and the copper catalyst, and it should be stable at the reaction temperature. High-boiling polar aprotic solvents are typical choices.
| Solvent | Boiling Point (°C) | Properties |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solubilizing properties. |
| Dioxane | 101 | A common choice for modern, lower-temperature reactions.[11] |
| Toluene | 111 | A non-polar option that can be effective with certain catalyst systems.[14] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Used in traditional, high-temperature Ullmann reactions.[5] |
Experimental Protocols
Adherence to meticulous experimental technique is paramount for achieving success in Ullmann condensations. The following protocols provide a framework for both a classic and a modern ligand-accelerated approach.
Protocol 1: Classic Ullmann Diaryl Ether Synthesis (High Temperature)
This protocol is representative of the traditional approach to Ullmann condensations.
Materials:
-
Aryl halide (e.g., 4-chloronitrobenzene)
-
Phenol
-
Potassium hydroxide (KOH)
-
Copper powder (activated)
-
High-boiling solvent (e.g., N-methylpyrrolidone)
Procedure:
-
Catalyst Activation: If using commercial copper powder, activate it by stirring in a 10% solution of iodine in acetone for 10-15 minutes. Filter the copper, wash with acetone and then diethyl ether, and dry under vacuum. Use immediately.[10]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol and potassium hydroxide.
-
Azeotropic Water Removal: Add a suitable solvent for azeotropic removal of water (e.g., toluene) and heat to reflux with a Dean-Stark trap until no more water is collected.
-
Solvent Exchange: Remove the azeotroping solvent under reduced pressure.
-
Reaction Assembly: Add the high-boiling solvent, the aryl halide, and the activated copper powder to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 150-210°C) and stir vigorously under an inert atmosphere.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
Protocol 2: Modern Ligand-Accelerated Ullmann Diaryl Ether Synthesis
This protocol illustrates a milder, more efficient approach utilizing a copper(I) salt and a ligand.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Phenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N-dimethylglycine)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, phenol, CuI, ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[15]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Place the vessel in a preheated heating block and stir at the desired temperature (typically 80-120°C).[10]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
Caption: A general workflow for optimizing Ullmann diaryl ether synthesis.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized Cu source) | Use a fresh, high-purity Cu(I) salt.[10] |
| Unsuitable ligand | Screen a variety of ligands from different classes.[15] | |
| Suboptimal base or solvent | Screen different bases and solvents.[15] | |
| Reaction temperature is too low | Gradually increase the reaction temperature.[10] | |
| Dehalogenation of Aryl Halide | Presence of protic impurities (e.g., water) | Use anhydrous reagents and solvents under a strictly inert atmosphere.[10] |
| Slow coupling reaction | Increase catalyst loading or switch to a more active ligand to accelerate the desired reaction. | |
| Homocoupling of Aryl Halide | High reaction temperature | Lower the reaction temperature if possible. |
| Inappropriate ligand | A suitable ligand can improve selectivity for the cross-coupling reaction.[10] | |
| Reaction Stalls | Catalyst decomposition | Ensure a strictly inert atmosphere; consider using a more robust ligand. |
Applications in Drug Discovery and Beyond
The Ullmann condensation is a powerful tool in the synthesis of complex molecules with significant biological activity. The diaryl ether linkage is a key structural component in numerous pharmaceuticals. For instance, the synthesis of certain anticancer agents and antibacterial compounds relies on the efficient formation of this bond.[2] The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the late-stage functionalization of complex intermediates in drug discovery programs.[8][16] Beyond pharmaceuticals, the Ullmann condensation is employed in the synthesis of polymers and materials where the diaryl ether unit imparts desirable thermal and mechanical properties.
Conclusion
The Ullmann condensation has evolved from a classical named reaction requiring harsh conditions into a versatile and indispensable tool for modern organic synthesis. Through the development of new ligands and a deeper understanding of the reaction mechanism, chemists can now construct diaryl ether linkages with high efficiency and under significantly milder conditions. For researchers, scientists, and drug development professionals, a thorough grasp of the principles and practicalities of the Ullmann condensation is essential for the successful synthesis of a wide range of important molecules.
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- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and History of 1-Bromo-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive examination of this compound, a significant aryl ether in the field of organic synthesis. The narrative traces the historical development of its synthesis, grounded in the foundational principles of ether chemistry, and contrasts classical methodologies with modern, more efficient protocols. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental procedures, and present a full physicochemical and spectroscopic characterization of the molecule. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.
Introduction: Situating this compound in Chemical History
This compound (also known as 2-bromodiphenyl ether) is a diaryl ether, a class of compounds characterized by an oxygen atom connecting two aromatic rings. Its structure is foundational to more complex molecules, including certain pharmaceuticals and, notably, the class of compounds known as polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants.[1][2] The story of this compound is not one of a singular, celebrated discovery but rather a logical outcome of the evolution of synthetic organic chemistry. Its existence and synthesis are predicated on two major historical achievements: the ability to form ether linkages and the development of methods to create bonds between two aryl groups.
The journey begins with early ether synthesis. While simple aliphatic ethers were known from the 13th century, the 19th century brought mechanistic understanding with Alexander Williamson's development of the Williamson ether synthesis in 1850.[3][4] This SN2 reaction, involving an alkoxide and an alkyl halide, became a cornerstone of organic chemistry.[5][6] However, the Williamson approach is generally unsuitable for creating diaryl ethers like this compound because of the low reactivity of aryl halides in SN2 reactions.[7] The true synthetic gateway to this class of molecules was opened by the advent of transition metal catalysis, specifically the Ullmann condensation.
The Ullmann Condensation: The Key to Diaryl Ether Synthesis
The synthesis of diaryl ethers remained a formidable challenge until Fritz Ullmann's pioneering work in the early 20th century. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, provided the first reliable method for forming the aryl-oxygen-aryl (Ar-O-Ar') bond.[8][9]
The classical Ullmann reaction involves the coupling of an aryl halide with a phenoxide, typically at very high temperatures (often exceeding 200°C) and in the presence of stoichiometric amounts of copper powder or copper salts.[8][10] The reaction requires polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8] Despite its utility, the reaction was often plagued by harsh conditions and low yields.[10]
The mechanism involves the in-situ formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide salt.[11][12]
Diagram: The Ullmann Condensation Mechanism
Caption: Direct synthesis of this compound via Ullmann condensation.
Modern advancements have led to milder, more efficient methods, such as the Buchwald-Hartwig amination protocols adapted for ether synthesis, which use palladium catalysts and specialized ligands, offering greater functional group tolerance and significantly lower reaction temperatures. [7]
Physicochemical Properties and Spectroscopic Data
A precise understanding of a compound's physical and spectroscopic properties is crucial for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉BrO | [13] |
| Molecular Weight | 249.10 g/mol | [13] |
| CAS Number | 7025-06-1 | [13][14] |
| Appearance | Brownish solid | [15][16] |
| Melting Point | 42–44 °C | [15][16] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | δ 7.62 (dd, J = 7.9 Hz, 1.5 Hz, 1H), 7.35–7.30 (m, 2H), 7.27–7.10 (m, 4H), 6.90 (dd, J = 8.2 Hz, 1.2 Hz, 2H) (in CDCl₃, 300 MHz) | [15][16] |
| ¹³C NMR | Representative shifts include signals for 12 carbons, with the C-Br carbon appearing around δ 114 and the C-O carbon around δ 156. | [13][17] |
| Mass Spec (GC-MS) | Molecular ion (M+) peak at m/z ≈ 248/250, reflecting the isotopic pattern of bromine. | [13][17] |
| Infrared (IR) | Characteristic C-O-C ether stretches and C-Br stretches. | [13][17] |
Experimental Protocols: From Classical to Modern Synthesis
To provide a practical perspective, this section details both a classical and a modern protocol for the synthesis of this compound.
Protocol 1: Classical Ullmann Synthesis
This protocol is representative of the historical approach, characterized by harsh conditions.
Objective: To synthesize this compound via a copper-catalyzed coupling of phenol and 1,2-dibromobenzene.
Materials:
-
Phenol
-
1,2-Dibromobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry.
-
Azeotropic Water Removal: Add a volume of toluene approximately equal to the DMF. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove any residual water. This step is critical as water can inhibit the reaction.
-
Coupling Reaction: After water removal, cool the mixture slightly and add 1,2-dibromobenzene (1.1 eq). Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1M HCl and ethyl acetate. Shake vigorously. The acid neutralizes the basic carbonate and protonates any remaining phenoxide.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oil or solid, is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid. [15][16] Causality and Justification:
-
Anhydrous Conditions: The Ullmann reaction is sensitive to water, which can protonate the phenoxide nucleophile.
-
High Temperature: Classical Ullmann reactions require high thermal energy to overcome the activation barrier for oxidative addition of the aryl halide to the copper center. [8]* Base: Potassium carbonate is used to deprotonate the phenol, generating the essential potassium phenoxide nucleophile in situ. [8]* Copper Catalyst: CuI is the active catalyst that facilitates the C-O bond formation. [8]
Protocol 2: Modern Ligand-Accelerated Synthesis
This protocol illustrates a milder, more efficient contemporary approach.
Objective: To synthesize this compound using a modern copper-catalyzed system with a ligand.
Materials:
-
Phenol
-
1,2-Dibromobenzene
-
Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI)
-
L-Proline (as ligand)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Reactor Setup: In a reaction vial equipped with a magnetic stir bar, add CuI (0.05 eq), L-proline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add phenol (1.2 eq) and 1,2-dibromobenzene (1.0 eq) to the vial.
-
Solvent and Reaction: Add anhydrous DMSO. Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.
-
Workup and Purification: The workup and purification follow the same steps as described in the classical protocol (extraction with ethyl acetate, washing, drying, concentration, and column chromatography).
Causality and Justification:
-
Ligand (L-Proline): The amino acid L-proline acts as a ligand, coordinating to the copper center. This increases the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at much lower temperatures.
-
Milder Conditions: The reaction temperature is significantly reduced from ~150 °C to 90 °C, which improves functional group tolerance and reduces byproduct formation.
-
Base (Cs₂CO₃): Cesium carbonate is often more effective than potassium carbonate in these systems due to its higher solubility in organic solvents and the greater nucleophilicity of the resulting cesium phenoxide.
Applications in Modern Synthesis
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of two key functional handles:
-
The Aryl Bromide: The C-Br bond is a versatile site for further functionalization. It readily participates in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. [18][19]It can also be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) for reaction with electrophiles. [20][21]2. The Diaryl Ether Scaffold: The core structure is a key component in many larger molecules, including pharmaceuticals and materials. [18][22]The molecule serves as a precursor for synthesizing specific PBDE congeners for toxicological studies and environmental analysis. [1]
Diagram: Synthetic Utility Workflow
Caption: Key transformations of this compound in organic synthesis.
Conclusion
The history of this compound is intrinsically linked to the broader narrative of organic synthesis. Its preparation was made possible by the development of the Ullmann condensation, a landmark achievement in C-O bond formation. While classical methods required harsh conditions, the evolution of catalysis has provided modern, efficient, and mild protocols for its synthesis. As a versatile building block, this compound continues to be a relevant intermediate for the construction of complex molecules, bridging the gap between historical synthetic chemistry and contemporary research in pharmaceuticals and materials science.
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An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.
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Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. ResearchGate.
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Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges.
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Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.
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The Strategic Utility of 1-Bromo-2-phenoxybenzene: A Technical Primer for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-phenoxybenzene, a diaryl ether with the chemical formula C₁₂H₉BrO, emerges as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its potential research applications in medicinal chemistry and materials science. We will delve into the causality behind its reactivity and provide actionable protocols to leverage its synthetic potential.
Foundational Knowledge: Synthesis and Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its core structure, featuring a phenoxy group ortho to a bromine atom on a benzene ring, presents a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| CAS Number | 36563-47-0, 7025-06-1 | [1] |
| Melting Point | 43-47 °C | [2] |
| Boiling Point | 261 °C | [2] |
| Appearance | White to light yellow powder/crystal |
Synthesis via Ullmann Condensation
The most prevalent and classical method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In this specific case, 2-bromophenol is reacted with bromobenzene, or alternatively, phenol is reacted with 1,2-dibromobenzene. Modern iterations of this reaction often employ palladium catalysts and various ligands to achieve milder reaction conditions and higher yields.
Conceptual Workflow for Ullmann Synthesis:
Caption: Generalized workflow for the Ullmann synthesis of this compound.
The Synthetic Versatility of the C-Br Bond: A Gateway to Complexity
The bromine atom in this compound is the linchpin of its synthetic utility. The carbon-bromine bond serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more elaborate molecular frameworks. This reactivity is the foundation for its potential applications in both medicinal chemistry and materials science. Bromo-organic compounds are pivotal in organic synthesis due to their reactivity in forming new carbon-carbon and carbon-heteroatom bonds[3].
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern organic synthesis. This compound is an excellent substrate for these transformations, allowing for the strategic introduction of aryl, vinyl, alkynyl, and amino groups, respectively.
Logical Relationship of Cross-Coupling Reactions:
Caption: Potential synthetic pathways from this compound via palladium-catalyzed cross-coupling reactions.
Potential Research Applications in Medicinal Chemistry
The diaryl ether motif is a prevalent structural feature in a wide array of biologically active molecules and approved pharmaceuticals[4]. The ability to functionalize this compound through its C-Br bond makes it an attractive starting material for the synthesis of novel drug candidates.
Precursor to Bioactive Scaffolds: The Case for Dibenzofurans
Polybrominated diphenyl ethers can serve as precursors to polybrominated dibenzofurans through intramolecular cyclization[5]. While this is often studied from a toxicological perspective, the controlled cyclization of functionalized derivatives of this compound could provide a route to novel heterocyclic compounds with potential biological activity.
Hypothetical Protocol for Intramolecular Cyclization:
-
Functionalization: Introduce a suitable functional group (e.g., a methyl group that can be subsequently lithiated) ortho to the ether linkage on the phenoxy ring via a directed ortho-metalation followed by quenching with an electrophile.
-
Palladium-Catalyzed C-H Activation/Intramolecular Arylation:
-
To a solution of the functionalized this compound derivative in a suitable solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tol)₃, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the corresponding dibenzofuran derivative.
-
Building Block for Targeted Therapeutics
The strategic use of brominated aromatic compounds is a common theme in drug discovery. For instance, 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene acts as a precursor for β-arrestin-biased agonists[6]. By analogy, this compound can be envisioned as a starting point for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies. The phenoxy group can provide a key interaction with the target protein, while the functionalized second ring can be tailored to occupy specific binding pockets.
Illustrative Synthetic Strategy:
The synthesis of a hypothetical kinase inhibitor could involve a Suzuki coupling to introduce a heterocyclic moiety, followed by further functionalization.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Suzuki Coupling | This compound, Heterocyclic boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C | Introduction of a key pharmacophore |
| 2 | Nitration | HNO₃, H₂SO₄, 0 °C | Installation of a handle for further modification |
| 3 | Reduction | H₂, Pd/C, EtOH | Conversion of nitro to amino group |
| 4 | Amide Coupling | Carboxylic acid, EDC, HOBt, DIPEA, DMF | Attachment of a side chain to modulate solubility and target engagement |
Potential Research Applications in Materials Science
The rigid and thermally stable diaryl ether core of this compound makes it an intriguing building block for advanced materials with tailored electronic and photophysical properties.
Monomer for High-Performance Polymers
Brominated phenoxy compounds can serve as monomers for the synthesis of high-performance polymers[7]. The C-Br bond allows for polymerization through various cross-coupling reactions, leading to materials with high thermal stability, good processability, and desirable dielectric properties. For example, a patent describes the use of 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene as a monomer[7]. Following this logic, poly(2-phenoxy-p-phenylene) could be synthesized from this compound via a Yamamoto or Suzuki polycondensation.
Conceptual Polymerization Workflow:
Caption: A potential route to high-performance polymers from this compound.
Precursor for Organic Electronic Materials
The synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) often relies on the construction of complex conjugated systems[8][9]. This compound can be used to introduce the diaryl ether moiety into larger chromophores or charge-transporting molecules. This can influence the material's morphology, solubility, and electronic properties. For instance, coupling with carbazole or triphenylamine derivatives via Buchwald-Hartwig amination could yield novel hole-transport materials.
Experimental Protocol for Synthesis of a Carbazole Derivative:
-
In a glovebox, charge a Schlenk flask with this compound (1.0 eq.), carbazole (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and NaOtBu (1.5 eq.).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-(2-phenoxyphenyl)carbazole.
Conclusion
This compound is more than just a simple diaryl ether; it is a strategic building block with significant untapped potential. Its well-defined reactivity, particularly at the carbon-bromine bond, provides a reliable and versatile entry point for the synthesis of a diverse range of complex organic molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its synthetic utility opens doors to the exploration of novel bioactive compounds and high-performance materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for innovation, encouraging the scientific community to further explore and exploit the promising applications of this versatile chemical scaffold.
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1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem. (URL: [Link])
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Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers - Frontiers. (URL: [Link])
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])
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1-Bromo-2-phenoxybenzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-2-phenoxybenzene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 2-bromophenyl phenyl ether). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a detailed predicted solubility profile across a range of organic solvents, and offers a robust experimental protocol for empirical determination.
Introduction to this compound
This compound is an aromatic ether with the chemical formula C₁₂H₉BrO.[1][2] It is a solid at room temperature, typically appearing as a white to light yellow crystalline powder, with a melting point in the range of 43-47°C.[1][3][4] Its molecular structure, featuring two phenyl rings linked by an ether oxygen and substituted with a bromine atom, defines its physicochemical properties and, consequently, its behavior in various solvents. This compound serves as a valuable building block in organic synthesis.[3] Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes like recrystallization and chromatography, and for formulation development.
Chapter 1: The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. For this compound, the key structural features influencing its solubility are:
-
Two Phenyl Rings: These large, nonpolar aromatic rings contribute significantly to the molecule's hydrophobic character, favoring interactions through van der Waals forces (specifically, London dispersion forces) with nonpolar solvents.
-
Ether Linkage (-O-): The ether oxygen atom introduces polarity due to the electronegativity difference between oxygen and carbon, creating a dipole moment.[6] This oxygen can also act as a hydrogen bond acceptor, allowing for interactions with protic solvents (those containing O-H or N-H bonds).[7][8]
-
Bromine Atom: The bromine substituent adds to the molecular weight and introduces further polarity. Its electronegativity contributes to the overall dipole moment of the molecule.
Therefore, this compound is best described as a predominantly nonpolar molecule with localized polar regions. Its solubility will be highest in solvents that can effectively interact with both its large nonpolar surface area and its polar ether and bromo functionalities.
Chapter 2: Solubility Profile in Common Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, a reliable profile can be predicted based on its molecular structure and the properties of various solvent classes. Limited experimental data indicates slight solubility in chloroform, DMSO, and methanol.[1] The following table summarizes the predicted and observed solubility across a spectrum of common organic solvents.
| Solvent | Solvent Class | Relative Polarity | Predicted/Observed Solubility | Rationale for Prediction |
| Hexane | Nonpolar, Aliphatic | 0.009 | Low | While nonpolar, hexane lacks the ability to interact with the polar ether group, leading to weaker solute-solvent interactions compared to aromatic or more polar solvents. |
| Toluene | Nonpolar, Aromatic | 0.099 | High | The aromatic structure of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. It effectively solvates the nonpolar regions. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 0.309 | Very High | DCM's polarity is well-suited to solvate both the polar ether/bromo groups and the nonpolar aromatic rings, making it an excellent solvent candidate. |
| Chloroform | Moderately Polar Aprotic | N/A | High (Slightly Soluble, Observed[1]) | Similar to DCM, chloroform is an effective solvent for moderately polar compounds. The observed "slight" solubility may be concentration-dependent. |
| Diethyl Ether | Moderately Polar Aprotic | 0.117 | Moderate to High | As an ether, it shares structural similarities with the solute's functional group. It is less polar than DCM but should still be an effective solvent. |
| Ethyl Acetate | Moderately Polar Aprotic | 0.228 | Moderate to High | The ester functionality provides polarity to interact with the solute's polar regions, while the ethyl and acetyl groups interact with the nonpolar parts. |
| Acetone | Polar Aprotic | 0.355 | Moderate | Acetone's high polarity may make it a less ideal solvent than DCM or toluene, but it should still provide moderate solubility. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 0.207 | Very High | THF is a cyclic ether with good polarity, making it highly effective at solvating other ethers and aromatic compounds. |
| Methanol | Polar Protic | 0.762 | Low to Moderate (Slightly Soluble, Observed[1]) | As a highly polar and protic solvent, methanol is generally a poor solvent for large, nonpolar molecules. However, its ability to hydrogen bond with the ether oxygen explains the observed slight solubility. |
| Ethanol | Polar Protic | 0.654 | Low | Similar to methanol, but its slightly larger alkyl chain may marginally improve solubility compared to methanol.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Moderate (Slightly Soluble, Observed[1]) | DMSO is a very strong polar aprotic solvent. It can solvate the polar parts of the molecule well, but its high polarity is not ideal for the large nonpolar rings, resulting in moderate solubility. |
| Water | Polar Protic | 1.000 | Very Low / Insoluble | The large hydrophobic structure of this compound makes it immiscible with water, as the energetic cost of disrupting water's hydrogen-bonding network is too high.[7][10] |
Relative Polarity values are from the University of Rochester solvent table and other sources.[11][12]
Chapter 3: Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following describes a self-validating isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials & Equipment:
-
This compound (>98% purity)[4]
-
Selected organic solvent (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatic shaker or incubator set to 25°C ± 0.5°C
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation of Standard Solutions (Calibration Curve):
-
Accurately weigh a known mass of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing, known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration. The curve must have a correlation coefficient (R²) > 0.995 to be considered valid.
-
-
Sample Preparation (Isothermal Equilibrium):
-
Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solid so that a visible amount remains undissolved at equilibrium.
-
Pipette a precise volume of the solvent (e.g., 10.0 mL) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (25°C).
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours). This duration should be predetermined in a preliminary experiment to ensure equilibrium is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials from the shaker. Let them stand for 1-2 hours at the same temperature to allow undissolved solids to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).
-
-
Calculation of Solubility:
-
Using the instrument response from the analyzed sample, calculate its concentration from the calibration curve equation.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution.
-
The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Average the results from the triplicate samples and calculate the standard deviation to report the final solubility value with its associated error.
-
This protocol ensures trustworthiness by using a validated analytical method (calibration curve) and statistical replication (triplicates) to confirm the result.[13][14]
Visualization of Solubility Factors
The interplay between the solute and solvent properties determining solubility can be visualized as follows.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a halogenated aromatic ether. Its molecular structure, featuring a phenoxy group ortho to a bromine atom on a benzene ring, imparts specific physicochemical properties that are of interest in organic synthesis and medicinal chemistry. As a substituted diphenyl ether, it belongs to a class of compounds that includes molecules with diverse applications, from flame retardants to pharmaceuticals. A thorough understanding of its fundamental properties, such as melting and boiling points, is crucial for its synthesis, purification, and potential application in drug design and development, where such parameters influence solubility, crystallinity, and reaction kinetics.
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, delves into the experimental and computational methodologies for their determination, and discusses the underlying chemical principles that govern these properties.
Physicochemical Properties of this compound
The physical state and thermal properties of an organic compound are dictated by the nature and strength of its intermolecular forces. For this compound, these are primarily van der Waals forces (including London dispersion forces and dipole-dipole interactions). The presence of the polarizable bromine atom and the ether linkage introduces dipole moments, while the two phenyl rings contribute significantly to the dispersion forces.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range.
Experimental Data:
Multiple sources consistently report the melting point of this compound to be in the range of 43 - 47 °C . The solid nature of this compound at room temperature is indicative of sufficiently strong intermolecular forces to form a stable crystal lattice.
| Property | Value | Source(s) |
| Melting Point | 43 - 47 °C | [1] |
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the bulk transition to a gaseous state. The boiling point is highly dependent on intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.
Challenges in Determining the Boiling Point:
There is a notable lack of consensus and clarity in the available literature regarding the boiling point of this compound at standard atmospheric pressure (760 mmHg). Several sources report a boiling point in the range of 97-100 °C or 99.2 °C [1][2]. However, for a molecule with a molecular weight of 249.10 g/mol and an extended aromatic structure, these values are unexpectedly low and almost certainly correspond to measurements taken under reduced pressure (vacuum distillation). Unfortunately, the specific pressures at which these values were determined are not consistently reported.
For context, the isomeric compound, 4-bromodiphenyl ether, has a reported boiling point of 304-305 °C at 760 mmHg. Given that ortho- and para-isomers of substituted benzenes often have similar boiling points, it is reasonable to estimate that the boiling point of this compound at atmospheric pressure is also in the range of 300-310 °C . This significant discrepancy underscores the critical importance of specifying the pressure when reporting boiling points.
| Property | Reported Value (at unspecified reduced pressure) | Estimated Value (at 760 mmHg) |
| Boiling Point | 97-100 °C[1] / 99.2 °C[2] | ~300-310 °C |
Methodologies for Determining Melting and Boiling Points
The accurate determination of melting and boiling points is a fundamental practice in chemical research for compound identification and purity assessment.
Experimental Determination of Melting Point
The most common laboratory method for determining the melting point of a solid organic compound is the capillary tube method .
Protocol for Capillary Tube Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a thin-walled capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block with a sample holder and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. For a pure compound like this compound, this range should be narrow (typically ≤ 1 °C). A broad melting range is indicative of impurities.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for experimental melting point determination.
Experimental Determination of Boiling Point
Given the high estimated boiling point of this compound, vacuum distillation is the preferred method for its purification and boiling point determination to prevent decomposition at high temperatures.
Protocol for Boiling Point Determination by Distillation:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head. For vacuum distillation, the apparatus is connected to a vacuum pump with a manometer to measure the pressure.
-
Sample and Boiling Chips: The liquid this compound and boiling chips (or a magnetic stir bar) are added to the distillation flask.
-
Heating and Distillation: The flask is heated gently. Under vacuum, the liquid will begin to boil at a lower temperature. The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and a steady rate of distillation is achieved.
-
Recording the Boiling Point and Pressure: The boiling temperature and the corresponding pressure are recorded. This data can be extrapolated to atmospheric pressure using a pressure-temperature nomograph if needed.
Diagram of Boiling Point Determination Logic:
Sources
An In-depth Technical Guide to the Hazards and Toxicity of 1-Bromo-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is an aromatic ether that finds application in organic synthesis and is structurally related to polybrominated diphenyl ethers (PBDEs), a class of compounds that have been widely used as flame retardants. Given the known environmental persistence and toxicological concerns associated with some PBDEs, a thorough understanding of the hazard profile of this compound is crucial for ensuring occupational safety and for predicting the potential toxicological liabilities of novel compounds containing this structural motif in drug development programs.
This technical guide provides a comprehensive overview of the known and potential hazards and toxicity of this compound. In the absence of extensive specific toxicological data for this compound, this guide leverages structure-activity relationships and data from analogous compounds, including diphenyl ether and other brominated diphenyl ethers, to provide a scientifically grounded assessment. Furthermore, this guide details the standard experimental protocols for evaluating the key toxicological endpoints, offering a framework for future research and risk assessment.
Physicochemical Properties and Structure-Activity Relationships
This compound is a solid at room temperature with a molecular weight of 249.10 g/mol . Its chemical structure, consisting of two phenyl rings linked by an ether bond with a bromine atom on one of the rings, is pivotal to its toxicological profile. The lipophilicity of the molecule, along with the presence of the bromine atom, influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with biological macromolecules.
The toxicological assessment of this compound is informed by the principles of structure-activity relationship (SAR), which posit that the biological activity of a chemical is directly related to its molecular structure. By examining the toxicity of structurally similar compounds, we can infer the potential hazards of this compound. Key structural analogues for this assessment include:
-
Diphenyl ether: The parent compound without the bromine substituent.
-
Brominated diphenyl ethers (BDEs): A broad class of compounds with varying degrees of bromination. The toxicity of BDEs is known to be dependent on the number and position of the bromine atoms.
Hazard Identification and Classification
Based on available safety data sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
This table summarizes the GHS classifications for this compound based on available safety data sheets.
Toxicological Endpoints
Acute Toxicity
The mechanisms of acute toxicity for aromatic ethers can involve disruption of cellular membranes and metabolic processes. At high doses, central nervous system depression and organ damage may occur.
Skin Corrosion/Irritation
This compound is classified as a skin irritant (Category 2). This indicates that upon dermal contact, it can cause reversible inflammatory reactions such as erythema (redness) and edema (swelling)[3][4][5]. The lipophilic nature of the compound facilitates its penetration into the stratum corneum, where it can interact with skin cells and trigger an inflammatory cascade. Prolonged or repeated contact may lead to dermatitis[6].
Serious Eye Damage/Eye Irritation
The classification as a serious eye irritant (Category 2A) suggests that this compound can cause significant, but reversible, eye irritation upon contact[7][8]. Symptoms may include redness, pain, and corneal opacity[6][9]. The irritant effects are likely due to the chemical's ability to disrupt the delicate cell layers of the cornea and conjunctiva.
Respiratory Tract Irritation
Inhalation of this compound is expected to cause respiratory tract irritation (Category 3), leading to symptoms such as coughing and sore throat[6]. The mechanism likely involves direct irritation of the mucous membranes of the respiratory tract.
Genotoxicity and Carcinogenicity
There is currently no specific data on the genotoxicity or carcinogenicity of this compound. However, the genotoxicity of related compounds, such as some polybrominated diphenyl ethers (PBDEs), has been investigated. Some studies have shown that certain PBDEs and their hydroxylated metabolites can induce DNA damage, potentially through the generation of reactive oxygen species (ROS)[10]. The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenic potential[11][12][13]. For diphenyl ether, the parent compound, studies have shown it to be not genotoxic[14][15]. Given the mixed evidence for the broader class of BDEs and the negative data for the parent compound, dedicated genotoxicity testing of this compound is warranted to definitively assess this endpoint.
Aquatic Toxicity
The classification of this compound as potentially causing long-lasting harmful effects to aquatic life suggests that it may be persistent in the environment and exhibit toxicity to aquatic organisms[6]. Its low water solubility and moderate octanol-water partition coefficient indicate a potential for bioaccumulation in aquatic organisms[16].
Potential Metabolism
The metabolism of this compound has not been specifically studied. However, insights can be gained from studies on related polybrominated diphenyl ethers (PBDEs). The primary routes of metabolism for PBDEs involve cytochrome P450-mediated oxidation and reductive debromination.
A putative metabolic pathway for this compound is proposed below, based on the known metabolism of PBDEs. The initial step is likely hydroxylation of one or both of the aromatic rings, followed by potential conjugation with glucuronic acid or sulfate to facilitate excretion. Reductive debromination, the removal of the bromine atom, is another possible metabolic transformation.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound would involve a battery of standardized tests, primarily following the Organisation for Economic Co-operation and Development (OECD) guidelines.
Acute Oral Toxicity Assessment (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology Workflow:
Caption: Workflow for OECD 402 Acute Dermal Toxicity Test.
Step-by-Step Protocol:
-
Animal Selection: Use healthy young adult rats or rabbits.[17][18][19][20][21]
-
Skin Preparation: The day before the test, clip the fur from the dorsal area of the trunk of the animals.[5]
-
Application: Apply the test substance uniformly over an area of at least 10% of the body surface area.
-
Exposure: Cover the application site with a porous gauze dressing and a semi-occlusive bandage for 24 hours.
-
Observation: After 24 hours, remove the dressing and any remaining test substance. Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Body Weight and Pathology: Monitor body weight and perform a gross necropsy as in the oral toxicity test.
Skin Irritation Assessment (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology Workflow:
Caption: Workflow for OECD 404 Skin Irritation Test.
Step-by-Step Protocol:
-
Animal Selection: Use healthy adult albino rabbits.[22]
-
Application: Apply 0.5 g or 0.5 mL of the test substance to a small area (approximately 6 cm²) of clipped skin.
-
Exposure: Cover the application site with a gauze patch and a semi-occlusive dressing for 4 hours.
-
Observation and Scoring: After the exposure period, remove the dressing and wash the treated area. Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal according to a standardized scoring system.
-
Reversibility: Continue observations for up to 14 days to determine the reversibility of the effects.
Eye Irritation Assessment (OECD 405)
This test evaluates the potential of a substance to cause irritation or damage to the eye.
Methodology Workflow:
Caption: Workflow for OECD 405 Eye Irritation Test.
Step-by-Step Protocol:
-
Animal Selection: Use healthy adult albino rabbits.[9][23][24]
-
Application: Instill 0.1 g or 0.1 mL of the test substance into the conjunctival sac of one eye. The other eye remains untreated as a control.
-
Observation and Scoring: Examine the eyes at 1, 24, 48, and 72 hours after application. Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) using a standardized scoring system.
-
Reversibility: Continue observations for up to 21 days to assess the reversibility of any observed lesions.
Data Gaps and Future Research
While this guide provides a comprehensive overview based on available data and structure-activity relationships, there are significant data gaps for this compound. Future research should prioritize:
-
Quantitative Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50/LC50 values to confirm the GHS Category 4 classification.
-
Genotoxicity Testing: A standard battery of genotoxicity tests, including an Ames test and an in vitro micronucleus assay, should be conducted to assess the mutagenic and clastogenic potential.
-
Repeated Dose Toxicity Studies: To identify potential target organs for toxicity following repeated exposure.
-
Metabolism and Toxicokinetic Studies: To elucidate the metabolic fate of this compound and its potential for bioaccumulation.
-
Mechanistic Studies: Investigation into the mechanisms of respiratory, skin, and eye irritation.
Conclusion
This compound is a compound with a moderate acute toxicity profile, and it is a skin, eye, and respiratory tract irritant. While specific data on genotoxicity and carcinogenicity are lacking, the potential for such effects cannot be ruled out without further testing, given the structural alerts and the known properties of some related brominated compounds. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to handle this compound safely and to guide future toxicological evaluations. A thorough understanding of its hazard profile is essential for informed risk assessment and the development of safer chemical entities.
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ACS Publications. (n.d.). Quantitative Structure−Activity Relationship Models for Prediction of the Toxicity of Polybrominated Diphenyl Ether Congeners. Retrieved from [Link]
-
PubMed. (2006). Quantitative structure-activity relationship for prediction of the toxicity of polybrominated diphenyl ether (PBDE) congeners. Retrieved from [Link]
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ACS Publications. (n.d.). Quantitative Structure−Activity Relationship Models for Prediction of the Toxicity of Polybrominated Diphenyl Ether Congeners. Retrieved from [Link]
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PubMed. (2005). Quantitative structure-activity relationship models for prediction of the toxicity of polybrominated diphenyl ether congeners. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Designing quantitative structure activity relationships to predict specific toxic endpoints for polybrominated diphenyl ethers in mammalian cells. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 0791 - DIPHENYL ETHER. Retrieved from [Link]
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Food and Chemical Toxicology. (2019). RIFM fragrance ingredient safety assessment, diphenyl ether, CAS Registry Number 101-84-8. Retrieved from [Link]
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CPAChem. (2024). Safety data sheet. Retrieved from [Link]
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IVAMI. (n.d.). Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. Retrieved from [Link]
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Regulations.gov. (2018). FINAL REPORT Acute dermal toxicity study in rats TEST GUIDELINE(S) OECD 402, 1987 Commission Regulation (EC) No 440/2008 US EPA. Retrieved from [Link]
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OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]
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OECD. (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
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Labcorp. (n.d.). OECD 404: Acute skin irritation. Retrieved from [Link]
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PubMed Central. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Retrieved from [Link]
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National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). Retrieved from [Link]
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OECD. (2002). 404 | oecd guideline for the testing of chemicals. Retrieved from [Link]
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IVAMI. (n.d.). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]
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PubMed. (2011). Genotoxicity of several polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs, and their mechanisms of toxicity. Retrieved from [Link]
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Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test. Retrieved from [Link]
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Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
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Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]
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NJ.gov. (n.d.). RTK HSFS 2966. Retrieved from [Link]
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CPAChem. (2019). Safety data sheet. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs) and Their Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
GOV.UK. (2024). Brominated flame retardants (decabromodiphenyl ether): toxicological overview. Retrieved from [Link]
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Rat Cat Inc. (n.d.). Neonatal Exposure to Higher Brominated Diphenyl Ethers, Hepta. Retrieved from [Link]
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Biotoxicity. (n.d.). Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. Retrieved from [Link]
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precisionFDA. (n.d.). 2-BROMODIPHENYL ETHER. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT Polybrominated Diphenyl Ethers. Retrieved from [Link]
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Methodological & Application
Application Note: A Researcher's Guide to the Palladium-Catalyzed Synthesis of Dibenzofurans from 1-Bromo-2-phenoxybenzene
Strategic Overview: The Importance and Synthesis of Dibenzofurans
The dibenzofuran core is a heterocyclic motif of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] This tricyclic scaffold is present in numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and robust synthetic routes to access functionalized dibenzofurans is a critical objective in modern organic synthesis.[4]
Traditionally, methods for constructing the dibenzofuran skeleton have included classical approaches like the Pschorr reaction, which often require harsh conditions and have limited substrate scope.[5] Modern synthetic chemistry has pivoted towards transition-metal catalysis, with palladium-catalyzed reactions emerging as a particularly powerful tool. This guide focuses on a highly effective strategy: the intramolecular palladium-catalyzed C-H activation and C-O cyclization of 1-Bromo-2-phenoxybenzene and its derivatives.[6][7][8] This approach offers a direct and atom-economical pathway to the desired tricyclic system, often under milder conditions and with greater functional group tolerance than previous methods.[6][7]
This document provides a comprehensive overview of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and critical insights for optimization and troubleshooting, designed for researchers aiming to incorporate this methodology into their synthetic programs.
The Reaction Principle: A Palladium(0)/Palladium(II) Catalytic Cycle
The conversion of this compound to dibenzofuran is achieved via an intramolecular direct C-H arylation reaction. The process is orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is paramount for rational optimization and troubleshooting of the reaction.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The catalytic cycle begins with the reaction of a low-valent Pd(0) species with the aryl bromide (this compound). This oxidative addition step forms an arylpalladium(II) bromide intermediate. This is a classic step in many palladium-catalyzed cross-coupling reactions.
-
Intramolecular C-H Activation/Cyclization: The arylpalladium(II) intermediate then undergoes a crucial intramolecular C-H activation step. The palladium center coordinates to a C-H bond on the adjacent phenyl ring, leading to the formation of a six-membered palladacycle. This step is often facilitated by a base, which acts as a proton shuttle.
-
Reductive Elimination: The final step is the reductive elimination of the C-C bond, which forms the dibenzofuran product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Studies have indicated that this C-O or C-C reductive elimination can be the turnover-limiting step of the entire process.[6][7][9]
Caption: Palladium-catalyzed intramolecular C-H arylation cycle.
Application Protocol: Synthesis of Dibenzofuran
This protocol provides a reliable method for the synthesis of dibenzofuran from this compound. The quantities provided are for a representative small-scale reaction and can be scaled accordingly.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Notes |
| This compound | C₁₂H₉BrO | 249.11 | 249 mg | 1.0 | Substrate |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | Catalyst (5 mol%) |
| Tricyclohexylphosphine | PCy₃ | 280.42 | 56 mg | 0.20 | Ligand (20 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 415 mg | 3.0 | Base |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 5 mL | - | Anhydrous Solvent |
| Toluene | C₇H₈ | 92.14 | - | - | For work-up |
| Saturated NH₄Cl solution | NH₄Cl(aq) | - | - | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |
| Silica Gel | SiO₂ | - | - | - | For chromatography |
Experimental Workflow
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product characterization.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 1-Bromo-2-phenoxybenzene
Introduction: The Strategic Importance of the 2-Phenoxydiphenyl Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly noteworthy application of this methodology is the synthesis of 2-phenoxydiphenyl derivatives from 1-Bromo-2-phenoxybenzene.
The 2-phenoxydiphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[3][4] Its unique three-dimensional conformation, arising from the ether linkage, allows for interactions with a variety of biological targets. Derivatives of this scaffold have shown promise as anti-inflammatory and analgesic agents, underscoring their therapeutic potential.[5][6] The ability to efficiently synthesize a diverse library of 2-phenoxydiphenyl analogs via Suzuki-Miyaura coupling is therefore of paramount interest to researchers in drug discovery and development.
This application note provides a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic intricacies of the reaction, discuss critical parameters for optimization, and provide detailed, step-by-step protocols for the successful synthesis of 2-phenoxydiphenyl and its derivatives.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The reaction commences with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is often the rate-limiting step and can be particularly challenging for sterically hindered substrates. The phenoxy group at the ortho position of this compound introduces significant steric bulk, which can impede the approach of the palladium catalyst.
To overcome this steric hindrance, the selection of an appropriate palladium catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity.[3][7] These ligands promote the oxidative addition step and stabilize the palladium intermediates.
The choice of base is another critical parameter. The base activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimal base often depends on the specific substrates and solvent system.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. It is important to note that optimization of reaction conditions may be necessary to achieve the highest yields for specific substrates.
Protocol 1: General Procedure for the Synthesis of 2-Phenoxydiphenyl
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 249.10 | 1.0 | 249 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| SPhos | 410.53 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) to the Schlenk tube under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenoxydiphenyl.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 249.10 | 0.5 | 125 mg |
| 4-Methoxyphenylboronic Acid | 151.96 | 0.6 | 91 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 29 mg |
| K₂CO₃ | 138.21 | 1.0 | 138 mg |
| Dimethylformamide (DMF) | - | - | 3 mL |
| Water | - | - | 0.5 mL |
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol, 125 mg), 4-methoxyphenylboronic acid (0.6 mmol, 91 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Add Pd(PPh₃)₄ (0.025 mmol, 29 mg).
-
Add dimethylformamide (3 mL) and water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualization of the Experimental Workflow
Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(OAc)₂, PEPPSI-IPr), ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, THF). Increasing the reaction temperature or time may also improve the yield.
-
Side Reactions: Protodeborylation of the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to mitigate this.
-
Incomplete Reaction: For particularly challenging substrates, a higher catalyst loading (e.g., 5 mol%) may be necessary. Ensure that the reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
Applications in Drug Discovery
The 2-phenoxydiphenyl core is a versatile scaffold for the development of new therapeutic agents. For instance, derivatives of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole have been synthesized and evaluated as potential anticonvulsant agents, acting as benzodiazepine receptor agonists.[9] Furthermore, the biphenyl ether moiety is present in a number of compounds with demonstrated analgesic and anti-inflammatory activities.[10][11] The ability to readily synthesize a diverse range of 2-phenoxydiphenyl derivatives through the Suzuki-Miyaura coupling provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of the medicinally important 2-phenoxydiphenyl scaffold. Careful selection of the catalyst, ligand, base, and reaction conditions is essential for achieving high yields, particularly given the steric hindrance of the substrate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, ultimately facilitating the discovery and development of novel therapeutic agents.
References
-
Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. PubMed. Available at: [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. ResearchGate. Available at: [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. Available at: [Link]
-
Current Trends in Clinical Trials of Prodrugs. PubMed Central. Available at: [Link]
-
Pharmacological Properties and Chemical Profiles of Passiflora foetida L. Extracts: Novel Insights for Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]
-
Time conversion plot for the Suzuki reaction of bromobenzene and... ResearchGate. Available at: [Link]
-
Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. Available at: [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]
-
Repurposing of FDA-approved drugs by targeting SIRT2 to alleviate inflammatory response and kidney injury. PubMed. Available at: [Link]
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Palladium-catalyzed cross-coupling of 1-Bromo-2-phenoxybenzene
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-phenoxybenzene: Protocols and Applications
Authored by a Senior Application Scientist
Introduction
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance. The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] Within this broad class of reactions, the functionalization of specific scaffolds is critical for accessing high-value molecules in drug discovery and materials science.[3]
This compound is a particularly valuable substrate. Its structure contains a readily activated C(sp²)-Br bond for cross-coupling, alongside a diaryl ether motif. This arrangement makes it an ideal precursor for the synthesis of complex biaryl systems and, notably, serves as a direct antecedent to the dibenzofuran core, a privileged scaffold found in numerous natural products and pharmaceuticals.[4][5][6][7][8] This guide provides detailed application notes and validated protocols for the three principal types of palladium-catalyzed cross-coupling reactions using this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][9] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[10][11][12] The reactivity of aryl halides in this step generally follows the trend C-I > C-Br > C-Cl, making the C-Br bond in our substrate highly suitable for selective activation.[2][13]
-
Transmetalation (or Equivalent): The nature of this step varies with the specific reaction.
-
In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the bromide.[10][14]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[12][15]
-
In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[16][17]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][10][11]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. For this compound, this reaction provides access to 2-phenoxy-1,1'-biphenyls, which are precursors to advanced materials and complex pharmaceutical architectures.
Scientific Rationale
-
Catalyst Precursor: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it is an air-stable solid that readily provides the active Pd(0) species in solution.[18] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used.[14]
-
Base: A base is essential for the activation of the boronic acid partner.[2] An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and balances efficacy with ease of handling.[18][19] It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed.[18][20] This system effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base and boronate intermediate, facilitating the reaction at the phase interface.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 95 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 110 | 89 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18][20]
-
Solvent Addition: Using a syringe, add a degassed 4:1 mixture of toluene and water (10 mL). Degassing can be achieved by bubbling argon through the solvent mixture for 20-30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously. Vigorous stirring is essential for promoting mixing in the biphasic system.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-18 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-phenoxy-1,1'-biphenyl product.[20]
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[12][21] This reaction couples this compound with primary or secondary amines to produce N-substituted-2-phenoxyanilines.
Scientific Rationale
-
Catalyst System: This reaction is more sensitive to the ligand than Suzuki coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like BINAP are critical.[12][22] These ligands promote the challenging C-N reductive elimination step and prevent catalyst decomposition and undesired side reactions.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. For more sensitive substrates, a milder base like potassium phosphate (K₃PO₄) may be used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[21]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 88 |
| 3 | n-Butylamine | Pd-G3-XPhos (2) | LHMDS (1.5) | THF | 80 | 91 |
Note: Yields are representative and highly dependent on the specific amine and ligand used.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Glovebox Setup: Due to the air-sensitive nature of the catalyst, ligands, and base, it is highly recommended to set up this reaction inside a nitrogen-filled glovebox.
-
Reagent Addition: In the glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.025 mmol, 2.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv), followed by morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring and Work-up: After cooling, monitor for completion via GC-MS. Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is invaluable for creating conjugated enyne systems and functionalized alkynes, which are versatile intermediates in organic synthesis.
Scientific Rationale
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) drives the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[17][23] The copper facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate, which rapidly transmetalates with the palladium center.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to neutralize the HBr generated during the reaction and can often function as the solvent.[23]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand that is effective for this transformation.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal and purge the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate. The reaction is often complete within a few hours.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining amine salts. Dry the organic layer, concentrate, and purify by column chromatography to afford the 1-((phenylethynyl)-2-phenoxybenzene product.
Advanced Application: A Gateway to Dibenzofurans
A key synthetic utility of this compound and its cross-coupled products is their role as precursors to dibenzofurans. Several palladium-catalyzed strategies can achieve the final C-O or C-C bond-forming cyclization. For instance, an intramolecular palladium-catalyzed C-H activation/C-O cyclization can directly convert substituted 2-phenoxybiphenyls (products of Suzuki coupling) into dibenzofurans, often using air as the terminal oxidant.[4][6][7] This powerful transformation highlights how a primary cross-coupling reaction can set the stage for subsequent, value-adding complexity.
References
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-3. [Link]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Semantic Scholar. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]
-
PubMed. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. National Center for Biotechnology Information. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ChemRxiv. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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YouTube. (2023). Buchwald-Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Nature Catalysis. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
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Application Notes & Protocols: The Intramolecular Buchwald-Hartwig Amination of 1-Bromo-2-phenoxybenzene for the Synthesis of Dibenzofuran
This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of dibenzofuran via the intramolecular Buchwald-Hartwig amination of 1-Bromo-2-phenoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, experimental nuances, and practical execution of this powerful transformation.
Scientific Foundation: Mechanism and Rationale
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable for synthesizing arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] While typically an intermolecular reaction, its intramolecular variant provides a highly efficient route to synthesize nitrogen-containing heterocycles.
In the specific case of this compound, the phenoxy group's oxygen atom acts as an intramolecular nucleophile, leading to a C-O bond formation and the synthesis of dibenzofuran. This transformation is more accurately described as a Buchwald-Hartwig etherification, which follows a similar catalytic cycle.[1][6] Dibenzofuran and its derivatives are valuable scaffolds in medicinal chemistry and are crucial components in organic electronics, such as organic light-emitting diodes (OLEDs).[7][8][9][10]
The Catalytic Cycle: A Step-by-Step Dissection
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand is paramount, as it dictates the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the cycle.[1][11]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a low-valent Pd(0) complex, forming a Pd(II) species.[12][13] This is often the rate-determining step of the reaction.[13]
-
Coordination & Deprotonation : The alcohol (in this case, the phenoxy group is conceptually similar) coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated oxygen, forming a palladium alkoxide intermediate.[4]
-
Reductive Elimination : This final, crucial step involves the formation of the new C-O bond and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[4][12] The steric and electronic properties of the phosphine ligand are critical for promoting this step efficiently.[1]
Caption: The catalytic cycle for the intramolecular Buchwald-Hartwig etherification.
Experimental Protocol: Synthesis of Dibenzofuran
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mg) | mmol | Equivalents |
| This compound | C₁₂H₉BrO | 249.10 | 249 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 | 0.025 | 0.025 (5 mol% Pd) |
| XPhos | C₃₃H₄₃P | 474.67 | 33 | 0.07 | 0.07 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - |
Causality Behind Component Selection
-
Palladium Source (Pd₂(dba)₃): A stable Pd(0) precatalyst that is widely used and commercially available. It reliably initiates the catalytic cycle.
-
Ligand (XPhos): A bulky, electron-rich dialkylbiaryl phosphine ligand from the Buchwald group. Its steric hindrance promotes the crucial reductive elimination step, while its electron-donating nature facilitates oxidative addition, making it highly effective for coupling aryl bromides.[1]
-
Base (NaOtBu): A strong, non-nucleophilic base required to facilitate the deprotonation step. Its high basicity ensures the reaction proceeds efficiently.[14] For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ could be screened.[12]
-
Solvent (Toluene): A common non-polar, anhydrous solvent for Buchwald-Hartwig reactions. It has a suitable boiling point for the required reaction temperature and generally provides good solubility for the reactants and catalyst complex.[2][15]
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), XPhos (33 mg, 0.07 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford dibenzofuran as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Experimental Workflow
A logical workflow is critical for reproducibility and success. The following diagram outlines the key stages of the protocol.
Caption: A streamlined workflow for the synthesis of dibenzofuran.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to a variety of factors.[16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand (oxygen exposure).2. Insufficiently anhydrous/deoxygenated solvent or reagents.3. Base is of poor quality or has absorbed moisture.4. Reaction temperature is too low. | 1. Use fresh catalyst and ligand, preferably from a new bottle or stored properly in a glovebox.2. Use freshly distilled/dried and degassed solvent.3. Use freshly opened, high-purity base.4. Increase the reaction temperature in 10 °C increments. |
| Significant Side Product Formation | 1. Hydrodehalogenation: The aryl bromide is reduced to phenoxybenzene.2. Ligand Degradation: Catalyst decomposition can lead to palladium black formation and other pathways.3. Homocoupling: Formation of biphenyl-type byproducts.[17] | 1. This can be promoted by trace water. Ensure rigorously dry conditions. A different base/ligand combination may also help.2. Ensure a strictly inert atmosphere throughout the reaction. Screen alternative, more robust ligands.3. Lowering catalyst loading or changing the ligand can sometimes mitigate this issue. |
| Reaction Stalls | 1. Catalyst inhibition, possibly by impurities.2. The base may not be strong enough or may have poor solubility. | 1. Ensure high purity of the starting material. Purify if necessary.2. Screen a stronger or more soluble base (e.g., LHMDS). The rate of agitation can also be critical if the base is not soluble.[14] |
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Total synthesis of natural products containing benzofuran rings - RSC Publishing. [Link]
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach | ACS Omega - ACS Publications. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
Recent Advances in the Synthesis of Dibenzofurans | Request PDF - ResearchGate. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald -Hartwig Amination - OpenOChem Learn. [Link]
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Protocol for the purification of 1-Bromo-2-phenoxybenzene by chromatography
An Application Note on the Chromatographic Purification of 1-Bromo-2-phenoxybenzene
Abstract
This compound (also known as 2-bromodiphenyl ether) is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1] Achieving high purity of this compound is critical for subsequent reaction steps and final product quality. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is grounded in fundamental chromatographic principles and is designed to be a self-validating system for researchers, scientists, and drug development professionals. We will detail the logic behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the preparative column.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic ether.[2] Its purification often involves separating it from starting materials, by-products, or degradation products that may have similar polarities. Flash column chromatography is an effective and widely used technique for such separations on a laboratory scale.[3]
The success of a chromatographic separation is fundamentally dependent on the physicochemical properties of the target molecule. These properties dictate the interaction with the stationary and mobile phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉BrO | PubChem[4] |
| Molecular Weight | 249.10 g/mol | PubChem, Cynor Labs[1][4] |
| Appearance | White to light yellow crystalline powder | TCI |
| Melting Point | 43.0 to 47.0 °C | Cynor Labs[1] |
| Boiling Point | 261 °C | Cynor Labs[1] |
| Polarity | Moderately Polar | Inferred from structure |
The presence of the ether linkage and the bromine atom gives the molecule a moderate polarity, making it an ideal candidate for purification via normal-phase chromatography on a polar adsorbent like silica gel.[5]
Principle of Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, a separation technique where the stationary phase is polar (silica gel) and the mobile phase (eluent) is non-polar or a mixture of non-polar and polar solvents.[6] The separation mechanism relies on the differential adsorption of compounds onto the polar silica surface.
-
High Polarity Compounds: Interact strongly with the polar silica gel, resulting in slower movement down the column.
-
Low Polarity Compounds: Have a weaker affinity for the stationary phase and are more soluble in the mobile phase, causing them to travel down the column more quickly.
The objective is to select a mobile phase with the precise polarity to move this compound down the column at an optimal rate, allowing it to separate from impurities that are either more or less polar. This optimal rate is first determined on a small scale using Thin-Layer Chromatography (TLC).[7] The ideal solvent system is one that provides a Retention Factor (Rƒ) of approximately 0.25-0.35 for the target compound, as this generally translates to the best separation in a flash column.[8][9]
Overall Purification Workflow
The purification process follows a logical sequence from analytical method development to preparative separation and final product isolation.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Part A: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify an optimal mobile phase that provides an Rƒ value of ~0.25-0.35 for this compound and ensures good separation from impurities.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with lid
-
Spotting capillaries
-
UV Lamp (254 nm)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solution onto the pencil-drawn baseline of a TLC plate. The spot should be small and concentrated.[10]
-
Development: Prepare a developing chamber by adding a small amount (~0.5 cm depth) of the chosen eluent. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.[11]
-
Elution: Allow the solvent front to ascend the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.
-
Rƒ Calculation & Optimization: Calculate the Rƒ value for the spot corresponding to this compound using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)[11]
-
Adjust the solvent ratio to achieve the target Rƒ of 0.25-0.35. If the spot is too high (high Rƒ), decrease the polarity of the mobile phase (reduce the amount of ethyl acetate). If the spot is too low (low Rƒ), increase the polarity.[7]
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| System | Ratio (v/v) Polar:Non-polar | Rationale |
|---|---|---|
| Ethyl Acetate / Hexane | 5:95 → 10:90 → 20:80 | A standard, versatile system for moderately polar compounds.[12] |
| Diethyl Ether / Hexane | 10:90 → 20:80 → 30:70 | An excellent alternative to EtOAc/Hexane, can offer different selectivity.[13] |
| Dichloromethane / Hexane | 10:90 → 25:75 → 40:60 | Useful if higher solubility or a more polar eluent is required. |
Part B: Preparative Flash Column Chromatography
Objective: To purify the bulk crude material using the optimized solvent system from Part A.
Materials:
-
Glass chromatography column (appropriate size for the amount of crude material; a general rule is a 40:1 to 100:1 mass ratio of silica to crude product).[9]
-
Silica gel (flash grade, 40-63 µm particle size)
-
Sand (washed)
-
Optimized eluent from Part A
-
Fraction collection vessels (test tubes or flasks)
-
Pressurized air or nitrogen source
Procedure:
-
Column Packing (Slurry Method):
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom outlet, followed by a ~1 cm layer of sand.[3]
-
In a beaker, prepare a slurry of silica gel with the least polar solvent of your eluent system (e.g., pure hexanes). Swirl until all air bubbles are removed.[3]
-
Promptly pour the slurry into the column. Open the stopcock and use gentle air pressure to help the silica pack uniformly as the solvent drains. Tap the column gently to dislodge any air pockets.[3]
-
Add a protective layer of sand (~1 cm) on top of the settled silica bed to prevent disruption.
-
Crucial: Never allow the solvent level to drop below the top of the silica bed.[8]
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the entire crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1.5-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9][13]
-
Carefully transfer this powder onto the sand layer at the top of the packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the optimized eluent.
-
Apply gentle, steady pressure to the top of the column to initiate a constant flow of eluent. A flow rate where the solvent level drops by about 2 inches per minute is a good starting point.[3]
-
Begin collecting the eluent in numbered fractions as soon as it starts to drip from the outlet. The size of the fractions depends on the column size (e.g., 20 mL fractions for a medium-sized column).
-
-
Monitoring and Isolation:
-
Systematically analyze the collected fractions using TLC. Spot every 2-3 fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions containing the pure this compound (single spot at the correct Rƒ).
-
Combine all pure fractions into a tared round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical methods such as ¹H NMR, GC-MS, or melting point analysis.
-
References
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 37483, 1-Bromo-2-phenoxy-benzene. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
- D. Muir, et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.
-
Cynor Laboratories. This compound (7025-06-1). IndiaMART. [Link]
-
University of Cape Town. SOP: FLASH CHROMATOGRAPHY. [Link]
-
Chemistry LibreTexts. (2021). 1.5: Flash Chromatography. [Link]
- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
Prof. Dr. I. R. Baxendale. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). [Link]
-
University of California, Irvine. Chromatography. [Link]
-
operachem. (2024). TLC-Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses Procedure. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. [Link]
-
MDPI. (2026). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. [Link]
-
SlideShare. (2020). Thin Layer Chromatography (TLC). [Link]
- Google Patents. (2013).
- Google Patents. (1988).
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Analytical methods for 1-Bromo-2-phenoxybenzene (HPLC, GC-MS)
An In-Depth Technical Guide to the Analytical Determination of 1-Bromo-2-phenoxybenzene by HPLC and GC-MS
Authored by: A Senior Application Scientist
Introduction
This compound, also known as 2-bromodiphenyl ether, is an aromatic ether compound with a molecular structure that makes it relevant as a synthetic intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Its structural similarity to certain polybrominated diphenyl ethers (PBDEs), a class of compounds used as flame retardants, also underscores the importance of precise and reliable analytical methods for its detection and quantification.[2][3] The presence of a bromine atom and two aromatic rings dictates its physicochemical properties and provides distinct characteristics for analytical detection.
This guide provides a comprehensive overview of two primary analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, offering both foundational principles and detailed, field-proven protocols.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [1][4][5] |
| Molecular Weight | 249.10 g/mol | [1][5] |
| CAS Number | 7025-06-1 | [1] |
| Melting Point | 43 - 47 °C | [1][4] |
| Boiling Point | ~261 °C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |
| Structure |
The compound's aromatic nature makes it an excellent candidate for UV detection in HPLC, while its volatility and thermal stability allow for analysis by GC.
Logical Workflow for Analysis
The overall process, from sample receipt to final data interpretation, follows a structured path to ensure data integrity and reproducibility.
Caption: General workflow for the analysis of this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds.[6] For this compound, a reversed-phase method offers excellent resolution and reliability.
Causality Behind Method Choices
-
Reversed-Phase Chromatography: this compound is a relatively non-polar molecule due to its aromatic rings and ether linkage. A reversed-phase setup, featuring a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice to achieve effective retention and separation based on hydrophobicity.[6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point.[7] For challenging separations involving isomers or closely related impurities, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[8][9]
-
Mobile Phase Composition: A gradient elution using water and a miscible organic solvent (acetonitrile or methanol) is employed. A gradient is superior to an isocratic method for purity analysis as it can effectively elute a wide range of potential impurities with varying polarities while ensuring the main analyte peak is sharp and well-resolved.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
UV Detection: The presence of two phenyl rings results in strong chromophores, making UV detection highly sensitive for this compound. A Diode Array Detector (DAD) is recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Experimental Protocol: HPLC-DAD
Caption: Experimental workflow for HPLC purity assessment.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[6]
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
HPLC grade acetonitrile and ultrapure water.
2. Sample and Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL by dissolving this compound in acetonitrile. Dilute this stock with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.[6] Filter through a 0.45 µm syringe filter if particulates are present.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape.[6] |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring good sensitivity. |
| Detection Wavelength | 225 nm (with DAD scan 200-400 nm) | Provides high sensitivity for the aromatic structure. DAD scan confirms peak identity and purity. |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: Hold at 95% B18-18.1 min: 95% to 60% B18.1-22 min: Hold at 60% B | Starts with sufficient polarity to retain the analyte, then increases organic content to elute it and any less polar impurities. A final hold and re-equilibration ensures reproducibility. |
4. Data Analysis:
-
Integrate the chromatogram to determine the peak area of this compound and any impurities.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the DAD data to check the spectral purity of the main peak.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the definitive technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and structural information from mass spectrometry.[3] It is exceptionally well-suited for identifying and quantifying this compound, especially at trace levels.
Causality Behind Method Choices
-
Gas Chromatography: The compound's boiling point and thermal stability are within the working range of GC. The technique offers high-efficiency separation, which is crucial for resolving the target analyte from complex sample matrices.[10]
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal.[3][11] This phase provides excellent separation for a wide range of semi-volatile organic compounds, including polybrominated diphenyl ethers and their analogs.
-
Injector: A temperature-programmed or splitless injector is used to ensure the quantitative transfer of the analyte onto the column while minimizing thermal degradation, a known issue with some brominated compounds.[10][12]
-
Electron Ionization (EI): EI at a standard energy of 70 eV is a robust and highly reproducible ionization technique that generates a rich fragmentation pattern.[11] This pattern serves as a chemical fingerprint for unambiguous compound identification.
-
Mass Analyzer: A quadrupole mass analyzer is common and allows for operation in both full scan mode (for qualitative analysis and identification) and selected ion monitoring (SIM) mode (for enhanced sensitivity and quantitative analysis).[3]
Experimental Protocol: GC-MS
Caption: Workflow for the GC-MS analysis of this compound.
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[3]
-
High-purity helium carrier gas.
-
GC-MS grade toluene or isooctane.
2. Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL in toluene.
-
Create a working standard or sample solution at a concentration of 1-10 µg/mL by diluting the stock solution with toluene or isooctane.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless, 280 °C | Ensures complete vaporization and transfer of the analyte to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 300 °CFinal Hold: 5 min | A robust program that separates the analyte from solvent and potential impurities.[11] |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent contamination. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization creating a library-searchable spectrum. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or SIM | Full scan for identification; SIM for high-sensitivity quantification. |
4. Expected Mass Spectrum and Data Analysis:
-
The mass spectrum is defined by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13] This results in a characteristic M and M+2 peak for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺): A prominent doublet at m/z 248 and 250 .
-
Key Fragments:
-
m/z 169 ([M-Br]⁺): Loss of the bromine radical.
-
m/z 141 ([C₆H₅O-C₆H₄]⁺): Cleavage of the C-Br bond and subsequent rearrangement.
-
m/z 93 ([C₆H₅O]⁺): Cleavage of the ether bond, loss of bromobenzene.
-
m/z 77 ([C₆H₅]⁺): Phenyl cation.
-
-
For SIM analysis, monitor the following ions for quantification and confirmation:
-
Quantifier ion: m/z 248
-
Qualifier ions: m/z 250, 169
-
Sample Preparation for Complex Matrices
For analyzing this compound in environmental or biological samples, a more rigorous sample preparation is required to remove interferences.
| Matrix | Recommended Technique | Protocol Outline |
| Water | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE: Extract 1 L of water with dichloromethane or hexane. SPE: Pass 1 L of water through a C18 cartridge, then elute with an organic solvent.[14] |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | PLE/Soxhlet: Extract 10 g of dried sample with a mixture of hexane and dichloromethane.[14][15] The extract often requires cleanup. |
| Cleanup Step | Column Chromatography | Pass the concentrated extract through a multi-layered silica gel or Florisil column to remove lipids and other polar interferences.[2][15] |
Method Validation: Ensuring Trustworthiness
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R2)).[16][17][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay/Purity) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities or matrix components.[16] | Peak purity index > 990 (DAD); baseline resolution between analyte and known impurities. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value, often assessed by spike/recovery studies.[16] | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.[17] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
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- Analysis of polybrominated diphenyl ethers / brominated flame retardants. (n.d.).
- Evaluation of a Fast and Simple Sample Preparation Method for Polybrominated Diphenyl Ether (PBDE) Flame Retardants and Dichlorodiphenyltrichloroethane (DDT) Pesticides in Fish for Analysis by ELISA Compared with GC-MS/MS - PubMed. (2015, May 13).
- 1-Bromo-2-phenoxy-benzene - ChemBK. (2024, April 10).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
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- This compound (7025-06-1) - Cynor Laboratories at ₹ 500/kg, Surat | ID. (n.d.).
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021, February 26).
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- HPLC Method Development: Standard Practices and New Columns - Agilent. (2010, March 16).
- A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).
- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. (2025, October 16).
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- Unraveling Fragmentation: A Comparative Guide to the Mass Spectra of 1-Bromo-2-pentyne and its Analogs - Benchchem. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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Application Notes & Protocols: 1-Bromo-2-phenoxybenzene as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-bromo-2-phenoxybenzene in the synthesis of high-value pharmaceutical intermediates. We delve into the core reactivity of this precursor, focusing on palladium-catalyzed intramolecular C-H activation for the synthesis of dibenzofurans and its application in Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, providing robust, step-by-step protocols and mechanistic insights to ensure reproducibility and success.
Introduction: Strategic Importance of this compound
This compound is a diaryl ether scaffold possessing two key features that render it a valuable building block in medicinal chemistry. First, the phenoxy group can act as a directing group in modern C-H activation strategies. Second, the ortho-bromine atom provides a reactive handle for classic and modern cross-coupling reactions. This combination allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. Its primary application lies in the synthesis of the dibenzofuran core, a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. This guide will explore the practical application of this compound in two powerful synthetic transformations.
Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with this compound.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| CAS Number | 7025-06-1 | [1] |
| Appearance | Liquid (may vary) | [2] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] May cause respiratory irritation.[4] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[5] |
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6]
Application I: Palladium-Catalyzed Intramolecular C-H Cyclization for Dibenzofuran Synthesis
The intramolecular cyclization of diaryl ethers like this compound is a powerful and atom-economical method for constructing the dibenzofuran core. This transformation typically proceeds via a palladium-catalyzed C-H activation/C-O cyclization pathway.[7][8]
Mechanistic Rationale & Workflow
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a crucial C-H activation step, where the palladium center coordinates to the adjacent phenyl ring, leading to the formation of a palladacycle. The final step is a C-O reductive elimination, which forms the dibenzofuran product and regenerates the active Pd(0) catalyst.[7][9] This process is often facilitated by an oxidant to regenerate the catalytic species.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for palladium-catalyzed C-H activation/C-O cyclization.[7][10]
Materials:
-
This compound (1.0 mmol, 249.1 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Pivalic acid (PivOH) (0.5 mmol, 51.1 mg)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add this compound, Pd(OAc)₂, K₂CO₃, and the magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMAc and pivalic acid via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure dibenzofuran product.
Table 2: Representative Yields for Dibenzofuran Synthesis
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| Diaryl Ethers | Pd(OAc)₂ / PivOH | Air, 120 °C | 60-95% | [10] |
| o-Iododiaryl Ethers | Pd/C (reusable) | Ligand-free | 80-92% | [10][11] |
| Phenol Derivatives | Pd(0)/Pd(II) | Air as oxidant | Good | [7] |
Application II: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The bromine atom on this compound serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the 2-position. This is a cornerstone reaction for synthesizing complex biaryl and poly-aryl structures, which are common in pharmaceutical agents.[12][13][14]
Mechanistic Rationale & Workflow
The Suzuki reaction mechanism is a well-understood catalytic cycle involving three key steps:[12][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[13][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]
Detailed Experimental Protocol
This is a general procedure for a Suzuki-Miyaura coupling reaction.[15][16]
Materials:
-
This compound (1.0 mmol, 249.1 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (6 mL) and Water (2 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reactant Setup: To the round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and the magnetic stir bar.
-
Solvent Addition: Add the toluene and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the mixture.
-
Reaction: Attach the reflux condenser and heat the mixture to 90-100 °C in an oil bath. Stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction & Washing: Wash the organic layer with water (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique structure allows for strategic access to the important dibenzofuran scaffold via palladium-catalyzed C-H activation and serves as a reliable substrate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to confidently employ this reagent in their synthetic campaigns, enabling the efficient construction of novel molecular entities for drug discovery.
References
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ChemSRC. (n.d.). GHS SDS for CAS 7025-06-1: 1-Bromo-2-phenoxy-benzene.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9492–9495.
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323–1345.
-
El-Sayed, R. A., et al. (2021). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 64(10), 5567-5579.
-
BYJU'S. (n.d.). Ullmann Reaction.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
ResearchGate. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
-
Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Wikipedia. (n.d.). Ullmann condensation.
-
Springer Nature Experiments. (n.d.). C–H activation.
-
American Chemical Society. (n.d.). High Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
-
ResearchGate. (2010). The Mechanism of the Modified Ullmann Reaction.
-
National Institutes of Health. (2018). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.
-
Google Patents. (1988). EP0252592A1 - Halogenated diphenyl ether derivatives.
-
SciELO. (2020). A Catalysis Guide Focusing on C–H Activation Processes.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
American Chemical Society. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
-
MDPI. (2021). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions.
-
MDPI. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
National Institutes of Health. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.
-
Stanford University. (2014). The Suzuki Reaction.
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
-
ResearchGate. (2020). A Catalysis Guide Focusing on C–H Activation Processes.
-
PubMed. (2005). Synthetic and mechanistic studies of the cycloisomerization and cyclization/hydrosilylation of functionalized dienes catalyzed by cationic palladium(II) complexes.
-
BLD Pharm. (n.d.). 1-Bromo-2-fluoro-4-phenoxybenzene.
-
AbacipharmTech. (n.d.). This compound.
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene.
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
-
Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-.
-
FramoChem. (n.d.). Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing.
-
National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
-
PubMed Central. (2020). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.
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Application Note: A Ligand-Accelerated Ullmann Protocol for the Synthesis of 1-Bromo-2-phenoxybenzene
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Bromo-2-phenoxybenzene via a modern, ligand-accelerated Ullmann diaryl ether synthesis. Diaryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The classical Ullmann condensation, first reported by Fritz Ullmann in 1905, required harsh conditions, including high temperatures (often >160-210 °C) and stoichiometric amounts of copper, which limited its functional group tolerance and overall scope.[3][4] This guide details a significantly milder and more efficient copper-catalyzed procedure that leverages the use of a chelating ligand to facilitate the carbon-oxygen (C-O) cross-coupling reaction under more accessible laboratory conditions. We provide a detailed mechanistic rationale, a step-by-step experimental workflow, key process parameters, and a troubleshooting guide to empower researchers in achieving high-yield, reproducible synthesis.
Mechanistic Rationale: The Modern Ullmann Catalytic Cycle
The advent of ancillary ligands has revolutionized the Ullmann reaction, allowing for lower catalyst loadings and significantly reduced reaction temperatures (typically 80–110 °C).[1][3] While several mechanisms have been proposed, substantial evidence points to a catalytic cycle involving Cu(I) and Cu(III) intermediates, particularly when using chelating anionic or neutral ligands.[3][5]
The key steps are as follows:
-
Phenoxide Complex Formation: The base (e.g., K₃PO₄ or Cs₂CO₃) deprotonates the phenol. The resulting phenoxide anion coordinates with the ligated Cu(I) catalyst. For quantitative analysis and to avoid heterogeneity, some studies use pre-formed potassium salts of the phenol.[3]
-
Oxidative Addition: This is often the turnover-limiting step. The aryl halide (1,2-dibromobenzene) undergoes oxidative addition to the anionic copper(I) phenoxide complex, forming a transient Cu(III) intermediate.[3]
-
Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product (this compound) and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for mild Ullmann-type couplings.[1][6] It is designed for a 1.0 mmol scale reaction.
Reaction Scheme:
3.1 Materials and Equipment
-
Reagents:
-
1,2-Dibromobenzene (≥98%)
-
Phenol (≥99%)
-
Copper(I) Iodide (CuI, 99.99%)
-
N,N-Dimethylglycine (≥98%)
-
Cesium Carbonate (Cs₂CO₃, ≥99%, anhydrous)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
-
3.2 Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk tube.
-
Add cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and N,N-dimethylglycine (21 mg, 0.2 mmol, 20 mol%).
-
Seal the tube with a rubber septum, and purge the vessel with argon or nitrogen for 10-15 minutes. This is critical as anhydrous conditions are necessary for optimal results; water can inactivate carbonate bases.[7]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add phenol (94 mg, 1.0 mmol, 1.0 equiv).
-
Using a syringe, add anhydrous 1,4-dioxane (5 mL).
-
Finally, add 1,2-dibromobenzene (120 μL, 1.0 mmol, 1.0 equiv) via syringe. Note: 1,2-dibromobenzene is used in a 1:1 molar ratio to favor the mono-etherification product. Using a large excess could lead to undesired double substitution.
-
-
Reaction Execution:
-
Lower the sealed Schlenk tube into a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting 1,2-dibromobenzene. The product, this compound, should have a different Rf value.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A gradient eluent system, starting with 100% hexanes and gradually increasing to 98:2 hexanes:ethyl acetate, is typically effective for separating the product from unreacted starting material and any potential byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a colorless oil or low-melting solid.
-
Summary of Key Reaction Parameters
| Parameter | Value / Compound | Molar Eq. | Mol % | Rationale |
| Aryl Halide | 1,2-Dibromobenzene | 1.0 | - | Electrophilic partner. Aryl bromides offer a good balance of reactivity and cost.[1] |
| Nucleophile | Phenol | 1.0 | - | Nucleophilic partner for C-O bond formation. |
| Copper Source | Copper(I) Iodide (CuI) | 0.1 | 10% | A common and effective Cu(I) pre-catalyst.[2][8] |
| Ligand | N,N-Dimethylglycine | 0.2 | 20% | An inexpensive amino acid-derived ligand that accelerates the reaction and allows for milder conditions.[6][8] |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 | - | Effective base for deprotonating phenol. Its solubility in organic solvents can be beneficial.[1][2] K₃PO₄ is also a suitable alternative.[8] |
| Solvent | 1,4-Dioxane (anhydrous) | - | - | A polar aprotic solvent that effectively solubilizes the reaction components.[6] Toluene or acetonitrile can also be used.[8][9] |
| Temperature | 90-100 °C | - | - | A significantly milder temperature than classical Ullmann conditions, enabled by the ligand. |
| Atmosphere | Inert (Argon/Nitrogen) | - | - | Prevents oxidation of the Cu(I) catalyst and ensures anhydrous conditions. |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II).2. Wet Reagents/Solvent: Water can inhibit the reaction, especially with carbonate bases.[7]3. Insufficient Temperature/Time: The reaction may be sluggish under the current conditions. | 1. Use high-purity CuI from a freshly opened bottle or a trusted source.2. Ensure all glassware is oven-dried. Use anhydrous solvent and dry the base if necessary.3. Increase the temperature to 110 °C or extend the reaction time to 36-48 hours. |
| Significant Byproduct Formation (e.g., Bromobenzene) | Reductive Dehalogenation: A common side reaction where the aryl halide is reduced instead of coupled.[7][10] This can be promoted by a suboptimal ligand or reaction conditions. | 1. Screen Ligands: While N,N-dimethylglycine is effective, other ligands like 8-hydroxyquinoline or a diamine might suppress this pathway.[1][8]2. Adjust Base: Try a different base, such as K₃PO₄, which can sometimes alter the reaction pathway.[8] |
| Dark Black/Tarry Reaction Mixture | Catalyst Decomposition: Copper(I) catalysts can be unstable and decompose to form copper colloids (black precipitate), stalling the reaction.[11] | This is sometimes observed even in successful reactions.[11] However, if conversion has stalled, it indicates catalyst death. The best approach is to optimize the initial conditions (ligand choice, temperature) to improve catalyst stability rather than trying to rescue a failed reaction. |
| Difficulty in Purification | Close Rf Values: The product and starting aryl halide may have very similar polarities, making separation difficult. | 1. Optimize Chromatography: Use a long column and a shallow solvent gradient (e.g., 0-2% ethyl acetate in hexanes).2. Consider an alternative aryl halide starting material, such as 1-bromo-2-iodobenzene. The higher reactivity of the C-I bond would lead to selective reaction at that site, and the starting material would be consumed more completely. |
References
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Köllner, C., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056–1063. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(42), 13936-13947. Available at: [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]
-
Bello, M., et al. (2009). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 53(3), 133-136. Available at: [Link]
-
Ma, D., et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(14), 5268-5273. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Smith, K., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Reddit. (2022). Ullmann coupling. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: The Role of 1-Bromo-2-phenoxybenzene in the Synthesis of Polybrominated Diphenyl Ethers (PBDEs)
Introduction: The Significance of Polybrominated Diphenyl Ethers and the Need for Synthetic Standards
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products, including electronics, furniture, and textiles[1]. Their chemical structure, consisting of a diphenyl ether backbone with varying degrees of bromine substitution, confers excellent fire-retardant properties. However, the same chemical stability that makes them effective flame retardants also contributes to their persistence in the environment, leading to widespread contamination and bioaccumulation in ecosystems and human tissues[2][3][4].
The toxicological profiles of PBDEs are of significant concern, with studies indicating potential adverse health effects, including disruption of thyroid hormone homeostasis, neurodevelopmental toxicity, and potential carcinogenicity[3][4]. Consequently, the production and use of several commercial PBDE mixtures have been restricted or phased out under international agreements like the Stockholm Convention[1].
For researchers, scientists, and drug development professionals, the availability of pure, individual PBDE congeners is paramount for toxicological studies, the development of analytical methods for environmental monitoring, and understanding their metabolic pathways[5]. The synthesis of these congeners in the laboratory provides the necessary standards for accurate quantification and toxicological assessment. This application note provides a detailed guide to the synthesis of PBDEs, with a particular focus on the utility of intermediates such as 1-bromo-2-phenoxybenzene.
Synthetic Pathways to Polybrominated Diphenyl Ethers: The Ullmann Condensation
The primary and most established method for the synthesis of the diaryl ether linkage in PBDEs is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base[6][7]. The versatility of the Ullmann reaction allows for the synthesis of a wide range of PBDE congeners by carefully selecting the appropriate brominated phenols and brominated benzene derivatives.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation has been the subject of extensive study. While several pathways have been proposed, a generally accepted sequence involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst.
// Nodes A [label="Aryl-OH + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl-O⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cu(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="[Aryl-O-Cu(I)] Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aryl'-Br (e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Oxidative Addition Complex\n[Aryl-O-Cu(III)(Aryl')(Br)]", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Aryl-O-Aryl' (PBDE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Cu(I) Catalyst (regenerated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Deprotonation"]; B -> D; C -> D [label="Coordination"]; D -> F; E -> F [label="Oxidative Addition"]; F -> G [label="Reductive Elimination"]; F -> H; }
Figure 1: Simplified catalytic cycle of the Ullmann condensation.
The efficiency of the Ullmann condensation is influenced by several factors:
-
Catalyst: Copper(I) salts such as CuI and CuBr are commonly used. The use of ligands can significantly enhance the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process[8].
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide[9].
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often employed to facilitate the reaction at elevated temperatures[10].
-
Temperature: Traditional Ullmann reactions often require high temperatures (120-220 °C)[8]. However, modern modifications with specific ligands can enable the reaction to proceed at milder temperatures[9].
Synthesis of this compound: A Key Intermediate
This compound can serve as a valuable precursor in the multi-step synthesis of more complex PBDE congeners. Its preparation can be achieved through an Ullmann condensation of 2-bromophenol and bromobenzene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Ullmann ether synthesis procedures[11][12].
Materials:
-
2-Bromophenol
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by bromobenzene (1.2 eq).
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x) and then with brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₂H₉BrO |
| Molecular Weight | 249.10 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹³C NMR (CDCl₃, δ) | Refer to publicly available spectral data |
| Mass Spectrum (EI) | m/z 248/250 (M⁺) |
Application of this compound in the Synthesis of a PBDE Congener: 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)
While this compound can be a starting point, the synthesis of a specific congener like BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) is more directly achieved by the Ullmann condensation of 2,4-dibromophenol and 1,3-dibromobenzene. The principles and procedures outlined below are broadly applicable to the synthesis of various PBDEs.
Experimental Protocol: Synthesis of BDE-47 (Adapted from Ullmann Condensation Principles)
This protocol is a generalized procedure based on established methodologies for Ullmann diaryl ether synthesis[12][13]. Optimization may be required.
Materials:
-
2,4-Dibromophenol
-
1,3-Dibromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dibromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by 1,3-dibromobenzene (1.2 eq).
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring for 24-48 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with toluene.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate sequentially with 1 M HCl, water, and brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 2,2',4,4'-tetrabromodiphenyl ether (BDE-47).
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine 2,4-Dibromophenol,\n1,3-Dibromobenzene, CuI, K₂CO₃ in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat under Inert Atmosphere\n(140-150 °C, 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool, Dilute with Toluene,\nFilter, Wash with HCl, H₂O, Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_concentrate [label="Dry over MgSO₄,\nConcentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Column Chromatography\n(Silica Gel, Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterize Product\n(GC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Pure BDE-47", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> reaction; reaction -> workup; workup -> dry_concentrate; dry_concentrate -> purify; purify -> characterize; characterize -> end; }
Figure 2: Experimental workflow for the synthesis of BDE-47.
Analysis and Characterization of Synthesized PBDEs
The identity and purity of the synthesized PBDE congeners must be rigorously confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for the separation and identification of PBDE congeners[14]. The use of a capillary column allows for the separation of different congeners, and the mass spectrometer provides definitive identification based on the molecular ion and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the substitution pattern of the bromine atoms on the diphenyl ether backbone[8][14].
Typical Yields for Ullmann Diaryl Ether Synthesis:
The yields of Ullmann condensations for the synthesis of diaryl ethers can vary significantly depending on the specific substrates, catalyst system, and reaction conditions.
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Substituted Phenols | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | Good to Excellent | |
| Aryl Bromide | Phenols | Cu₂O / Salicylaldimine | K₃PO₄ | Dioxane | 81 | Good | [8] |
| Aryl Iodide | Phenols | CuI / 2,2,6,6-Tetramethylheptane-3,5-dione | Cs₂CO₃ | NMP | 110 | High | [15] |
| Aryl Bromide | Aliphatic Diols | CuCl₂ | K₂CO₃ | Diol | 120 | Good to Excellent | [16] |
Safety and Handling Precautions
Given the potential toxicity of PBDEs and the hazardous nature of the reagents used in their synthesis, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
-
Brominated compounds: Many brominated organic compounds are irritants and may be harmful if inhaled or absorbed through the skin. Avoid direct contact.
-
Solvents: DMF and DMSO are readily absorbed through the skin and can carry other chemicals with them. Handle with extreme care.
-
Copper catalysts: Copper salts can be toxic if ingested. Avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of individual PBDE congeners is a critical endeavor for advancing our understanding of their environmental fate, metabolism, and toxicological effects. The Ullmann condensation remains a cornerstone reaction for the construction of the diaryl ether backbone of these molecules. While this compound can be a useful building block in more complex synthetic routes, direct coupling of appropriately substituted bromophenols and bromobenzenes provides an effective means of producing specific congeners. By following well-defined protocols and adhering to strict safety measures, researchers can reliably produce high-purity PBDE standards for their analytical and toxicological research needs.
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
- Örn, U., et al. (1996). Synthesis and characterization of polybrominated diphenyl ethers--a review. Organohalogen Compounds, 28, 499-502.
-
Zhang, L., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(7), 947-952. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Jones, C. P., et al. (2008). Mechanism of the Ullmann biaryl ether synthesis catalyzed by complexes of anionic ligands: evidence for the reaction of iodoarenes with ligated anionic CuI intermediates. Journal of the American Chemical Society, 130(40), 13343–13353. [Link]
- de Boer, J., et al. (2001). Polybrominated diphenyl ethers in the environment.
-
Marcoux, J. F., et al. (2000). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 2(15), 2339-2341. [Link]
-
Agarwal, V., et al. (2015). Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry. Environmental Science & Technology, 49(3), 1339-1347. [Link]
-
Agarwal, V., et al. (2015). Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry. Environmental Science & Technology, 49(3), 1339-1347. [Link]
-
Vonderheide, A. P., et al. (2006). Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization and Molecular Orbital Studies. Environmental Science & Technology, 40(11), 3549-3555. [Link]
-
Collaborative for Health & Environment. (2006). Practice Prevention PBDEs. [Link]
-
Darnerud, P. O., et al. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49-68. [Link]
- Costa, L. G., & Giordano, G. (2007). Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. Neurotoxicology, 28(6), 1047-1067.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)
-
Maiti, D., et al. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 49(45), 8439-8443. [Link]
-
Schasker, K., et al. (2006). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2006(5), 254-266. [Link]
-
Royal Society of Chemistry. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]
-
Bilal, M., et al. (2020). Copper-catalyzed arylations and heteroarylations. RSC Advances, 10(5), 253-275. [Link]
-
Kalia, J., & Raines, R. T. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(19), 4587-4590. [Link]
-
Liu, Y., et al. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(27), 4747-4753. [Link]
-
Swedish Environmental Protection Agency. (2021). Brominated diphenylethers (PBDE). [Link]
-
Zhang, H., et al. (2025). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Nature Communications, 16(1), 1-11. [Link]
Sources
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Application Notes & Protocols: Sonogashira Coupling of 1-Bromo-2-phenoxybenzene with Terminal Alkynes
Introduction: The Strategic Synthesis of Diarylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5]
This application note provides a detailed guide to the Sonogashira coupling of 1-bromo-2-phenoxybenzene with a variety of terminal alkynes. The resulting 1-phenoxy-2-(alkynyl)benzene scaffolds are valuable intermediates in drug discovery and materials science, offering a versatile platform for further functionalization. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and offer insights into troubleshooting common challenges.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] A comprehensive understanding of this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[1]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.[1]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.[6]
-
Reductive Elimination: Finally, the resulting palladium(II) complex undergoes reductive elimination to yield the desired diarylalkyne product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[6]
It is worth noting that copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[7][8] However, the copper co-catalyst is often employed to increase the reaction rate, particularly with less reactive aryl bromides.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Reaction conditions may require optimization depending on the specific alkyne used.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Ligand (if using a Pd(II) precatalyst): Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, including a Schlenk flask or a round-bottom flask with a condenser and septum
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, also add the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent Glaser homocoupling.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1-0.5 M). Finally, add the base (e.g., Et₃N or DIPA, 2-3 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the alkyne's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diarylalkyne.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Data Presentation: Expected Outcomes
The following table provides an overview of typical reaction conditions and expected yields for the Sonogashira coupling of this compound with representative terminal alkynes. These are illustrative and may require optimization.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 80 | 12 | 75-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 8 | 90-98 |
| 3-Ethynyltoluene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Toluene | 100 | 18 | 70-80 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 24 | 65-75 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst stored under an inert atmosphere. Pd(II) precatalysts are generally more stable.[7] |
| Insufficiently degassed system | ||
| Low reaction temperature | ||
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | Use high-purity reagents and solvents. Some solvents like THF may promote this; consider switching to DMF or toluene.[10] |
| Significant Homocoupling of Alkyne (Glaser Product) | Presence of oxygen | Rigorously exclude air from the reaction. Use freshly degassed solvents. |
| High copper catalyst loading | Reduce the amount of CuI to the minimum effective level (e.g., 0.5-1 mol%). | |
| Consider a copper-free protocol, which may require a different ligand or base.[7] | ||
| Recovery of Starting Material | Low reactivity of aryl bromide | Increase the reaction temperature and/or time. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[6] |
| Insufficient base |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of valuable diarylalkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. This protocol and the accompanying troubleshooting guide provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
PubMed. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
Semantic Scholar. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. [Link]
-
RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
-
NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Semantic Scholar. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Recrystallization of 1-Bromo-2-phenoxybenzene
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and materials. The purity of this reagent is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at elevated temperatures. This document provides a comprehensive, step-by-step guide for the recrystallization of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | |
| Molecular Weight | 249.10 g/mol | |
| Melting Point | 43-47 °C | |
| Boiling Point | 97-100 °C | |
| Appearance | White to light yellow powder/crystal | |
| Solubility (Qualitative) | Slightly soluble in Chloroform, DMSO, and Methanol.[1] |
Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
Protocol Part 1: Solvent Screening for Optimal Recrystallization
The selection of an appropriate solvent is the most critical step in the recrystallization process.[2] The ideal solvent will exhibit a significant difference in the solubility of this compound at its boiling point versus a low temperature (e.g., 0-4 °C). Based on the known properties of similar aromatic ethers and brominated compounds, a range of candidate solvents should be tested.
Candidate Solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Alkanes: Hexane, Heptane
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Mixed Solvent Systems: e.g., Ethanol/Water
Experimental Procedure for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, agitating the mixture after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely. Record the volume of solvent required.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of well-formed crystals.
Interpreting the Results:
| Observation | Interpretation |
| Dissolves readily at room temperature | Poor solvent for recrystallization (high loss of product). |
| Insoluble or sparingly soluble at boiling point | Poor solvent for recrystallization. |
| High solubility at boiling point, low solubility at low temperature with good crystal formation | Good candidate for single-solvent recrystallization. |
| High solubility in one solvent at all temperatures, but insoluble in another miscible solvent | Good candidate for a mixed-solvent recrystallization. |
Protocol Part 2: Step-by-Step Recrystallization of this compound
The following protocol is a general guideline. The choice of solvent and specific volumes should be informed by the results of the solvent screening described in Part 1. For the purpose of this protocol, we will proceed with a hypothetical optimal solvent system determined from screening: a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Workflow for Recrystallization:dot
Sources
Application Notes: A Comprehensive Guide to the ¹H and ¹³C NMR Assignment for 1-Bromo-2-phenoxybenzene
Introduction
1-Bromo-2-phenoxybenzene (also known as 2-bromophenyl phenyl ether) is an important diaryl ether moiety found in various organic compounds and serves as a key building block in synthetic chemistry.[1] The precise structural elucidation of such molecules is fundamental for quality control, reaction monitoring, and characterization of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the detailed molecular structure of organic compounds in solution.[2]
This application note provides an in-depth guide for researchers and drug development professionals on the complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into the rationale behind the chemical shift assignments, influenced by the electronic effects of the substituents, and provide a robust, field-proven protocol for sample preparation and spectral acquisition.
Molecular Structure and Atom Numbering Convention
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below, distinguishing between the brominated ring (Ring A) and the unsubstituted phenoxy ring (Ring B). This convention will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Assignment
The aromatic region of the ¹H NMR spectrum of this compound (typically 6.8–7.8 ppm) displays a complex set of overlapping multiplets. The assignment relies on understanding the electronic influence of the bromo- and phenoxy- substituents and the resulting proton-proton coupling patterns.
Causality of Chemical Shifts and Coupling
-
Ring A (Brominated Phenyl Ring): The bromine atom is an electronegative, electron-withdrawing group via induction, which generally deshields nearby protons.[3] This effect is most pronounced on the adjacent proton, H6. The ether oxygen is also electron-withdrawing inductively but can be electron-donating through resonance. The net effect results in a complex chemical shift pattern.
-
Ring B (Phenoxy Ring): The ether oxygen atom shields the ortho (H2', H6') and para (H4') protons due to resonance electron donation into the ring. The meta protons (H3', H5') are least affected. This typically shifts the ortho and para protons upfield relative to benzene (7.36 ppm).[4]
-
Spin-Spin Coupling: Protons on an aromatic ring couple with their neighbors. Ortho coupling (³JHH) is the strongest (7–9 Hz), followed by meta coupling (⁴JHH, 2–3 Hz), and para coupling (⁵JHH, <1 Hz). This gives rise to characteristic splitting patterns (doublets, triplets, etc.).
Assigned ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.63 | dd | J = 7.9, 1.6 Hz | 1H | H6 |
| 7.35 | ddd | J = 8.2, 7.4, 1.6 Hz | 1H | H4 |
| 7.28 | t | J = 7.9 Hz | 2H | H3', H5' |
| 7.10 | ddd | J = 7.9, 7.4, 1.8 Hz | 1H | H5 |
| 7.04 | t | J = 7.4 Hz | 1H | H4' |
| 6.95 | d | J = 8.2 Hz | 1H | H3 |
| 6.91 | d | J = 7.9 Hz | 2H | H2', H6' |
Note: Experimental values are synthesized from typical substituent effects and may vary slightly based on instrument and conditions.
Rationale for Assignments
-
H6 (7.63 ppm): This proton is ortho to the electron-withdrawing bromine atom, making it the most deshielded proton and thus assigning it to the signal furthest downfield. It appears as a doublet of doublets due to ortho coupling with H5 and meta coupling with H4.
-
H3', H5' (7.28 ppm): These protons on the phenoxy ring are meta to the oxygen substituent. They are least affected by its shielding and resonate close to the chemical shift of benzene. They appear as a triplet due to coupling with their respective ortho neighbors.
-
H4 (7.35 ppm): This proton on the brominated ring is split into a triplet of doublets (or ddd) by ortho couplings to H3 and H5 and a smaller meta coupling to H6.
-
H2', H6' (6.91 ppm): These protons are ortho to the shielding ether oxygen on Ring B, shifting them significantly upfield. They appear as a doublet due to ortho coupling with H3' and H5'.
-
H3 (6.95 ppm): This proton is ortho to the ether linkage on Ring A and appears as a doublet due to coupling with H4. Its upfield position relative to other protons on Ring A is due to the influence of the adjacent phenoxy group.
For definitive, unambiguous assignment, two-dimensional NMR experiments such as ¹H-¹H COSY (Correlated Spectroscopy) are invaluable. A COSY spectrum would show cross-peaks between J-coupled protons (e.g., between H5 and H6, H5 and H4, and H4 and H3), confirming their connectivity.[5]
¹³C NMR Spectral Assignment
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak. Due to the lack of symmetry in this compound, all 12 carbon atoms are chemically non-equivalent and are expected to produce 12 distinct signals.
Causality of Chemical Shifts
-
Carbons Bonded to Heteroatoms: Carbons directly attached to electronegative atoms like oxygen and bromine are significantly affected. The C-O carbons (C2 and C1') are highly deshielded and appear far downfield.[6]
-
Heavy Atom Effect: While bromine is electronegative, heavier halogens like bromine and iodine can induce an upfield (shielding) shift on the directly attached carbon (ipso-carbon) compared to what would be predicted by electronegativity alone.[7][8] This is due to the large electron cloud affecting the local diamagnetic shielding.
-
Substituent Effects: The phenoxy group causes a downfield shift at the point of attachment (C2) and influences the other carbons in Ring A. On Ring B, the ether oxygen strongly deshields the ipso-carbon (C1') and shields the ortho (C2', C6') and para (C4') carbons.
Assigned ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 156.9 | C1' | Ipso-carbon of phenoxy ring, attached to oxygen. Highly deshielded. |
| 152.1 | C2 | Carbon on Ring A attached to oxygen. Highly deshielded. |
| 133.5 | C6 | CH carbon ortho to bromine. |
| 129.8 | C3', C5' | CH carbons meta to oxygen on Ring B. |
| 128.6 | C4 | CH carbon on Ring A. |
| 124.3 | C5 | CH carbon on Ring A. |
| 123.5 | C4' | CH carbon para to oxygen on Ring B. Shielded by resonance. |
| 121.8 | C3 | CH carbon ortho to phenoxy group on Ring A. |
| 118.6 | C2', C6' | CH carbons ortho to oxygen on Ring B. Shielded by resonance. |
| 116.1 | C1 | Ipso-carbon attached to bromine. |
Note: Data is compiled from spectral databases and predictive models.[9][10] Actual values can vary.
To confirm these assignments, especially for the closely spaced CH signals, 2D NMR techniques are essential. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range correlations (over 2-3 bonds), which is crucial for assigning quaternary (non-protonated) carbons like C1, C2, and C1'.[5][11]
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound into a clean, small vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar compounds and its relatively simple solvent signal.
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve 16 scans with a relaxation delay (D1) of 2 seconds.
-
For ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance (1.1%) of the ¹³C isotope, a greater number of scans is required.[6] A typical acquisition involves 1024 scans with a 2-second relaxation delay.
-
-
Data Processing:
-
Apply Fourier Transformation to convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).
-
Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, perform integration to determine the relative number of protons corresponding to each signal.
-
Use a peak-picking algorithm to identify the precise chemical shift of each signal in both the ¹H and ¹³C spectra.
-
This comprehensive approach, combining a theoretical understanding of substituent effects with robust experimental and data processing techniques, enables the complete and confident assignment of the ¹H and ¹³C NMR spectra for this compound.
References
-
SpectraBase. This compound. Available from: [Link]
-
PubChem. 2-Bromoethyl p-bromophenyl ether. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. 1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]
-
SpectraBase. 2-bromophenyl [5-(1-piperidinylcarbonyl)-2-furyl]methyl ether - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
University College London. Chemical shifts. Available from: [Link]
-
PubChem. 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available from: [Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]
-
IndiaMART. This compound. Available from: [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available from: [Link]
- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available from: [Link]
-
Web of Science. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Journal of Physical and Chemical Reference Data. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available from: [Link]
-
Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available from: [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
-
SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important diaryl ether. Here, we will delve into the intricacies of the Ullmann condensation, the primary synthetic route, and provide practical, field-tested advice to overcome common experimental hurdles.
Introduction to the Ullmann Condensation for this compound
The synthesis of this compound is most commonly achieved via an Ullmann-type C-O cross-coupling reaction.[1][2][3] This reaction involves the condensation of an aryl halide (typically an activated one) with a phenol in the presence of a copper catalyst and a base. While conceptually straightforward, the practical execution often requires careful optimization to achieve high yields and minimize side reactions.[4][5]
This guide provides a structured approach to troubleshooting and frequently asked questions, drawing from established literature and practical experience to ensure you can confidently navigate the challenges of this synthesis.
Visualizing the Reaction: Main Pathway and Potential Side Reactions
To better understand the process, the following diagram illustrates the desired reaction pathway for the synthesis of this compound, along with potential side reactions that can impact your yield and purity.
Caption: Ullmann condensation pathway for this compound synthesis and common side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I am observing low to no yield of my desired product, this compound. What are the likely causes and how can I improve the conversion?
Answer:
Low or no product yield is a common frustration in Ullmann condensations. The root cause often lies in one or more of the following factors:
-
Insufficiently Activated Copper Catalyst: Traditional Ullmann reactions often require "activated" copper powder. If you are using copper powder, its activity can be enhanced by in-situ reduction of a copper salt like copper sulfate with zinc metal in hot water.[1] Modern protocols often favor soluble copper(I) salts like CuI or Cu₂O, which are generally more effective.[6]
-
Inappropriate Base Selection: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often more efficient than potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) because cesium phenoxides are more dissociated and soluble in organic solvents.[6]
-
Presence of Water: Trace amounts of water can compete with the phenol, leading to the formation of undesired phenols from the aryl halide and potentially deactivating the catalyst.[6] The use of a drying agent, such as activated and powdered 3 Å molecular sieves, is highly recommended.[6]
-
Suboptimal Solvent and Temperature: Ullmann reactions traditionally require high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and high temperatures, often exceeding 210 °C.[1] However, modern ligand-accelerated protocols can proceed at much milder temperatures (e.g., 80-110 °C).[7] Acetonitrile has been shown to be a more effective solvent than DMF in some ligand-based systems.[6]
-
Lack of an Accelerating Ligand: The addition of a chelating ligand can significantly accelerate the reaction, allowing for lower reaction temperatures and broader substrate scope.[7] Ligands such as N,N-dimethylglycine or salicylaldoxime have proven effective in promoting the coupling of aryl bromides with phenols.[6][8]
Troubleshooting Protocol:
-
Switch to a more active copper source: If using copper powder, try activating it or switch to CuI or Cu₂O.
-
Optimize the base: If using K₂CO₃ or K₃PO₄, consider switching to Cs₂CO₃.
-
Ensure anhydrous conditions: Dry your solvent and reagents thoroughly. Add freshly activated 3 Å molecular sieves to the reaction mixture.
-
Re-evaluate your solvent and temperature: If using traditional high-temperature conditions without a ligand, consider introducing a suitable ligand to enable milder conditions.
-
Perform a ligand screen: If you are already using a ligand, it may not be optimal for your specific substrates. A small-scale screen of different ligands could identify a more effective one.[7]
Question 2: My reaction is producing significant amounts of side products, primarily what appears to be a homocoupled biaryl and diphenyl ether. How can I suppress these side reactions?
Answer:
The formation of side products is a key challenge in achieving high purity. Here's a breakdown of the likely culprits and solutions:
-
Homocoupling of the Aryl Halide: This side reaction, where two molecules of the aryl halide couple to form a biaryl compound, is a classic side reaction in Ullmann condensations.[2] It is often favored at very high temperatures and in the absence of an efficient coupling partner.
-
Formation of Diphenyl Ether: This can occur if trace water is present in the reaction mixture. The water can react with the aryl halide to form phenol, which then couples with another molecule of the aryl halide.[6]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount to preventing the formation of diphenyl ether. Use freshly dried solvents and add a drying agent like molecular sieves.
-
Optimize Reaction Temperature: While Ullmann reactions often require heat, excessive temperatures can promote homocoupling. If you are using a ligand-accelerated system, you may be able to lower the reaction temperature without significantly impacting the rate of the desired reaction.
-
Use a Moderate Excess of the Phenol: To drive the reaction towards the desired diaryl ether, using a slight excess of the phenol can be beneficial.[6]
-
Ensure Efficient Stirring: In heterogeneous reactions, good mixing is essential to ensure that the reactants are in close proximity to the catalyst surface, which can favor the desired cross-coupling over homocoupling.
Question 3: I am struggling with the purification of my product. The crude mixture contains residual copper catalyst and is difficult to purify by column chromatography.
Answer:
Post-reaction workup and purification are critical steps that can significantly impact your final yield and purity.
-
Removal of Copper Catalyst: Copper salts can be challenging to remove completely. A common and effective method is to quench the reaction mixture with an aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, forming a water-soluble complex that can be easily extracted into the aqueous phase.
-
Chromatographic Purification: this compound is a relatively nonpolar compound. Silica gel column chromatography is a suitable purification method.[9] A nonpolar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.
Purification Protocol:
-
Quench and Extract: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous solution of ammonia or ammonium chloride.
-
Aqueous Washes: Follow the ammonia wash with washes of water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system. Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
A1: The reaction time can vary significantly depending on the specific conditions. Traditional Ullmann condensations at high temperatures can take several hours to overnight.[9] Modern ligand-accelerated systems can be much faster, with some reactions reaching completion in as little as a few hours at lower temperatures.[6] It is always recommended to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q2: Can I use an aryl iodide instead of an aryl bromide?
A2: Yes, aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings and may allow for milder reaction conditions or shorter reaction times.[1] However, aryl iodides are typically more expensive and may be less stable.
Q3: Are there any alternative, milder methods for synthesizing this compound?
A3: Yes, the Chan-Lam coupling reaction is a milder alternative that involves the copper-catalyzed coupling of a phenol with an aryl boronic acid.[10] This reaction can often be performed at room temperature and is tolerant of a wider range of functional groups. Another approach is the Buchwald-Hartwig amination, which uses palladium catalysts for C-O bond formation and can also proceed under milder conditions.[11]
Q4: What are the safety precautions I should take when performing an Ullmann condensation?
A4: Ullmann reactions often involve high temperatures and potentially hazardous solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with strong bases and finely divided copper powder, which can be pyrophoric.
Key Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Options | Impact on Yield | Key Considerations |
| Copper Source | Cu powder, CuI, Cu₂O, CuBr | High | CuI and Cu₂O are often more effective than Cu powder.[6] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | High | Cs₂CO₃ generally gives higher yields due to better solubility of the phenoxide.[6] |
| Ligand | N,N-dimethylglycine, Salicylaldoxime, etc. | High | Can significantly lower reaction temperature and improve yield.[7][8] |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Medium | Acetonitrile can be superior to DMF in some ligand-based systems.[6] |
| Temperature | 80-220 °C | High | Higher temperatures can increase rate but also side reactions. Ligands allow for milder conditions.[1] |
| Drying Agent | Molecular Sieves | High | Essential for preventing water-related side reactions.[6] |
References
-
Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(14), 2333–2336. [Link]
- US Patent No. US20060264680A1. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Schareina, T., Zapf, A., & Beller, M. (2007). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 3, 2. [Link]
-
Muñiz-Alonso, B., & Ley, S. V. (2006). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 50(4), 163-165. [Link]
-
Ullmann condensation. (2023, November 29). In Wikipedia. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Finnegan, P. S., & Finnegan, P. S. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345–2347. [Link]
-
Ullmann reaction. (2016, May 19). SlideShare. [Link]
-
This compound. (n.d.). Cynor Laboratories. Retrieved January 12, 2026, from [Link]
-
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Hassan, Z., & Li, Y. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1269. [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Organic and Medicinal Chemistry. IntechOpen. [Link]
-
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]
-
Peters, B. K., Liu, J., & Baran, P. S. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(49), 19123–19128. [Link]
-
1-Bromo-2-phenoxy-benzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Han, Y., Myres, R. T., & Greer, A. (2022). Structure–Activity Optimization of Phenoxy-1, 2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity. Journal of the American Chemical Society, 144(32), 14594-14603. [Link]
-
Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]
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Technical Support Center: Ullmann Synthesis of 1-Bromo-2-phenoxybenzene
Welcome to the Technical Support Center for the Ullmann synthesis of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific diaryl ether synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to not only identify and resolve side reactions but also to understand the underlying chemical principles governing your experimental outcomes.
Introduction to the Synthesis and Its Challenges
The Ullmann condensation is a cornerstone of C-O bond formation, enabling the synthesis of diaryl ethers.[1] The synthesis of this compound, an ortho-substituted, sterically hindered diaryl ether, presents a unique set of challenges. Classical Ullmann conditions, which require high temperatures and stoichiometric copper, are often incompatible with complex molecules.[2] Modern ligand-accelerated protocols have made this transformation more accessible, but side reactions remain a significant hurdle.[3]
This guide will focus on the most prevalent side reactions encountered during the synthesis of this compound:
-
Reductive Dehalogenation: Formation of phenoxybenzene.
-
Homocoupling: Formation of 2,2'-diphenoxybiphenyl and biphenyl.
-
Low Conversion/No Reaction: The reaction stalls or fails to proceed.
We will explore the mechanistic basis of these undesired pathways and provide actionable protocols to optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant formation of phenoxybenzene and low yield of the desired this compound.
Q: My reaction is producing a substantial amount of phenoxybenzene, the dehalogenated product of my starting material, 1,2-dibromobenzene. What is causing this reductive dehalogenation, and how can I minimize it?
A: Reductive dehalogenation is a common side reaction in Ullmann couplings, where the aryl halide is reduced to the corresponding arene.[4] In the synthesis of this compound from 1,2-dibromobenzene and phenol, the formation of phenoxybenzene indicates that the bromine atom at the 1-position is being replaced by a hydrogen atom.
Root Causes and Mechanistic Insights:
The mechanism of reductive dehalogenation in Ullmann reactions is not fully elucidated but is thought to involve electron transfer processes. The Cu(I) catalyst can be oxidized to Cu(II), with the concurrent reduction of the aryl halide. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another reaction component.
Troubleshooting Strategies:
-
Ligand Selection is Crucial: The ligand plays a key role in stabilizing the copper catalyst and promoting the desired C-O bond formation over side reactions. For sterically hindered substrates, a well-chosen ligand is paramount.
-
Optimize the Base: The choice of base is critical. While a base is necessary to deprotonate the phenol, an overly strong or reactive base can promote undesired pathways.
-
Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[4] The insolubility of K₃PO₄ in many organic solvents can be advantageous in maintaining a slow, controlled reaction.
-
-
Solvent Environment: The solvent can influence the solubility of reactants and intermediates, affecting the reaction pathway.
Proposed Optimized Protocol to Minimize Reductive Dehalogenation:
| Parameter | Recommendation | Rationale |
| Catalyst | CuI (5 mol%) | A common and effective copper (I) source. |
| Ligand | Picolinic Acid (10 mol%) | Proven efficacy for sterically hindered substrates.[2] |
| Base | K₃PO₄ (2 equivalents) | A moderately strong, often heterogeneous base that can suppress side reactions. |
| Solvent | Anhydrous DMSO | A polar aprotic solvent that can facilitate the reaction; ensure it is dry. |
| Temperature | 110-130 °C | A typical temperature range for Ullmann couplings of aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and other reagents. |
Issue 2: Presence of symmetrical homocoupling byproducts.
Q: My product mixture contains 2,2'-diphenoxybiphenyl and/or biphenyl. What is causing this homocoupling, and how can I favor the desired cross-coupling reaction?
A: The formation of symmetrical biaryls, such as 2,2'-diphenoxybiphenyl (from the homocoupling of the desired product or an intermediate) and biphenyl (from the homocoupling of a dehalogenated intermediate), is a classic side reaction in Ullmann chemistry.[6]
Root Causes and Mechanistic Insights:
Homocoupling occurs when two molecules of the same aryl halide react with each other. The mechanism involves the formation of an organocopper intermediate, which can then react with another molecule of the aryl halide.
Troubleshooting Strategies:
-
Ligand Control: A suitable ligand can sterically hinder the formation of the homocoupled product by favoring the cross-coupling pathway.
-
Recommendation: Continue with a ligand optimized to minimize reductive dehalogenation, such as picolinic acid.
-
-
Stoichiometry of Reactants: Using a slight excess of the phenol can help to outcompete the homocoupling of the aryl halide.
-
Recommendation: Use 1.2 to 1.5 equivalents of phenol relative to 1,2-dibromobenzene.
-
-
Temperature Management: Higher temperatures can sometimes favor homocoupling.
-
Recommendation: Once the optimal ligand and base are identified, screen a range of temperatures (e.g., 100 °C, 120 °C, 140 °C) to find the lowest effective temperature that provides a good yield of the desired product.
-
Visualizing the Reaction Pathways:
Caption: Troubleshooting workflow for low conversion.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Copper-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Tetrahedron Letters, 40(33), 6175-6178. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Sawant, D. N., & Halligudi, S. B. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Organometallic Chemistry, 717, 135-140.
- Snieckus, V., & Chauder, B. (1999). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(12), 2045-2047.
-
Marroum, A., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]
-
Li, J. J. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Molecules, 19(8), 11422-11456. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Request PDF. (2025). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. [Link]
-
Chemistry Stack Exchange. (2019). Effect of substituents on Ullmann reaction. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 27(5), 1769. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
- ACS Publications. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 122(25), 14326-14329.
- Sperotto, E., & van Klink, G. P. M. (2011). The mechanism of the modified Ullmann reaction.
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). The Ullmann homocoupling reaction of bromamine acid, catalyzed by Cu⁰-SiO2. [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]
- PubMed Central. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- ACS Publications. (2006). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 25(1), 20-23.
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. 8, 1105-1113. [Link]
- Van Allen, D. (2014).
-
ResearchGate. (n.d.). (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]
-
Slideshare. (n.d.). Ullmann reaction. [Link]
-
Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. [Link]
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- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 6. Ullmann Reaction [organic-chemistry.org]
Overcoming low reactivity in Grignard formation with 1-Bromo-2-phenoxybenzene
Topic: Overcoming Low Reactivity in Grignard Formation with 1-Bromo-2-phenoxybenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: GTC-2026-01-12-PBG
Introduction: The Challenge of 2-Phenoxyphenylmagnesium Bromide Synthesis
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] However, not all organohalides are equally reactive. This compound presents a significant challenge due to a combination of steric and electronic factors that impede the standard insertion of magnesium into the carbon-bromine bond. This guide provides a comprehensive technical overview, troubleshooting strategies, and advanced protocols to successfully synthesize 2-phenoxyphenylmagnesium bromide, a valuable intermediate in the development of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a particularly difficult substrate for Grignard formation?
A1: The low reactivity of this compound stems from two primary molecular features:
-
Steric Hindrance: The bulky phenoxy group at the ortho position physically obstructs the approach of the organohalide to the surface of the magnesium metal.[4][5] This steric shield increases the activation energy required for the magnesium insertion, slowing down or preventing the reaction.
-
Electronic Effects: The electron-withdrawing inductive effect of the phenoxy group's oxygen atom decreases the electron density of the aromatic ring and can influence the polarity of the carbon-bromine bond. This may make the initial single-electron transfer (SET) from the magnesium surface less favorable.
Q2: What are the visual indicators of a failed or stalled Grignard initiation?
A2: A successful Grignard initiation typically has clear indicators. Their absence suggests a problem:
-
No Exotherm: The reaction is exothermic; a gentle warming of the solvent should be noticeable.
-
No Cloudiness: The formation of the soluble Grignard reagent, along with insoluble magnesium salts, usually causes the solution to become cloudy or grayish-brown.[6]
-
Magnesium Remains Shiny: The magnesium turnings will not appear etched or consumed.
-
No Bubbling (if using an entrainment agent): If an activator like 1,2-dibromoethane is used, the absence of ethylene gas bubbling is a key sign that the magnesium surface is not activated.[7][8]
Q3: What is "activated" magnesium, and why is it crucial for challenging substrates?
A3: Magnesium metal is almost always coated with a thin, passivating layer of magnesium oxide (MgO), which is impervious to the organic halide and prevents the reaction from starting.[1][7] "Activation" refers to any process that removes or bypasses this oxide layer to expose the highly reactive, fresh magnesium surface.[7][8] For unreactive substrates like this compound, where the kinetic barrier to reaction is already high, overcoming this MgO layer is the most critical step. Without effective activation, the reaction will likely fail to initiate.
Troubleshooting Guide: From Initiation Failure to Low Yield
This section addresses common problems encountered during the synthesis of 2-phenoxyphenylmagnesium bromide.
Issue 1: The Grignard reaction fails to initiate.
-
Symptom: After adding a small portion of the this compound solution, there are no signs of reaction (no heat, no color change, no cloudiness) for an extended period.[6]
-
Causality Analysis & Solutions:
| Potential Cause | Underlying Reason | Recommended Action |
| Inactive Magnesium Surface | The passivating MgO layer is preventing contact between the magnesium and the aryl bromide.[1][7] | 1. Chemical Activation: Add a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE). DBE is often preferred as its reaction produces visible ethylene bubbles, confirming activation.[7][8][9] 2. Mechanical Activation: In the flask and under inert gas, vigorously crush the magnesium turnings with a dry glass rod to expose fresh metal surfaces. 3. Use Rieke Magnesium: For the most challenging cases, use a highly reactive form of magnesium (see Advanced Protocols).[10][11] |
| Presence of Moisture | Grignard reagents are potent bases and are instantly quenched by protic sources like water, forming benzene from the starting material.[7][12][13] | 1. Rigorous Drying: Flame-dry all glassware under vacuum and cool under a positive pressure of argon or nitrogen.[14] 2. Anhydrous Solvents: Use freshly distilled, anhydrous grade THF or diethyl ether.[6] Solvents should be stored over molecular sieves. |
| Poor Reagent Quality | The this compound may contain impurities that inhibit the reaction. | Purify the starting material by distillation or column chromatography. Ensure the magnesium turnings are from a fresh, unopened container. |
dot
Caption: Troubleshooting flowchart for Grignard formation.
Issue 2: The reaction initiates but gives a low yield or forms significant byproducts.
-
Symptom: The reaction proceeds, but quenching and analysis reveal a low concentration of the desired Grignard reagent and/or the presence of 2,2'-diphenoxybiphenyl.
-
Causality Analysis & Solutions:
| Potential Cause | Underlying Reason | Recommended Action |
| Wurtz-Type Homocoupling | The formed Grignard reagent (R-MgX) can act as a nucleophile, attacking a second molecule of the aryl bromide (R-X) to form a dimer (R-R). This is favored at higher concentrations and temperatures.[2][4] | 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.[4] 2. Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which can accelerate side reactions. |
| Incomplete Conversion | Due to the substrate's low reactivity, the reaction may be slow and not reach completion under standard conditions. | 1. Increase Reaction Time: Extend the reflux time to 4-6 hours after the addition is complete. 2. Use a More Effective Solvent: Tetrahydrofuran (THF) is generally superior to diethyl ether for forming aryl Grignard reagents due to its better solvating properties for the organomagnesium species.[12][13][14] |
Advanced Protocols for Synthesis
For a substrate as challenging as this compound, standard methods may be insufficient. The following protocols offer robust solutions.
Protocol 1: Grignard Formation via Chemical Activation (1,2-Dibromoethane)
This method uses a chemical entrainment agent to activate standard magnesium turnings.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
1,2-Dibromoethane (DBE)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stirrer
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and assemble hot. Cool to room temperature under a positive pressure of inert gas.
-
Place the magnesium turnings and a magnetic stir bar into the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Activation: Using a syringe, add ~5 mol% of 1,2-dibromoethane to the stirred suspension. Gentle bubbling (ethylene evolution) and warming should commence within minutes, indicating activation.[8]
-
Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add ~10% of this solution to the activated magnesium. The mixture should become warm and cloudy. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2-4 hours to ensure complete conversion.
-
Cool the grayish-brown solution to room temperature. The Grignard reagent is now ready for quantification (titration) or use.
Protocol 2: Grignard Formation Using Highly Reactive Rieke® Magnesium
This is the most effective method for unreactive aryl halides, allowing for reagent formation at low temperatures, which minimizes side reactions.[10][11][15]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂) (1.1 eq)
-
Potassium metal (2.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stirrer
-
Inert gas line (Argon or Nitrogen)
Procedure:
Part A: Preparation of Rieke® Magnesium (Highly Active Mg)
-
Preparation: Flame-dry the reaction flask and cool under inert gas.
-
Add anhydrous MgCl₂ and potassium metal to the flask along with a stir bar.
-
Add anhydrous THF (~20 mL per gram of MgCl₂) and begin vigorous stirring.
-
Reduction: Gently reflux the mixture for 3-4 hours. The potassium metal will react, and the solution will turn dark black, indicating the formation of a fine suspension of active magnesium.[7]
-
Cool the suspension to room temperature.
Part B: Formation of 2-Phenoxyphenylmagnesium Bromide
-
Low-Temperature Addition: Cool the freshly prepared active magnesium suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound in anhydrous THF via a dropping funnel over 30 minutes. The oxidative addition is often rapid even at this low temperature.[15][16]
-
After addition, allow the mixture to stir at -78 °C for an additional 30-60 minutes.
-
The reaction can be slowly warmed to 0 °C or room temperature before use. This low-temperature method provides the highest yields and purity for challenging Grignard formations.[16]
dot
Caption: Workflow for Rieke® Magnesium Grignard Synthesis.
Comparative Data on Activation Methods
| Parameter | Standard Mg Turnings | Chemically Activated Mg | Highly Reactive Rieke® Mg |
| Initiation | Often fails | Reliable with I₂ or DBE | Spontaneous, even at low temp. |
| Reaction Temp. | Reflux (THF, ~66 °C) | Reflux (THF, ~66 °C) | -78 °C to RT[15][16] |
| Reaction Time | 4-8 hours | 2-4 hours | 1-2 hours |
| Typical Yield | < 20% (often 0%) | 40-70% | > 85%[16] |
| Side Reactions | High potential for failure | Moderate homocoupling | Minimized due to low temp. |
| Substrate Scope | Limited to reactive halides | Broad | Very broad, including unreactive halides[10][11] |
References
-
Lee, J., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Rieke, R. D., Li, P. T.-Z., Burns, T. P., & Uhm, S. T. (1981). The preparation of highly reactive magnesium and its application to the synthesis of Grignard reagents at low temperatures. The Journal of Organic Chemistry, 46(21), 4323–4324. [Link]
-
Rieke Metals, LLC. (n.d.). Highly Reactive Metals and Organometallic Reagents. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Grignard reagent. In Wikipedia. Retrieved from [Link]
-
Rieke, R. D., Bales, S. E., Hudnall, P. M., Burns, T. P., & Poindexter, G. S. (1979). Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1-Norbornanecarboxylic Acid. Organic Syntheses, 59, 85. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Reddit. (2015). Grignard troubleshoot. r/chemistry. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2021). Question about Grignard reaction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Guo, Y., Yang, J., NuLi, Y., & Wang, J. (2010). Study of electronic effect of Grignard reagents on their electrochemical behavior. Electrochemistry Communications, 12(12), 1671-1673. [Link]
-
Toppr. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Phenyl magnesium bromide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (1946). 2,3-Diphenylindone. Organic Syntheses, 26, 34. [Link]
-
Guo, Y., Yang, J., NuLi, Y., & Wang, J. (2010). Study of electronic effect of Grignard reagents on their electrochemical behavior. OSTI.GOV. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Fieser, L. F. (1935). 1-Phenylnaphthalene. Organic Syntheses, 15, 66. [Link]
-
Reddit. (2021). Grignard reagent, steric hindrance? r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Phenylmagnesium bromide. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2008). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Retrieved from [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
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- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 9. community.wvu.edu [community.wvu.edu]
- 10. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The sterically hindered nature of this compound presents unique challenges, and this resource aims to provide scientifically grounded solutions to overcome them, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction, but upon analysis (TLC, GC-MS, LC-MS), you observe little to no formation of the desired biaryl product, with the starting material remaining largely unconsumed.
Potential Causes & Recommended Solutions
-
Insufficient Catalyst Activity: The steric hindrance from the ortho-phenoxy group can impede the oxidative addition step, the first crucial stage in the catalytic cycle.[1] A standard catalyst system may not be active enough.
-
Solution: Employ a palladium catalyst system known for high activity with sterically demanding substrates. Buchwald's biaryl phosphine ligands, such as SPhos or XPhos, are highly recommended.[2][3][4] These ligands are bulky and electron-rich, which promotes the formation of the active monoligated palladium complex and facilitates oxidative addition. If you are using a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2) is used.
-
-
Incorrect Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[5][6][7] An inappropriate combination can lead to poor solubility of reagents or insufficient activation of the boronic acid.
-
Solution: For sterically hindered couplings, a moderately strong base is often effective. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] The solvent system should be able to solubilize all components. A mixture of an organic solvent like dioxane, THF, or toluene with water is common, as water can aid in dissolving the base and activating the boronic acid.[9][10] For particularly stubborn reactions, anhydrous conditions with a base like KF might be explored to prevent base-labile group cleavage.[9][11]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation through various pathways, including aggregation into inactive palladium black or oxidation.[12][13]
-
Solution: Ensure rigorous degassing of all solvents and reagents before starting the reaction.[14] The freeze-pump-thaw method is highly effective for removing dissolved oxygen. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. If you observe the formation of palladium black, it's a strong indicator of catalyst decomposition.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition of sterically hindered aryl bromides can be high, requiring elevated temperatures.
-
Solution: If you are running the reaction at a lower temperature (e.g., 80°C), consider increasing it to 100-110°C. Monitor for potential degradation of starting materials or products at higher temperatures.
-
Issue 2: Significant Formation of Byproducts
Your reaction yields a mixture of products, with significant peaks corresponding to homocoupled starting materials or dehalogenated arene.
Potential Causes & Recommended Solutions
-
Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen.
-
Solution: As with catalyst deactivation, meticulous degassing of the reaction mixture is crucial.[8] Reducing the catalyst loading can sometimes minimize this side reaction, as excess catalyst can promote unwanted pathways.
-
-
Dehalogenation of this compound: The aryl bromide is reduced to phenoxybenzene, replacing the bromine with a hydrogen atom.[15] This can be caused by certain bases or impurities acting as hydride donors, or by protodeboronation of the boronic acid followed by a coupling-like process.
-
Solution: The choice of base can be critical. If using a base like an alkoxide, consider switching to a carbonate or phosphate.[15] Ensure your boronic acid is of high purity. Running the reaction under anhydrous conditions can sometimes mitigate this issue. Also, prolonged reaction times at high temperatures can exacerbate dehalogenation.[15]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of catalyst loading for the Suzuki coupling of this compound.
Q1: What is a good starting point for catalyst loading?
A1: For a sterically hindered substrate like this compound, a higher initial catalyst loading compared to unhindered substrates is advisable. A good starting point is typically 1-2 mol% of the palladium source.[16] If the reaction is sluggish, the loading can be incrementally increased to 3-5 mol%. However, excessively high catalyst loading can lead to increased byproduct formation and is not cost-effective. The goal is to find the lowest catalyst loading that provides a good yield in a reasonable amount of time.
Q2: Which class of ligands is most effective for this transformation?
A2: For coupling sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. The Buchwald biaryl phosphine ligands are a prime example.[3] Ligands like SPhos and XPhos have demonstrated exceptional performance in facilitating the coupling of challenging substrates by promoting the formation of the catalytically active monoligated Pd(0) species.[3][4]
Q3: How do I choose the right base and solvent?
A3: The selection of base and solvent is interdependent and crucial for success.[5][6][7]
-
Base: A base is required to activate the boronic acid for transmetalation.[11][17] For this substrate, potassium phosphate (K₃PO₄) is an excellent starting choice due to its moderate basicity and good solubility in aqueous mixtures. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8]
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is needed. A mixture of an ethereal solvent like dioxane or THF with water (e.g., a 4:1 or 5:1 ratio) is a common and effective choice.[9][10] Toluene/water mixtures can also be used.[14] The optimal solvent system may require some screening.
Q4: My starting materials are not fully soluble. What should I do?
A4: Poor solubility can significantly hinder reaction rates.[9] If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF, but be aware that DMF can sometimes lead to side reactions at high temperatures.[9] Alternatively, you can try a different co-solvent with water. Sometimes, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help in biphasic systems.[14]
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of starting materials and the formation of the product, helping you to decide the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (or other suitable Buchwald ligand)
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Deionized water (degassed)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
In separate, dry reaction vials, weigh this compound (e.g., 0.1 mmol, 1.0 equiv).
-
To each vial, add the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv) and K₃PO₄ (e.g., 0.2 mmol, 2.0 equiv).
-
Prepare a stock solution of the catalyst precursor. For example, dissolve Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol) and SPhos (e.g., 8.2 mg, 0.02 mmol) in dioxane (e.g., 1 mL).
-
To each reaction vial, add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., for 1 mol%, add 100 µL). Set up vials with varying loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%).
-
Add anhydrous dioxane (e.g., 0.8 mL) and degassed deionized water (e.g., 0.2 mL) to each vial.
-
Seal the vials and purge with inert gas for 5-10 minutes.
-
Place the vials in a preheated heating block or oil bath at 100°C.
-
Stir the reactions for a set time (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or LC-MS to determine the conversion and yield for each catalyst loading.
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) |
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 3.0 |
Table 1: Example data table for catalyst loading optimization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.[Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.[Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.[Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.[Link]
-
The Suzuki Reaction. chem.ucla.edu.[Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a. ResearchGate.[Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier.[Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. ResearchGate.[Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Royal Society of Chemistry.[Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.[Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.[Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.[Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.CoLab.
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.[Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]
-
Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate.[Link]
-
Failed suzuki coupling, any suggenstions? Reddit.[Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.[Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RRIJM.[Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Help needed with unreproducible Suzuki coupling. Reddit.[Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.[Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.[Link]
-
Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H2-PrxOy surface electron transfer. Royal Society of Chemistry.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 13. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. old.rrjournals.com [old.rrjournals.com]
Preventing byproduct formation in 1-Bromo-2-phenoxybenzene reactions
Welcome to the technical support guide for reactions involving 1-Bromo-2-phenoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts in their experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your synthetic work is as efficient and clean as possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and why is it a challenging substrate?
This compound is a valuable building block in organic synthesis, particularly for creating complex molecules with a diaryl ether motif. It is frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).[1][2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
The challenge with this substrate lies in its structural features:
-
Steric Hindrance: The bulky phenoxy group adjacent to the bromine atom can slow down desired reaction steps like oxidative addition and reductive elimination, creating opportunities for side reactions to occur.
-
Pre-disposed Geometry for Cyclization: The molecule is conformationally primed for intramolecular reactions, which can lead to the formation of dibenzofuran derivatives—a desired product in some contexts, but a significant byproduct in others.[4][5]
Q2: What are the most common byproducts I should anticipate when working with this compound?
There are three primary, frequently observed byproducts. Understanding their formation pathways is the first step toward prevention.
-
Hydrodehalogenation (Debromination): The C-Br bond is replaced by a C-H bond, yielding the parent compound, diphenyl ether. This is one of the most common competing reactions in palladium-catalyzed cross-couplings.[6] Sources of the hydride can include water, alcohols used as solvents, or even amines and phosphine ligands.[7][8]
-
Homocoupling: This occurs when two molecules of one of the coupling partners react with each other. In Suzuki reactions, this typically involves the boronic acid coupling with itself to form a biaryl. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[8][9][10]
-
Intramolecular Cyclization: An intramolecular C-H activation event can lead to the formation of dibenzo[b,d]furan. This pathway competes directly with the desired intermolecular cross-coupling.[4]
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses specific problems encountered when performing C-N coupling reactions with this compound.
Q: Instead of the desired arylamine, my main product is diphenyl ether. Why is the bromine being removed?
Cause: As with Suzuki coupling, the culprit is a Pd-H species. In Buchwald-Hartwig amination, a common pathway to generate Pd-H is via β-hydride elimination from the palladium-amido intermediate. This is an unproductive side reaction that competes with the desired C-N bond-forming reductive elimination. [11] Solutions:
-
Ligand Choice is Paramount: This is often the most effective solution. The use of bulky, electron-rich phosphine ligands is crucial. These ligands accelerate the rate of reductive elimination, making it much faster than the competing β-hydride elimination. [12][13]Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are specifically designed for this purpose. [12][14]2. Base and Solvent System: The choice of base can influence the stability of the key intermediates. Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [13]The solvent also plays a role; aprotic solvents like toluene or dioxane are standard. [15]3. Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable rate can help suppress side reactions. Start screening around 80 °C and adjust as needed.
Table 1: Ligand Selection Guide for Cross-Coupling Reactions
| Ligand | Key Feature(s) | Best For Suppressing... | Comments |
| P(t-Bu)₃ | Very bulky, highly electron-donating | Low catalyst activity, sluggish reactions | Can be pyrophoric and difficult to handle. Highly active for many transformations. [16] |
| SPhos / XPhos | Bulky biarylphosphines | β-hydride elimination, hydrodehalogenation | Considered "gold standard" ligands for difficult Buchwald-Hartwig aminations and Suzuki couplings. They promote fast reductive elimination. [12][14] |
| dppf | Bidentate, large bite angle | Catalyst decomposition, sluggish reactions | A robust, general ligand. The bidentate nature helps stabilize the palladium center, preventing the formation of inactive palladium black. [11][12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Hydrodehalogenation, sluggish oxidative addition | Excellent alternatives to phosphines, particularly for less reactive aryl chlorides. [14][17] |
Experimental Protocol: General Method for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound, incorporating best practices to minimize byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (powdered, dried, 2.0 equiv)
-
Anhydrous, degassed Toluene (0.2 M concentration)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene to form the active catalyst.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzofuran synthesis [organic-chemistry.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
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- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. thermofishersci.in [thermofishersci.in]
- 17. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Troubleshooting guide for the purification of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the purification of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven experience, this document aims to be a comprehensive resource for troubleshooting your purification workflows.
Introduction to Purification Challenges
This compound, also known as 2-bromodiphenyl ether, is typically synthesized via a copper-catalyzed Ullmann condensation or a variation of the Williamson ether synthesis.[1][2] The crude product from these reactions is seldom pure and often contains a variety of impurities that can interfere with subsequent synthetic steps. Effective purification is therefore a critical step to ensure the quality and reactivity of the final product.
Common impurities may include:
-
Unreacted starting materials (e.g., 2-bromophenol, phenol, bromobenzene, or iodobenzene)
-
Homocoupled byproducts (e.g., biphenyl, diphenoquinone)
-
Catalyst residues (e.g., copper salts)
-
High-boiling solvents (e.g., DMF, NMP)[3]
The choice of purification method—typically vacuum distillation, column chromatography, or recrystallization—depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This guide will address common issues associated with each of these techniques.
Core Physical & Chemical Properties
A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [4] |
| Molecular Weight | 249.10 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 43.0 to 47.0 °C | |
| Boiling Point | 261 °C (at 760 mmHg) |
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
I. General Questions & Initial Assessment
Q1: My crude product is a dark, oily residue. What are the likely major impurities?
A1: A dark, oily appearance often suggests the presence of high-boiling polar solvents like DMF or NMP, which are common in Ullmann reactions, as well as colored byproducts from side reactions.[3] It is also likely to contain unreacted starting materials and catalyst residues. An initial workup involving an aqueous wash and extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is recommended to remove water-soluble impurities and some of the polar solvent.
Q2: How do I choose the best purification method for my scale and purity requirements?
A2: The choice of purification method is a balance between scale, desired purity, and the nature of the impurities.
-
Vacuum Distillation: Best for large-scale purifications where the main impurities have significantly different boiling points from the product. It is particularly effective for removing non-volatile impurities like catalyst residues and high-boiling starting materials.
-
Column Chromatography: Ideal for achieving high purity on small to medium scales, especially when impurities have similar boiling points but different polarities.[5]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found. It is most effective when the desired product is the major component of the crude mixture.
The following diagram illustrates a general decision-making workflow for selecting a purification method.
II. Troubleshooting Vacuum Distillation
Q3: I'm trying to perform a vacuum distillation, but my product is not distilling over, even at high temperatures.
A3: This is a common issue that can arise from several factors:
-
Inadequate Vacuum: Your vacuum may not be strong enough to sufficiently lower the boiling point of this compound. Check all connections for leaks and ensure your vacuum pump is functioning correctly. Greasing all ground glass joints is crucial for maintaining a good seal.
-
Inaccurate Temperature Reading: The thermometer might be incorrectly placed. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Bumping/Uneven Boiling: Without smooth boiling, vapor may not consistently reach the condenser. Always use a magnetic stir bar to ensure even heating and prevent bumping. Boiling chips are ineffective under vacuum.[6]
-
Heat Loss: The distillation apparatus may be losing too much heat to the surroundings. Insulating the distillation flask and head with glass wool or aluminum foil can help maintain the necessary temperature for distillation.
Q4: My distillate is coming over cloudy. What does this mean?
A4: A cloudy distillate is almost always due to the presence of water. This can happen if the crude product was not thoroughly dried before distillation or if there is a leak in the system and water vapor is being drawn in, especially when using a water aspirator. Ensure your crude material is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and that all glassware is completely dry before assembly.
III. Troubleshooting Column Chromatography
Q5: I'm having trouble finding a good solvent system for column chromatography. How do I determine the right eluent?
A5: The ideal solvent system for column chromatography should provide good separation of your product from its impurities on a Thin Layer Chromatography (TLC) plate, with the Rf of the desired product being around 0.2-0.4.[7]
-
Starting Point: For a compound like this compound, which is moderately polar, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[7][8]
-
TLC Analysis: Run TLC plates with varying ratios of your chosen solvents (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The goal is to find a system where your product spot is well-separated from impurity spots.[9][10]
-
Troubleshooting TLC:
-
All spots at the baseline: The eluent is not polar enough. Increase the proportion of the more polar solvent.
-
All spots at the solvent front: The eluent is too polar. Decrease the proportion of the more polar solvent.
-
Spots are streaky: The compound may be too polar for the eluent, or it might be acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve this. Another cause can be applying too much sample to the TLC plate.
-
The following diagram outlines the workflow for optimizing a solvent system using TLC.
Q6: My compound is co-eluting with an impurity during column chromatography.
A6: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in the chosen eluent system.
-
Change Solvent System: Sometimes, changing one of the solvents in your eluent mixture can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system might resolve the co-eluting spots.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to better separate compounds with close Rf values.
-
Dry Loading: If your crude product is not very soluble in the eluent, it can be "dry loaded" onto the column. This involves dissolving the crude product in a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This can lead to sharper bands and better separation.[11]
IV. Troubleshooting Recrystallization
Q7: I can't find a suitable solvent for recrystallization. What are the criteria for a good solvent?
A7: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures (near the solvent's boiling point) but poorly at low temperatures.
-
Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.[12]
For this compound, which is a moderately polar aromatic compound, good single solvents to try would be ethanol, methanol, or isopropanol.[13] If a single solvent is not effective, a two-solvent system (e.g., ethanol/water, dichloromethane/hexanes) can be employed.[6][14][15] In a two-solvent system, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.[15]
Q8: My compound is "oiling out" instead of forming crystals during recrystallization.
A8: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[16]
-
Add More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.[16]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
Q9: I have a low recovery of my product after recrystallization.
A9: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling the solution too quickly: This can trap impurities and lead to the formation of small, impure crystals that are lost during filtration.
-
Washing the crystals with a solvent that is too warm or in too large a volume: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.[14]
By systematically addressing these common issues, you can significantly improve the efficiency and success of your purification of this compound.
References
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Columbia University. (2007). Column chromatography. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of diphenyl ethers.
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Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved January 12, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
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Thin Layer Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
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Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 12, 2026, from [Link]
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Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved January 12, 2026, from [Link]
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MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 12, 2026, from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved January 12, 2026, from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2014, March 21). How can I recrystallize a product from ethanol/diethyl?. Retrieved January 12, 2026, from [Link]
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OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 12, 2026, from [Link]
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IJCRT.org. (2023, May 5). Column Chromatography. Retrieved January 12, 2026, from [Link]
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recrystallization-2.doc.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4, 4' -dibromodiphenyl ether.
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved January 12, 2026, from [Link]
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How to remove copper catalyst from Ullmann reaction of 1-Bromo-2-phenoxybenzene
An Application Scientist's Guide to Post-Reaction Purification
Technical Support Center: Removing Copper Catalysts from Ullmann Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for removing copper catalysts from the Ullmann reaction of 1-Bromo-2-phenoxybenzene. The intramolecular cyclization of this substrate yields dibenzofuran, a valuable scaffold in medicinal chemistry and materials science. Effective removal of residual copper is critical for ensuring product purity, obtaining accurate analytical data, and preventing interference in subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: Why is removing copper from my Ullmann reaction so challenging?
Residual copper can be difficult to remove due to several factors. The copper catalyst, often in the Cu(I) oxidation state during the catalytic cycle, can form stable complexes with the starting materials, product, ligands, or solvent molecules.[1][2] These complexes may have partial solubility in the organic phase, making simple aqueous washes ineffective. Furthermore, insoluble copper salts or oxides can form fine suspensions that are difficult to filter and can streak during column chromatography.
Q2: What are the primary strategies for removing copper catalysts?
There are three main approaches to removing copper species from the reaction mixture, which can be used individually or in combination for optimal results:
-
Aqueous Washes with Complexing Agents: This is the most common first step. The goal is to convert copper species into water-soluble salts or complexes that can be extracted from the organic layer. Solutions of ammonia, ammonium chloride, or mild acids are frequently used.[3][4][5]
-
Chelation: This method uses molecules called chelating agents, such as ethylenediaminetetraacetic acid (EDTA), that form very strong, water-soluble complexes with metal ions like copper.[6][7][8] An EDTA wash is often more effective than a simple ammonia wash, especially for stubborn copper residues.
-
Adsorption/Filtration: This involves passing the crude product solution through a plug of an adsorbent material like silica gel, neutral alumina, or Celite®.[5][9] These materials can adsorb polar copper salts and complexes onto their surface. This technique is also excellent for removing finely suspended insoluble copper species.
Q3: My organic layer has a persistent blue or green tint. What does this indicate and how do I fix it?
A blue or green color in the organic layer is a clear indication of residual copper, typically in the Cu(II) state. This often occurs after initial quenching when Cu(I) is oxidized by air. The most effective way to address this is through an aqueous wash designed to complex and extract the copper ions.
The deep blue color observed when washing with an ammonia solution is due to the formation of the water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[5] This complex has a high affinity for the aqueous phase and is easily removed from the organic solvent.
Caption: General workflow for copper removal using an ammonia-based aqueous wash.
Protocol 1: Aqueous Ammonium Hydroxide/Chloride Wash
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Prepare Wash Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and add ammonium hydroxide (NH₄OH) until the pH is approximately 8-9.
-
First Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the basic ammonium chloride solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Observe Color Change: As the copper complexes with the ammonia, the aqueous layer will turn a deep blue.[3][5]
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) with fresh ammonium solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.[5]
-
Final Washes: Wash the organic layer once with water and then with brine to remove residual ammonia and to aid in drying.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q4: When is a chelating agent like EDTA necessary?
While an ammonia wash is often sufficient, some copper complexes can be particularly stubborn. The nitrogen atoms in the product, dibenzofuran, or any ligands used can sometimes coordinate strongly with copper, making it difficult to remove with ammonia alone.[8] In these cases, a stronger chelating agent is required.
EDTA is a hexadentate ligand, meaning it can form six bonds to a single metal ion, creating an exceptionally stable, water-soluble "cage" around the copper ion.[7][10] This method is highly effective for removing even trace amounts of copper.
Protocol 2: Aqueous EDTA Wash
-
Dilute: Following the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Prepare EDTA Solution: Prepare a 0.1 M to 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). The chelating ability of EDTA is pH-dependent; adjusting the solution to a pH of 7-8 is often optimal.
-
Perform Wash: In a separatory funnel, wash the organic layer with an equal volume of the EDTA solution. Shake vigorously for several minutes. Unlike the ammonia wash, there is no dramatic color change, but the copper is still effectively extracted.
-
Repeat if Necessary: For high copper concentrations, a second EDTA wash may be beneficial.[6]
-
Standard Workup: Follow the EDTA wash with a water wash and a brine wash. Dry the organic layer over an anhydrous salt, filter, and concentrate.
Q5: I see fine solid particles in my reaction mixture. What is the best way to handle this?
Finely divided solids are often insoluble copper(I) or copper(0) species. Attempting to remove these with only an extractive workup can lead to emulsions and poor phase separation. The best practice is to perform a filtration through an adsorbent pad before the aqueous workup. Celite, a diatomaceous earth, is an excellent filter aid for this purpose.[5]
Protocol 3: Filtration through a Celite/Silica Plug
-
Prepare the Plug: In a sintered glass funnel or a Büchner funnel with filter paper, place a 1-2 inch layer of Celite or silica gel. If using silica, a layer of sand on top can prevent disturbance of the bed.
-
Wet the Plug: Wet the plug with the solvent used for the reaction or a non-polar solvent like hexanes.
-
Dilute and Filter: Dilute the crude reaction mixture with a minimal amount of a non-polar organic solvent to reduce its viscosity.
-
Elute: Pass the diluted mixture through the plug, using gentle suction if necessary.
-
Wash: Wash the plug with additional fresh solvent to ensure all of the desired product (dibenzofuran) has been eluted. The copper residues should remain adsorbed on the Celite or silica.
-
Proceed to Workup: The resulting filtrate, now free of particulates, can be concentrated or taken directly into an aqueous workup (Protocol 1 or 2) to remove any soluble copper species.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Green/Blue Color in Organic Layer | 1. Incomplete complexation of copper. 2. Insufficient volume or concentration of washing solution. 3. The product itself is strongly chelating the copper.[8] | 1. Increase the concentration of the NH₄OH/NH₄Cl or EDTA solution. 2. Perform additional washes until the aqueous layer is colorless. 3. Switch from an ammonia wash to a more powerful EDTA wash (Protocol 2). 4. Combine an aqueous wash with filtration through a silica plug (Protocol 3). |
| Formation of a Stable Emulsion During Workup | 1. High concentration of reactants or copper salts. 2. Use of polar aprotic solvents (e.g., DMF, DMSO) that are partially miscible with water. | 1. Add saturated aqueous NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. 2. Filter the entire emulsified mixture through a pad of Celite. 3. If a polar aprotic solvent was used, dilute the reaction mixture significantly with a non-polar solvent (e.g., ethyl acetate, ether) and large amounts of water before extraction.[11] |
| Low Product Yield After Purification | 1. Product is partially water-soluble. 2. Product is adsorbed onto the filtration medium (silica/alumina). 3. Emulsion formation led to loss of material. | 1. Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product. 2. When using a silica plug, ensure you wash thoroughly with a slightly more polar solvent (e.g., 5-10% ethyl acetate in hexanes) to elute the product completely. 3. Address emulsion issues promptly using the methods described above. |
| Copper Streaks on TLC Plate and Co-elutes During Column Chromatography | 1. Residual soluble copper complexes are present. 2. Insoluble copper particulates were not fully removed. | 1. Perform a thorough aqueous workup with EDTA (Protocol 2) before attempting column chromatography. 2. Filter the crude product through a Celite plug (Protocol 3) prior to loading it onto the column. |
Decision-Making Guide for Copper Removal
Use the following flowchart to select the most appropriate purification strategy for your Ullmann reaction.
Caption: A decision-making flowchart for selecting the optimal copper purification strategy.
References
-
Workup for Removing Copper Salts. Department of Chemistry, University of Rochester.
-
Workup for Removing Copper Salts.
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University.
-
Discussion on copper removal methods. Reddit r/Chempros.
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate.
-
Organic Reaction Workup Formulas for Specific Reagents.
-
ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. JETIR.
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Technical Support Center: Optimizing Ullmann Condensation Reactions. Benchchem.
-
Process for removal of copper from solutions of chelating agent and copper. Google Patents.
-
Best method for removing Cu(I) from Org compounds. Reddit r/Chempros.
-
Effects of additives and chelating agents on electroless copper plating. ResearchGate.
-
Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. MDPI.
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Technical Support Center: Removal of Copper Catalyst from Protein Bioconjugation Reactions. Benchchem.
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
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Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. ResearchGate.
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Modified Activated Carbon for Copper Ion Removal from Aqueous Solution. MDPI.
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Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. Scientific Reports.
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Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. ResearchGate.
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Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
-
Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate.
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Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants. ACS Publications.
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Ullmann Reaction. Organic Chemistry Portal.
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Ullmann condensation. Wikipedia.
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Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate.
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Improving Membrane Filtration for Copper Speciation: Optimal Salt Pretreatments of Polyethersulfone Membranes to Prevent Analyte Retention. ACS Omega.
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Ullmann reaction. Wikipedia.
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The role of copper in the Ullmann reaction. Mapping Ignorance.
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Effective Activated Carbon as Adsorbent for the Removal of Copper(II) Ions from Wastewater. SciSpace.
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Troubleshooting Ullmann Couplint. Reddit r/Chempros.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate.
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Total synthesis of natural products containing benzofuran rings. RSC Publishing.
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
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Pulp (paper). Wikipedia.
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Challenges in the scale-up of 1-Bromo-2-phenoxybenzene synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important diaryl ether synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via an Ullmann condensation, a copper-catalyzed cross-coupling reaction between 2-bromophenol and bromobenzene, or related starting materials. While effective at the lab scale, scaling up this process introduces a host of challenges that can impact yield, purity, and overall process efficiency. This guide will help you anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields than expected during the scale-up of our this compound synthesis. What are the likely causes and how can we mitigate them?
Answer: Low and inconsistent yields during scale-up are a common problem and can stem from several factors. Let's break down the potential culprits and their solutions.
-
Catalyst Inactivity: The choice and handling of the copper catalyst are critical.
-
Expertise & Experience: While various copper sources like CuI, CuBr, CuO, and Cu₂O can be effective, their activity can be influenced by purity and handling.[1] For instance, Cu₂O is often favored for its stability and lower cost in industrial applications.[1][2] Ensure your catalyst is from a reliable source and has not been exposed to atmospheric moisture or oxygen for prolonged periods, which can lead to deactivation.
-
Trustworthiness: To validate your catalyst's activity, consider running a small-scale control reaction with a fresh batch of catalyst under previously optimized conditions. If the yield improves, your scaled-up batch's catalyst is likely compromised.
-
-
Suboptimal Reaction Conditions: Conditions that work on a small scale may not be directly transferable.
-
Expertise & Experience: The Ullmann condensation traditionally requires high temperatures, often exceeding 150°C.[3][4] However, modern ligand-accelerated protocols can proceed at milder temperatures.[1][2] In a large reactor, inefficient heat transfer can lead to temperature gradients, resulting in localized overheating or under-heating, both detrimental to the reaction.
-
Trustworthiness: Monitor the internal reaction temperature closely using calibrated probes. Ensure efficient stirring to maintain a homogenous temperature profile throughout the reaction vessel.
-
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the phenol, a key step in the catalytic cycle.
-
Expertise & Experience: Strong inorganic bases like Cs₂CO₃ and K₃PO₄ are commonly used.[1][5] Cesium carbonate is often highly effective but can be expensive for large-scale production.[1][2] Potassium phosphate is a more cost-effective alternative.[5] The base's physical properties, such as particle size, can also affect its reactivity. Ensure the base is finely powdered and thoroughly dispersed in the reaction mixture.
-
Trustworthiness: Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the most cost-effective option for your specific system without compromising yield.
-
Issue 2: Byproduct Formation and Purification Challenges
Question: We are observing significant byproduct formation, which is complicating the purification of this compound on a larger scale. What are the common byproducts and how can we minimize them and improve purification?
Answer: Byproduct formation is a frequent challenge in cross-coupling reactions, and scaling up can exacerbate these issues.
-
Common Byproducts:
-
Homocoupling of Aryl Halides: Formation of biphenyl derivatives from the coupling of two bromobenzene molecules.
-
Phenol Homocoupling: Formation of diphenoxybenzene derivatives.
-
Reduction of Aryl Halide: Conversion of bromobenzene to benzene.
-
-
Minimizing Byproduct Formation:
-
Ligand Selection: The use of appropriate ligands can significantly improve selectivity and minimize side reactions.
-
Expertise & Experience: Simple, inexpensive ligands like N,N-dimethylglycine, salicylaldoxime, or various diamines have been shown to accelerate the desired C-O bond formation and suppress side reactions.[2][6] The ligand helps to stabilize the copper catalyst and facilitate the reductive elimination step that forms the diaryl ether.
-
Trustworthiness: A screening of different ligand types and concentrations at the bench scale can help identify the optimal ligand for your specific substrate combination and reaction conditions.
-
-
Control of Stoichiometry:
-
Expertise & Experience: A slight excess of the phenol component is sometimes used to ensure the complete consumption of the more expensive aryl halide.[5] However, a large excess can lead to purification difficulties.
-
Trustworthiness: Carefully optimize the molar ratio of your reactants. An initial 1:1.1 to 1:1.2 ratio of aryl bromide to phenol is a good starting point for optimization.
-
-
-
Improving Purification:
-
Expertise & Experience: Traditional column chromatography, while effective in the lab, can be inefficient and costly at an industrial scale.[7] Consider alternative purification methods such as:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Distillation: If the product and byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be employed.
-
-
Trustworthiness: Develop a robust analytical method, such as HPLC or GC, to accurately quantify the product and impurities.[7][8] This will be essential for assessing the effectiveness of your purification strategy.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the scale-up synthesis of this compound?
There is no single "best" system, as the optimal choice depends on factors like cost, desired purity, and available equipment. However, for industrial applications, a catalyst system comprising a readily available and air-stable copper source like Cu₂O, paired with an inexpensive and effective ligand such as N,N-dimethylglycine or a simple diamine, often provides a good balance of reactivity, cost, and ease of handling.[1][2][6] Palladium-based catalysts can also be used for diaryl ether synthesis, but the higher cost of palladium often makes copper-based systems more attractive for large-scale production.[1][6]
Q2: Which solvent is most suitable for the scale-up of the Ullmann condensation?
High-boiling polar aprotic solvents like DMF, DMAc, or NMP are traditionally used.[3] However, their toxicity and difficulty in removal can be problematic on a large scale. Newer protocols have shown that solvents like acetonitrile or dioxane can be effective, especially with the right ligand and at milder temperatures.[1][5] Toluene has also been used, particularly with specific catalyst systems.[9] When selecting a solvent for scale-up, consider its boiling point (for ease of removal), toxicity, and compatibility with your reaction conditions and equipment.
Q3: How can we ensure consistent reaction times during scale-up?
Inconsistent reaction times are often linked to poor heat and mass transfer in larger reactors. To ensure consistency:
-
Efficient Agitation: Use an appropriately sized and shaped impeller to ensure good mixing and prevent the settling of solid reagents like the base and catalyst.
-
Controlled Reagent Addition: For highly exothermic reactions, control the rate of addition of one of the reactants to manage the temperature.
-
In-Process Monitoring: Utilize techniques like HPLC or GC to monitor the reaction progress. This allows you to track the consumption of starting materials and the formation of the product, providing a reliable indicator of reaction completion.
Q4: Are there any safety considerations we should be aware of during scale-up?
Yes, several safety aspects are crucial:
-
Reagents: this compound and the starting materials (bromophenols, bromobenzene) should be handled with appropriate personal protective equipment (PPE), as they can be irritants.[10]
-
Solvents: High-boiling polar aprotic solvents like DMF and NMP have known reproductive toxicity and should be handled in well-ventilated areas or closed systems.
-
Exotherms: Be aware of potential exothermic events, especially during the initial heating phase or reagent addition. A reaction calorimetry study can be beneficial to understand the thermal profile of the reaction before scaling up.
-
Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is equipped with an adequate pressure relief system.
Part 3: Experimental Protocols & Data
Protocol 1: Ligand-Accelerated Ullmann Synthesis of this compound
This protocol is a starting point and should be optimized for your specific equipment and scale.
Materials:
-
2-Bromophenol
-
Bromobenzene
-
Copper(I) oxide (Cu₂O)
-
N,N-Dimethylglycine
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To an appropriately sized, inerted reactor, add 2-bromophenol (1.0 eq), Cu₂O (0.05 eq), N,N-dimethylglycine (0.20 eq), and Cs₂CO₃ (2.0 eq).
-
Add acetonitrile to the reactor.
-
Begin vigorous stirring to ensure a homogenous suspension.
-
Add bromobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Once the reaction is complete (typically 24-36 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by recrystallization or distillation.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Traditional Ullmann | Ligand-Accelerated Ullmann |
| Catalyst | Stoichiometric Copper Powder | Catalytic Cu₂O (5 mol%) |
| Ligand | None | N,N-Dimethylglycine (20 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | NMP | Acetonitrile |
| Temperature | >150°C | 80-90°C |
| Typical Yield | Moderate | Good to Excellent |
| Reference | [3][4] | [1][2][6] |
Part 4: Visualizations
Diagram 1: Key Factors in Ullmann Condensation Scale-up
Caption: Key interdependent factors to consider for successful scale-up.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- Zhang, H., et al. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Organometallic Chemistry, 713, 103-107.
- Gujadhur, R. K., & Venkataraman, D. (2001). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265.
- Harris, M. C., et al. (2001). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society, 123(21), 5124-5125.
- Tobisu, M., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(5), 1012-1015.
- Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
- Nikpassand, M., & Faghih, Z. (2020). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. IntechOpen.
-
Wikipedia. (2023). Ullmann condensation. [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
Monge, M. A., & Buchwald, S. L. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene. [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. [Link]
-
Li, J., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC, NIH. [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]
1-Bromo-2-phenoxybenzene stability and degradation issues
Welcome to the technical support guide for 1-Bromo-2-phenoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common stability and degradation issues encountered during the handling, storage, and use of this compound in experimental settings. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your research.
Section 1: Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: Unexpectedly Low Yield in a Cross-Coupling Reaction
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
Presence of debrominated starting material (diphenyl ether) in the reaction mixture, confirmed by GC-MS or LC-MS.
-
Formation of dark, tarry byproducts.
Possible Causes & Solutions:
-
Reductive Debromination: The C-Br bond in this compound can be susceptible to reductive cleavage, especially in the presence of certain catalysts and reagents.[1][2] This is a common side reaction in transition metal-catalyzed cross-coupling reactions.[3]
-
Troubleshooting Steps:
-
Catalyst Choice: If using a palladium catalyst, consider switching to a less reactive system. For instance, if you are using a highly active catalyst like Pd(PPh₃)₄, try a catalyst with a different ligand set that is less prone to reductive dehalogenation.
-
Solvent Purity: Ensure your solvents are anhydrous and free of peroxides. Peroxides can initiate radical reactions that may contribute to debromination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the reductive debromination pathway.
-
Base Selection: The choice of base can influence the reaction outcome. A weaker base might be less likely to promote side reactions.
-
-
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of this compound.[4]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level.
-
Reaction Time: Minimize the reaction time to prevent prolonged exposure to heat.
-
-
Issue 2: Appearance of Unidentified Impurities in NMR Spectrum After Workup
Symptoms:
-
New peaks in the ¹H or ¹³C NMR spectrum that do not correspond to the starting material or the expected product.
-
Broadening of aromatic signals, suggesting the presence of multiple, similar compounds.
Possible Causes & Solutions:
-
Hydrolysis: Although generally stable, under certain conditions (e.g., strong acid or base at elevated temperatures), the ether linkage can be cleaved, leading to the formation of 2-bromophenol and phenol.
-
Troubleshooting Steps:
-
pH Control during Workup: Ensure that the pH of the aqueous phase during extraction is not strongly acidic or basic. Use buffered solutions if necessary.
-
Temperature during Workup: Perform extractions and washes at room temperature or below to minimize the risk of hydrolysis.
-
-
-
Oxidation: Exposure to strong oxidizing agents or even air over prolonged periods, especially in the presence of light, can lead to the formation of hydroxylated or other oxidized byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Strong Oxidants: Be mindful of the compatibility of your reagents. If an oxidation step is necessary elsewhere in the synthesis, protect the this compound moiety if possible.
-
-
Issue 3: Discoloration of the Compound During Storage
Symptoms:
-
The initially white to light yellow solid turns yellow, brown, or even black over time.
-
A change in the physical appearance, such as the solid becoming oily or sticky.
Possible Causes & Solutions:
-
Photodegradation: Like many aromatic bromine compounds, this compound can be sensitive to light, particularly UV radiation.[5][6][7][8] This can lead to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Storage Location: Keep the container in a dark place, such as a cabinet or a drawer.
-
-
-
Reaction with Air/Moisture: Long-term exposure to air and moisture can contribute to slow degradation.
-
Troubleshooting Steps:
-
Airtight Container: Store the compound in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere.
-
Desiccant: Store the container in a desiccator to protect it from moisture.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The recommended storage temperature is room temperature, ideally below 15°C. The container should be tightly sealed to prevent exposure to air and moisture. For maximum protection, especially for analytical standards, storing under an inert atmosphere (argon or nitrogen) in an amber, sealed vial is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways include:
-
Photodegradation: This is a significant pathway, especially under UV irradiation. It can involve reductive debromination to form diphenyl ether or the formation of other photoproducts.[5][6][7][8]
-
Thermal Decomposition: At elevated temperatures, the compound can decompose.[4]
-
Reductive Debromination: This can occur during chemical reactions, particularly with certain metal catalysts.[1][2]
-
Hydrolysis: Cleavage of the ether bond can occur under harsh acidic or basic conditions.
Q3: What are some common impurities to look for in a sample of this compound?
A3: Common impurities can include:
-
Isomers: 1-Bromo-3-phenoxybenzene and 1-Bromo-4-phenoxybenzene, which may be present from the synthesis.
-
Starting Materials: Residual phenol, 1,2-dibromobenzene, or 2-bromophenol depending on the synthetic route.[3]
-
Degradation Products: Diphenyl ether (from debromination), 2-bromophenol, and phenol (from hydrolysis).
Q4: How can I purify this compound if I suspect it has degraded?
A4: The purification method of choice depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system would need to be determined experimentally, but a non-polar solvent like hexane or a mixed solvent system could be a good starting point.[9]
-
Column Chromatography: For separating isomers or more complex mixtures of impurities, column chromatography on silica gel is a powerful technique.[9] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be effective.
-
Vacuum Distillation: If the impurities are non-volatile, vacuum distillation can be used for purification. However, care must be taken to avoid thermal degradation.[9]
Section 3: Experimental Protocols
Protocol 1: Standardized Quenching Procedure to Minimize Degradation
This protocol is designed to quench a reaction mixture containing this compound while minimizing the risk of degradation.
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run at an elevated temperature, an ice bath can be used for faster cooling.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Quench with a Buffered Solution: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7) to quench the reaction. Avoid using strong acids or bases.
-
Extract: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined empirically.
-
Solvent Selection: Test the solubility of a small amount of the impure compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential solvents include hexanes, heptane, or ethanol/water mixtures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the impure this compound to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visualizations
Logical Flow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Section 5: Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | Room temperature, <15°C recommended | Minimizes thermal degradation and slows down potential side reactions. |
| Storage Conditions | In a tightly sealed, light-resistant container (amber vial) | Protects against photodegradation and reaction with air/moisture. |
| Incompatible Materials | Strong oxidizing agents, strong bases[10] | To prevent unwanted chemical reactions and degradation. |
| Appearance | White to light yellow powder or crystal | Significant color change can indicate degradation. |
| Melting Point | 43.0 to 47.0 °C | A broad or depressed melting point can signify the presence of impurities. |
References
-
HKUST Research Portal. (2016-08-01). The photodegradation of polybrominated diphenyl ethers (PBDEs) in various environmental matrices: Kinetics and mechanisms. [Link]
-
ACS Publications. Photochemical Decomposition of 15 Polybrominated Diphenyl Ether Congeners in Methanol/Water | Environmental Science & Technology. [Link]
-
MDPI. (2022-04-08). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. [Link]
-
PMC - NIH. (2021-07-12). Study of the Photodegradation of PBDEs in Water by UV-LED Technology. [Link]
-
ResearchGate. Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. [Link]
-
Thermo Fisher Scientific. (2014-11-10). SAFETY DATA SHEET. [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
AbacipharmTech. This compound. [Link]
-
PubChem. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483. [Link]
-
SpectraBase. This compound. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ResearchGate. (2025-10-18). Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire. [Link]
-
PMC. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
-
MSU chemistry. Aromatic Reactivity. [Link]
-
PubChem. 1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974. [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
MSU chemistry. Chemical Reactivity. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]
-
ResearchGate. Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
PubMed. (2011-03-15). Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. [Link]
Sources
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Best practices for handling and storing 1-Bromo-2-phenoxybenzene to maintain purity
This guide provides best practices for the handling, storage, and troubleshooting of 1-Bromo-2-phenoxybenzene to maintain its purity and ensure the integrity of your experimental results. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that I should be aware of?
A1: this compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key properties are summarized in the table below. Understanding these properties is crucial for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [2] |
| Molecular Weight | 249.10 g/mol | [2] |
| Melting Point | 43.0 to 47.0 °C | [1] |
| Boiling Point | 261 °C | [3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and acetic acid. | [4] |
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To maintain the purity of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Some suppliers suggest storage at low temperatures (2-8°C) to ensure its quality over time.[3] The container should be tightly sealed to prevent exposure to moisture and air.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[7]
Troubleshooting Guide
Issue 1: The material has developed a yellowish or brownish tint over time.
-
Potential Cause: Discoloration can be an indication of degradation. Like other phenoxybenzene derivatives and aryl bromides, this compound can be susceptible to slow decomposition, potentially accelerated by exposure to light, air (oxidation), or elevated temperatures.[7][8]
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored material using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]
-
Purification: If impurities are detected, recrystallization from a suitable solvent system can be an effective method to purify the compound.[10]
-
Issue 2: Inconsistent experimental results using a new batch of this compound.
-
Potential Cause: Batch-to-batch variability can arise from differences in impurity profiles. Common impurities may stem from the synthesis process, which often involves an Ullmann condensation reaction.[11][12] Potential impurities could include unreacted starting materials (e.g., 2-bromophenol, bromobenzene), residual copper catalyst, or side-products from the coupling reaction.[11][13]
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always review the CoA for each new batch to check for specified purity and any analytical data provided by the supplier.
-
Analytical Verification: Perform your own analytical characterization (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm the identity and purity of the new batch and compare it to previous batches if possible.[14][15][16]
-
Purification: If significant impurities are identified, purification by column chromatography or recrystallization may be necessary.[10]
-
Issue 3: Suspected degradation of this compound during a reaction.
-
Potential Cause: The ether linkage in diaryl ethers can be cleaved under strong acidic conditions, although they are generally more stable than alkyl ethers.[10][17] The aryl bromide bond can also undergo reactions, such as reductive debromination in the presence of a suitable catalyst and reducing agent, or photodegradation upon exposure to UV light.[8][18][19]
-
Troubleshooting Steps:
-
Reaction Condition Review: Assess your reaction conditions. Avoid prolonged exposure to strong acids, high temperatures, and UV light unless these are intended reaction parameters.
-
Identify Degradation Products: Use analytical techniques like GC-MS to identify potential degradation products.[1][3][5] For example, the presence of phenol or brominated phenols could indicate cleavage of the ether bond. The presence of phenoxybenzene would suggest debromination.
-
Optimize Conditions: If degradation is confirmed, consider modifying the reaction conditions, such as lowering the temperature, protecting the reaction from light, or using a milder catalyst or reagent.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under specific conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for assessing the purity of this compound and identifying potential impurities.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically suitable for the separation of brominated diphenyl ethers.[2]
-
GC Oven Program:
-
Initial Temperature: 120°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-15°C/minute.
-
Final Hold: Hold at 280°C for 5-10 minutes. (Note: This is a starting point and should be optimized for your specific instrument and column.)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 350.
-
-
Data Analysis:
-
The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) at m/z 248 and 250 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (e.g., ethanol, methanol) or hydrocarbon solvents (e.g., hexane, heptane) are good starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Confirmation: Confirm the purity of the recrystallized product using an appropriate analytical method (e.g., melting point determination, GC-MS, or NMR).
Logical Workflow for Handling and Purity Maintenance
The following diagram outlines the logical workflow for ensuring the quality and purity of this compound in a research setting.
Caption: Workflow for quality control of this compound.
References
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Retrieved from [Link]
- GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene.
-
Cynor Laboratories. (n.d.). This compound (7025-06-1). Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
- Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
-
LCGC International. (n.d.). Analysis of Polybrominated Diphenyl Ethers by Comprehensive GCxGC-TOFMS. Retrieved from [Link]
-
ACS Publications. (2005). Quantitative Analysis of 39 Polybrominated Diphenyl Ethers by Isotope Dilution GC/Low-Resolution MS. Analytical Chemistry. Retrieved from [Link]
-
Niu, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
- Propionyl Bromide: Handling, Storage, and Safety for Manufacturers. (2026, January 2).
-
University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from a relevant university chemistry resource.
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Sourcing High-Quality Phenoxybenzene Derivatives for Advanced Applications. Retrieved from a relevant chemical supplier's blog or technical article.
- BenchChem. (n.d.). Identifying and removing impurities from diethyl ether. Retrieved from a relevant BenchChem technical support document.
- Weidlich, T., et al. (2025, October 15). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules.
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Bartleby. (n.d.). Reactions of Ethers. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ChemBK. (n.d.). phenoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]
- ResearchGate. (n.d.). Amination of Base-Sensitive Aryl Bromides and Divergent Amino Alcohol Arylation Using Cu-Catalysis.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from a relevant BenchChem technical document.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Catalysis. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]
-
NIH. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
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- 13. Ullmann coupling-An overview - operachem [operachem.com]
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- 19. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-Bromo-2-phenoxybenzene
Introduction: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging C-N bonds.[1][2][3] However, its application to sterically demanding substrates like 1-bromo-2-phenoxybenzene presents unique challenges. The bulky phenoxy group ortho to the bromine atom significantly hinders the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming these obstacles and achieving high-yielding, reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the amination of this compound. Each issue is analyzed by potential cause, followed by actionable solutions.
Problem 1: Low to No Conversion of Starting Material
Your reaction shows significant amounts of unreacted this compound after the expected reaction time.
Potential Causes:
-
Inactive Catalyst System: The combination of palladium precursor and ligand is not sufficiently active to overcome the steric hindrance of the substrate. The rate of oxidative addition to the C-Br bond is likely too slow.
-
Inappropriate Base: The base may be too weak to deprotonate the amine or the resulting palladium-amine complex efficiently, stalling the catalytic cycle.[6][7]
-
Suboptimal Temperature: Sterically congested couplings often require higher thermal energy to overcome activation barriers for key steps like reductive elimination.[8]
-
Catalyst Decomposition: The formation of palladium black (a dark precipitate) indicates catalyst degradation, which can be caused by impurities, high temperatures, or inappropriate ligand choice.[9]
Recommended Solutions:
-
Re-evaluate Your Catalyst-Ligand System: For this substrate, standard ligands like P(o-tol)₃ or even bidentate ligands like BINAP may be insufficient.[1] Upgrade to a state-of-the-art, sterically demanding, electron-rich dialkylbiaryl phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for oxidative addition and facilitates the difficult reductive elimination step.[1][10][11]
-
Select a Stronger Base: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these challenging couplings.[12] Other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are also viable alternatives.[8][13]
-
Increase Reaction Temperature: Ensure the reaction is heated sufficiently. A temperature range of 100-110 °C is typical for hindered aryl bromides in solvents like toluene or dioxane.[14]
-
Ensure Inert Conditions: Rigorously degas your solvent and use a well-sealed reaction vessel under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to deactivation.[13]
Problem 2: Significant Formation of Side Products
Besides the desired product and starting material, you observe other spots on your TLC or peaks in your GC/LC-MS analysis.
Potential Causes:
-
Hydrodehalogenation: The aryl bromide is reduced to phenoxybenzene. This side reaction can occur if the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with trace water.[1]
-
Aryl Ether Scrambling: In some cases, C-O bond cleavage can occur, leading to undesired ether products. This is less common but possible under harsh conditions.
-
Double Amination (if using a primary amine): The product diarylamine can react with another molecule of aryl bromide to form a triarylamine, though this is more of an issue with less hindered substrates.
Recommended Solutions:
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (typically 2:1 for monodentate ligands) can help stabilize the catalyst and suppress decomposition pathways that may lead to hydrodehalogenation.
-
Use an Anhydrous Solvent: Ensure your solvent and reagents are scrupulously dry to minimize hydrodehalogenation.
-
Screen Different Ligands: Some ligands are more prone to promoting side reactions than others. Switching from one bulky biarylphosphine (e.g., XPhos) to another (e.g., RuPhos) can sometimes alter the selectivity and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal ligand for a sterically hindered substrate like this compound?
A1: Ligand selection is the most critical parameter. For sterically demanding substrates, you need ligands that are both bulky and electron-rich. The bulkiness favors the formation of a highly reactive monoligated palladium complex, while the electron-donating nature increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[1][11]
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand Class | Example Ligands | Key Features | Suitability for this compound |
|---|---|---|---|
| Simple Trialkylphosphines | P(tBu)₃, PCy₃ | Electron-rich, but less effective at stabilizing the catalyst for hindered substrates. | Moderate. Can work but often superseded by newer ligands. |
| Bidentate Phosphines | BINAP, DPPF | Good for coupling primary amines; chelation can sometimes slow reductive elimination.[1] | Low to Moderate. Often not active enough for this specific substrate. |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | State-of-the-art. Very bulky and electron-rich. Excellent for hindered substrates and aryl chlorides.[13][15] | Excellent. This is the recommended class of ligands. Start with XPhos or RuPhos. |
Q2: What is the mechanistic role of the base, and why are strong bases required?
A2: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide.[15] For the reaction to proceed, the neutral palladium-amine complex formed after oxidative addition must be deprotonated to generate the key palladium-amido intermediate. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16] Strong, non-nucleophilic bases like NaOtBu are required to drive this deprotonation, especially with less acidic amines and for sterically hindered systems where every step is more challenging.[6][7]
Q3: Can I use a Pd(II) precursor like Pd(OAc)₂ or do I need a Pd(0) source?
A3: You can use either. Pd(II) precursors like Pd(OAc)₂ are common, air-stable, and cost-effective.[15] In the reaction mixture, the phosphine ligand or the amine itself can act as a reductant to generate the active Pd(0) species in situ.[13] Pd(0) sources like Pd₂(dba)₃ are also widely used and do not require a reduction step.[15] For sensitive or difficult reactions, using a pre-formed palladium-ligand complex (a "precatalyst") like an XPhos-Pd-G3 can provide more reproducible results by ensuring efficient and clean generation of the active catalyst.
Q4: My reaction looks black and heterogeneous. Is this normal?
A4: The formation of a fine, black precipitate is often indicative of catalyst decomposition to palladium black, an inactive form of palladium.[9] While many successful Buchwald-Hartwig reactions are dark in color, a significant amount of solid black precipitate, especially early in the reaction, is a sign of trouble. This can be caused by insufficient ligand, presence of oxygen, or excessively high temperatures. Ensure your ligand-to-palladium ratio is adequate (L:Pd ≥ 2 for monodentate ligands) and that your reaction is performed under strictly inert conditions.
Visualizing the Process
A solid understanding of the reaction mechanism and troubleshooting logic is essential for optimization.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
A logical approach to diagnosing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting amination reactions.
Standard Laboratory Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add anhydrous toluene (5 mL) to the vial. Stir the mixture for 5 minutes at room temperature. The mixture will typically turn a light yellow or brown color as the catalyst pre-forms.
-
Substrate Loading: Add this compound (1.0 mmol) followed by the amine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gao, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- ResearchGate. (2014).
- ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands.
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2014).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
- BenchChem. (2025).
- Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
-
Chemistry Stack Exchange. (2021). Degradation of Pd catalyst in Buchwald-Hartwig amination. Retrieved from [Link]
- Kashani, S. K., et al. (n.d.).
- Schön, U., et al. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)
Sources
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Technical Support Center: Activation of Magnesium for Grignard Reactions with 1-Bromo-2-phenoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Grignard reactions, specifically focusing on the challenges associated with activating magnesium for the synthesis of (2-phenoxyphenyl)magnesium bromide from 1-Bromo-2-phenoxybenzene. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is magnesium activation necessary for a Grignard reaction?
A1: The initiation of a Grignard reaction can be challenging due to a passivating layer of magnesium oxide (MgO) that coats the surface of commercially available magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[3][4] For the reaction to begin, this oxide layer must be disrupted or removed to expose the fresh, reactive magnesium surface.[1][5] The process of removing this layer and initiating the reaction is known as activation.
Q2: I'm having trouble initiating the Grignard reaction with this compound. What are the most common reasons for failure?
A2: Difficulty in initiating the Grignard reaction with this compound, an aryl bromide, can stem from several factors:
-
Inactive Magnesium Surface: The primary culprit is often an insufficient removal of the magnesium oxide layer.[2]
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water.[6] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[3]
-
Impure Reagents: Impurities in the magnesium or this compound can interfere with the reaction.
-
Low Reactivity of the Aryl Bromide: While aryl bromides are suitable for Grignard reactions, they are generally less reactive than alkyl iodides or bromides.
Q3: What are the most effective methods for activating magnesium turnings?
A3: Several methods can be employed to activate magnesium. The choice of method often depends on the scale of the reaction and the reactivity of the organic halide.
| Activation Method | Description | Key Advantages |
| Mechanical Activation | Crushing the magnesium turnings with a glass rod or stirring them vigorously under an inert atmosphere.[4][7] | Simple, introduces no chemical impurities. |
| Chemical Activation with Iodine (I₂) | Adding a small crystal of iodine to the reaction flask.[8][9] | The disappearance of the purple/brown iodine color is a visual indicator of activation.[1] |
| Chemical Activation with 1,2-Dibromoethane (DBE) | Adding a few drops of 1,2-dibromoethane to the magnesium suspension.[3] | The evolution of ethylene gas provides a clear visual cue of successful activation.[4] The byproducts (ethylene and MgBr₂) are generally innocuous.[10] |
| Entrainment Method | Using a more reactive halide (the "entrainment agent") to clean the magnesium surface before adding the primary halide.[11] | Highly effective for less reactive halides. |
| Using Rieke Magnesium | Employing a highly reactive form of magnesium powder prepared by reducing a magnesium salt.[4][11] | Circumvents the need for in-situ activation. |
Q4: Can you explain the mechanism behind chemical activation with iodine and 1,2-dibromoethane?
A4: Chemical activators work by reacting with the magnesium at points where the oxide layer is thin or has defects.[5]
-
Iodine (I₂): Iodine reacts with magnesium to form magnesium iodide (MgI₂). This reaction disrupts the oxide layer and exposes fresh magnesium.[5] The process is believed to increase the density of reactive sites on the magnesium surface.[12]
-
1,2-Dibromoethane (DBE): This activator reacts with magnesium in a process that removes the oxide layer. The reaction produces ethylene gas and magnesium bromide. The chemical equation for this activation is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂
Q5: Is it possible for the Grignard reagent to react with the 1,2-dibromoethane used for activation?
A5: While Grignard reagents can react with alkyl halides, in the context of activation, this is generally not a significant concern.[13] The 1,2-dibromoethane is used in small, often catalytic, amounts and is consumed during the activation process before the bulk of the Grignard reagent is formed.[4] The primary reaction will be between the newly formed Grignard reagent and your intended electrophile.
Troubleshooting Guide
Problem 1: The reaction does not start after adding the initial amount of this compound.
Symptom: No signs of reaction (e.g., bubbling, warming, or a cloudy appearance) are observed.[2]
Possible Causes & Solutions:
-
Inactive Magnesium: The magnesium surface is not sufficiently activated.
-
Wet Glassware/Solvents: Trace amounts of water are inhibiting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[14] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
-
Insufficient Local Concentration: The concentration of the aryl bromide at the magnesium surface may be too low.
-
Solution: Stop stirring briefly to allow the this compound to settle on the magnesium turnings.
-
Problem 2: The reaction starts but then stops.
Symptom: Initial signs of reaction are observed, but they cease before all the this compound is added.
Possible Causes & Solutions:
-
Passivation of the Magnesium Surface: The surface of the magnesium may become coated with byproducts, preventing further reaction.
-
Solution: Gentle sonication can help to dislodge any passivating material from the magnesium surface.[4]
-
-
Low Temperature: For less reactive aryl halides, the reaction may require gentle heating to be sustained.
-
Solution: Once initiated, the reaction can be gently warmed to maintain a steady reflux.
-
Problem 3: The reaction mixture turns dark brown or black.
Symptom: The solution darkens significantly during the formation of the Grignard reagent.[2]
Possible Causes & Solutions:
-
Wurtz Coupling: A common side reaction is the coupling of the aryl halide with the newly formed Grignard reagent, leading to the formation of biphenyl-type byproducts.[15] This can be exacerbated by high local concentrations of the aryl bromide or elevated temperatures.[15]
-
Solution: Add the this compound solution slowly and at a controlled rate to maintain a gentle reflux. Avoid overheating the reaction mixture.
-
-
Impurities: Impurities in the reagents can lead to decomposition and discoloration.
-
Solution: Use high-purity magnesium turnings and ensure the this compound is of suitable quality.
-
Experimental Protocols
Protocol 1: Activation of Magnesium using 1,2-Dibromoethane
This protocol outlines a reliable method for activating magnesium for the synthesis of (2-phenoxyphenyl)magnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Iodine (optional, as a co-activator)
Procedure:
-
Preparation: Assemble and flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Addition: Place the magnesium turnings (1.1-1.2 equivalents relative to the this compound) into the flask.
-
Solvent Addition: Add enough anhydrous solvent to just cover the magnesium turnings.
-
Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the activation, which is indicated by the evolution of ethylene gas. If the reaction is sluggish, a single crystal of iodine can be added.
-
Initiation of Grignard Formation: Prepare a solution of this compound in anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of this solution to the activated magnesium. The onset of the Grignard reaction is typically indicated by the solution becoming cloudy and a gentle reflux.[16]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
It is good practice to determine the concentration of the prepared Grignard reagent before use.
Materials:
-
Anhydrous Iodine
-
Anhydrous Diethyl Ether or THF
-
The prepared Grignard reagent solution
Procedure:
-
Accurately weigh approximately 0.1 g of iodine into a dry, inert-gas-flushed flask.
-
Dissolve the iodine in a few milliliters of anhydrous solvent.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise from a syringe with vigorous stirring until the characteristic iodine color disappears.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[2]
Visualizing the Workflow
References
-
Grignard Reaction. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]
-
-
The Grignard Reaction. (n.d.). St. Olaf College. Retrieved January 12, 2026, from [Link]
-
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Homework.Study.com. Retrieved January 12, 2026, from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]
-
Aluri, B. R. (2008). 1,2-Dibromoethane. Synlett, 2008(10), 1579-1580. [Link]
-
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. Journal of the American Chemical Society, 102(1), 217-226. [Link]
-
How do Grignard Activating Reagents work? (2013, October 4). ResearchGate. Retrieved January 12, 2026, from [Link]
- Activated magnesium metal. (2001). Google Patents.
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
UTSC - Chemistry Lab Grignard Reaction Experiment. (2013, January 29). YouTube. Retrieved January 12, 2026, from [Link]
-
Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE. Retrieved January 12, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 12, 2026, from [Link]
-
Making a Grignard reagent from elemental magnesium. (2023, February 9). YouTube. Retrieved January 12, 2026, from [Link]
-
What's the purpose of a Grignard reagent initiation? (2014, July 13). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction Mechanisms. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry, 56(2), 698-703. [Link]
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 12, 2026, from [Link]
-
Is it possible for the Grignard reagent to react with the activating dibromoethane? (2016, February 1). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504-509. [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
1-Bromo-2-phenoxy-benzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-2-phenoxybenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2-phenoxybenzene. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of diaryl ethers. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvents in the Ullmann-type condensation reaction, the primary method for this transformation.
Introduction: The Ullmann Condensation & The Critical Role of the Solvent
The synthesis of this compound, a diaryl ether, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction).[1] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.
The choice of solvent is not a passive parameter but an active variable that can dictate the success of the reaction. The solvent's role is multifaceted:
-
Solubilizing Reagents : Ensuring all reactants, including the base and catalytic species, are sufficiently dissolved to participate in the reaction.
-
Mediating Temperature : The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure, which is crucial for overcoming the activation energy, especially for less reactive aryl bromides.[2]
-
Influencing Catalyst Activity : Solvents can coordinate with the copper catalyst, influencing its solubility, stability, and reactivity.
-
Controlling Reaction Pathway : The polarity and coordinating ability of the solvent can affect the reaction mechanism and suppress or promote side reactions.[3]
This guide provides field-proven insights to help you navigate solvent selection and troubleshoot common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the Ullmann synthesis of diaryl ethers like this compound?
Traditionally, high-boiling point, polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), nitrobenzene, and pyridine have been the standard.[4][5] These solvents are effective at solubilizing the reagents and achieving the high temperatures (often >150 °C) required for the reaction to proceed, particularly with less reactive aryl halides.[5] However, modern methods using specific ligands have enabled the use of other solvents like acetonitrile, toluene, and dimethyl sulfoxide (DMSO) under milder conditions.[2][6]
Q2: How does solvent polarity affect the reaction?
Solvent polarity plays a crucial role. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred because they can dissolve the ionic intermediates (the phenoxide salt) and the copper catalyst complex without protonating the strong base required for the reaction. While non-polar solvents like toluene or xylene can also be effective, particularly with modern ligand systems, they may require higher temperatures to achieve comparable reaction rates.[7] In some cases, highly polar solvents have been found to be ineffective, suggesting that the optimal choice is system-dependent.[7]
Q3: Why are anhydrous (dry) solvents so important?
The presence of water is detrimental to the Ullmann condensation for two main reasons.[8] First, water can react with and deactivate the base (e.g., K₂CO₃, Cs₂CO₃), which is essential for deprotonating the phenol to form the reactive nucleophile. Second, at high temperatures, water can lead to the hydrolysis of the aryl halide starting material, reducing the yield of the desired diaryl ether.[8] Therefore, using anhydrous solvents and ensuring all glassware and reagents are dry is critical for success.
Q4: Can I use a lower boiling point solvent to make the workup easier?
While tempting, using a lower boiling point solvent like acetonitrile (BP: 82 °C) or dioxane (BP: 101 °C) may not provide enough thermal energy to drive the reaction to completion, especially when using an aryl bromide, which is less reactive than an aryl iodide.[2] This often results in low or no conversion. However, the use of highly effective ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can significantly accelerate the reaction, making the use of lower boiling solvents feasible.[6][9]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental problems. Each issue is analyzed from the perspective of solvent effects, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
-
Problem: After running the reaction for the specified time and performing the workup, analysis (TLC, GC-MS, NMR) shows a low yield of the desired product with a significant amount of unreacted starting material.
-
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The chosen solvent's boiling point may be too low to overcome the reaction's activation energy. This is a common issue when substituting a more reactive aryl iodide with an aryl bromide.
-
Poor Reagent Solubility: The base or the copper catalyst may not be sufficiently soluble in the chosen solvent, preventing them from participating effectively in the reaction.
-
Solution: Switch to a more polar aprotic solvent. If you are using a non-polar solvent like toluene, changing to DMF or DMSO can improve the solubility of inorganic salts and polar catalyst complexes.[8]
-
-
Presence of Moisture: Trace amounts of water in the solvent are inactivating the base.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves prior to use. Ensure all glassware is flame-dried or oven-dried.[8]
-
-
Issue 2: Significant Formation of a Dehalogenated Byproduct
-
Problem: The primary byproduct is phenoxybenzene (the product of reductive dehalogenation of this compound) or benzene (from the starting aryl halide).
-
Possible Causes & Solutions:
-
Solvent-Promoted Side Reaction: Some solvents, particularly at high temperatures, can participate in or promote reductive dehalogenation pathways. This can be exacerbated by suboptimal ligand choice.
-
Solution: This issue is often linked to the entire catalytic system. Before changing the solvent, consider screening different ligands that are known to favor the desired cross-coupling pathway over reduction.[8] If the problem persists, trying a less coordinating, non-polar solvent like xylene in conjunction with an effective ligand may alter the reaction pathway and reduce this side reaction.
-
-
Issue 3: Reaction Stalls or is Extremely Slow
-
Problem: The reaction starts but proceeds very slowly, never reaching completion even after an extended time.
-
Possible Causes & Solutions:
-
Suboptimal Solvent-Ligand Combination: The chosen solvent may be interfering with the action of the ligand. For example, a highly coordinating solvent like DMF might compete with the intended ligand for binding sites on the copper catalyst, slowing down the catalytic cycle.
-
Solution: Evaluate the compatibility of your ligand and solvent. If using a bidentate nitrogen ligand, for example, try a less coordinating solvent like dioxane or toluene to see if the reaction rate improves. The literature often specifies optimal solvent-ligand pairs for particular transformations.[3]
-
-
Catalyst Precipitation: The active copper catalyst may be precipitating out of the solution, effectively halting the reaction.
-
Solution: Add a co-solvent or switch to a solvent that better solubilizes the catalyst complex. Additives like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to increase the solubility of copper salts and prevent their aggregation, thereby accelerating the reaction.[2]
-
-
Solvent Selection and Properties Table
The following table summarizes the properties of common solvents used in Ullmann diaryl ether synthesis and their typical applications.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Advantages | Disadvantages |
| Toluene | 111 | 2.4 | Non-polar, easy to remove, good for certain ligand systems.[7] | Low boiling point may be insufficient for aryl bromides; poor solubility for salts. |
| Dioxane | 101 | 2.2 | Moderate boiling point, good coordinating solvent. | Low boiling point, forms peroxides. |
| Acetonitrile | 82 | 37.5 | Polar, low boiling point for easy removal. | Often too low of a boiling point for C-O coupling of aryl bromides.[2] |
| DMF | 153 | 36.7 | High boiling point, excellent solvent for salts and polar compounds.[4][10] | Difficult to remove completely, can decompose at high temperatures. |
| DMSO | 189 | 46.7 | High boiling point, highly polar, excellent solvent.[8] | Very difficult to remove, can promote side reactions at high temperatures. |
| NMP | 202 | 32.2 | Very high boiling point, thermally stable, good solvent.[5] | Very difficult to remove, high cost. |
Visual Guide for Solvent Selection
The following diagram provides a decision-making workflow for selecting an appropriate solvent system for your Ullmann condensation.
Caption: Decision workflow for solvent selection in Ullmann diaryl ether synthesis.
General Experimental Protocol
This protocol is a representative example for a ligand-accelerated Ullmann-type synthesis of a diaryl ether. Users must adapt this procedure based on their specific substrates and laboratory safety protocols.
Synthesis of this compound
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-bromophenol (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), copper(I) oxide (Cu₂O, 0.05 eq.), and N,N-dimethylglycine (0.2 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous Acetonitrile (to make a 0.2 M solution with respect to the limiting reagent) via syringe. Then, add 1,2-dibromobenzene (1.1 eq.).
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously for 24-36 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure this compound.
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Assisted Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(21), 3799–3802*. [Link]
-
Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916*. [Link]
-
Wang, B., & Jiang, Y. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Sociedad Química de México, 56(3), 255-271*. [Link]
-
Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
-
Camacho-García, A., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(1), 10-12*. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Sathee Jee. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ghorbani-Choghamarani, A. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis. [Link]
-
Beheshti, S., et al. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2011(7), 246-259*. [Link]
-
Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Journal of the American Chemical Society, 119(43), 10539-10540*. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
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- 4. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
Technical Support Center: Temperature Control in Exothermic Reactions Involving 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for handling exothermic reactions involving 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for ensuring thermal safety and reaction efficiency. The reactions of aryl halides like this compound, particularly in cross-coupling and organometallic chemistry, are often exothermic and present significant safety challenges, especially during scale-up.[1][2] This document provides a structured approach to understanding, anticipating, and controlling these thermal hazards.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments. The guidance provided emphasizes immediate corrective actions and explains the underlying chemical and physical principles.
Q1: My reaction temperature is spiking unexpectedly and rising rapidly. What are the immediate steps to regain control and prevent a thermal runaway?
A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of your system.[3] Because reaction rates, and thus heat generation, increase exponentially with temperature, while cooling capacity increases only linearly, this situation can escalate rapidly.[3] Immediate and decisive action is critical.
Immediate Corrective Actions:
-
Stop Reagent Addition: If you are performing a semi-batch process (i.e., adding one reagent over time), immediately stop the feed. This cuts off the fuel for the exothermic event.
-
Maximize Cooling: Crash-cool the reactor by setting the circulator to its lowest possible temperature. If available, use an external cooling bath (e.g., ice-water or dry ice/acetone) to supplement the jacket cooling.
-
Ensure Agitation: Verify that the stirrer is functioning correctly. Loss of agitation can create localized hot spots, initiating a runaway. Inadequate mixing is a common cause of thermal incidents.[4][5]
-
Prepare to Quench: If the temperature continues to rise uncontrollably despite maximum cooling, you must be prepared to quench the reaction. A pre-prepared, cold quenching solution should be on standby. An ideal quenching agent will rapidly neutralize a key reagent without producing gaseous byproducts. For a Grignard reaction, this might be a non-acidic proton source; for a palladium-catalyzed coupling, it could be an oxidizing agent that deactivates the catalyst.
-
Emergency Shutdown: If the reaction pressure begins to rise rapidly, indicating solvent boiling or gas evolution, execute your lab's emergency shutdown procedure and evacuate the area.
Below is a decision workflow for responding to a thermal excursion.
Caption: Emergency response workflow for a thermal excursion.
Q2: I am scaling up a reaction from 1g to 50g and my temperature control is poor, leading to low yield and multiple byproducts. Why is this happening?
This is a classic and dangerous scale-up challenge rooted in the principles of heat transfer. The fundamental issue is the change in the surface-area-to-volume ratio.
-
Heat Generation is a function of the reaction mass, which scales with volume (proportional to the radius cubed, r³).
-
Heat Removal is a function of the reactor's inner surface, which scales with surface area (proportional to the radius squared, r²).
As you scale up, the volume increases much faster than the surface area available for cooling. A reaction that was easily managed on a 1g scale can become uncontrollable at 50g because the heat generated per unit of time overwhelms the reactor's ability to dissipate it.[2][6] The resulting temperature increase can lead to side reactions, degradation of starting materials or products, and reduced catalyst efficacy.
Strategies for Successful Scale-Up:
-
Characterize Thermochemistry First: Before scaling up, use Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction (ΔHrxn) and the maximum adiabatic temperature rise (ΔTad).[4][6][7] This data is essential for assessing the risk.
-
Adopt a Semi-Batch Approach: Never mix all reagents at once on a larger scale (a "batch" reaction).[6][8] Instead, add the most reactive component slowly over time (a "semi-batch" reaction). The addition rate becomes the limiting factor for heat generation, allowing your cooling system to keep pace.[6]
-
Improve Heat Transfer:
-
Agitation: Ensure powerful and efficient stirring to prevent hot spots and improve heat transfer to the reactor wall.[4][9]
-
Reactor Choice: Use a jacketed reactor with a high-performance thermofluid. For highly exothermic processes, consider reactors with internal cooling coils to increase the heat transfer area.[4]
-
-
Consider Dilution: Increasing the solvent volume can act as a heat sink, though this may impact reaction kinetics and downstream processing.
Table 1: Comparison of Scale-Up Parameters
| Parameter | Lab Scale (e.g., 50 mL flask) | Pilot Scale (e.g., 5 L reactor) | Rationale for Change |
| Volume | ~25 mL | ~4000 mL | 160x Increase |
| Surface Area | ~48 cm² | ~1570 cm² | ~33x Increase |
| Volume:Surface Area Ratio | ~0.52 | ~2.55 | Ratio increases ~5x, making cooling less efficient. |
| Addition Mode | Batch (all at once) | Semi-Batch (controlled addition) | Controls the rate of heat generation.[8] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and efficient heat transfer.[4] |
| Thermal Monitoring | External Thermometer | Internal Thermocouple Probe | Provides accurate measurement of the reaction mass temperature. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and execution of reactions with this compound.
Q3: What are the primary exothermic reactions I should anticipate when working with this compound?
This compound is an aryl bromide, a common substrate in several potentially exothermic transformations:
-
Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal to form an organomagnesium species (R-MgX) is notoriously exothermic.[10][11] The initiation can be difficult, but once it begins, the reaction can proceed very rapidly, releasing significant thermal energy. Careful control of the aryl bromide addition rate and efficient heat removal are paramount.[9][10]
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for synthesizing aryl amines.[12][13] The overall transformation is often exothermic. The reaction mechanism involves several steps, including oxidative addition and reductive elimination, and the overall heat release can be substantial, requiring careful thermal management.[13][14]
-
Ullmann Condensation/Coupling: A copper-catalyzed reaction used to form C-O, C-N, or C-S bonds.[15] Traditional Ullmann reactions often require very high temperatures (>150-200 °C) to proceed.[15][16] While initiation requires significant heating, the reaction itself can be exothermic, and controlling the temperature to prevent overshooting and decomposition is a key challenge.
Q4: How do I select and configure an appropriate reactor system for these reactions at the lab scale (1-100g)?
A well-designed reactor setup is your primary defense against thermal hazards. For exothermic reactions, a standard round-bottom flask with a heating mantle is inadequate and unsafe.
Essential Components:
-
Jacketed Lab Reactor: A double-walled glass vessel where a thermal fluid is circulated through the outer jacket to precisely control the internal temperature.[17]
-
Overhead Mechanical Stirrer: Provides more powerful and consistent agitation than a magnetic stir bar, preventing stratification and ensuring uniform temperature.[17]
-
Temperature Probe (Thermocouple/RTD): A probe placed directly in the reaction mixture to provide an accurate, real-time reading of the internal temperature.
-
Reflux Condenser: To prevent solvent loss, especially if the reaction temperature approaches the solvent's boiling point.
-
Addition Funnel/Syringe Pump: For controlled, semi-batch addition of reagents. A syringe pump offers the most precise control over the addition rate.
Caption: Diagram of a well-equipped jacketed lab reactor.
Q5: What is Reaction Calorimetry (RC) and why is it considered essential for process safety?
Reaction Calorimetry (RC) is an experimental technique used to measure the heat released or absorbed by a chemical reaction under process-like conditions.[18] It is a cornerstone of chemical process safety because it provides quantitative data needed to design safe and robust processes.[7][19]
Key Data Obtained from RC:
-
Heat of Reaction (ΔHrxn): The total amount of energy released per mole of reactant.
-
Heat Flow Profile: The rate of heat release over time, which shows how the reaction progresses.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture by 1°C.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the cooling system were to fail completely (ΔTad = |ΔHrxn| / Cp). This is the single most important parameter for assessing the severity of a potential thermal runaway.[4]
By conducting a reaction in a calorimeter, you can simulate process conditions (e.g., addition rates, temperatures) and determine a "thermal fingerprint." This information allows you to calculate the required cooling capacity for a larger reactor and to design safety protocols based on quantitative risk assessment rather than guesswork.[18][20][21]
Protocols
Protocol 1: Basic Reaction Calorimetry (Heat Flow) Experiment
This protocol outlines the general steps for characterizing the exotherm of a Buchwald-Hartwig amination of this compound using a heat flow calorimeter.
Objective: To determine the heat of reaction (ΔHrxn) and maximum heat flow (q_max) to enable safe scale-up.
Materials & Equipment:
-
RC1e Reaction Calorimeter (or equivalent) with a 1 L jacketed reactor.
-
This compound, amine coupling partner, palladium catalyst, ligand, and base.
-
Anhydrous solvent (e.g., Toluene).
-
Calibration heater.
Procedure:
-
System Setup & Calibration:
-
Assemble the reactor system according to the manufacturer's instructions (stirrer, probe, condenser, etc.).
-
Charge the reactor with the solvent and all reagents except the limiting reagent (e.g., the amine).
-
Perform a calibration of the heat transfer coefficient (UA) using the supplied electrical heater at the intended reaction temperature (e.g., 80°C). This step is crucial for accurate heat flow measurement.[18]
-
-
Reaction Baseline:
-
Bring the reactor contents to the desired setpoint temperature (Tj = Tr).
-
Stir at a constant rate and record the baseline heat flow for at least 15-30 minutes to ensure thermal stability.
-
-
Reagent Addition (Dosing):
-
Prepare a solution of the limiting reagent (the amine) in the reaction solvent.
-
Using a calibrated dosing pump, add the amine solution at a pre-determined, constant rate over a set period (e.g., 60 minutes).
-
The calorimeter software will record the heat flow in real-time. An exothermic reaction will show a positive heat flow as the cooling system works to maintain the setpoint temperature.
-
-
Post-Reaction Hold:
-
After the addition is complete, hold the reaction at the setpoint temperature until the heat flow returns to the initial baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve to calculate the total heat of reaction (Q_total in Joules).
-
Divide Q_total by the number of moles of the limiting reagent to obtain the molar heat of reaction (ΔHrxn in kJ/mol).
-
Identify the maximum heat flow (q_max in W/L) during the addition. This value is critical for ensuring the plant-scale reactor has sufficient cooling power.
-
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-phenoxybenzene and 1-Bromo-4-phenoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] Aryl halides are common starting materials in these transformations, and their reactivity is intricately governed by the electronic and steric environment of the carbon-halogen bond.[3][4]
This guide provides an in-depth technical comparison of two isomeric aryl bromides: 1-bromo-2-phenoxybenzene and 1-bromo-4-phenoxybenzene. While structurally similar, the positional difference of the phenoxy group imparts distinct electronic and steric characteristics, leading to divergent reactivity in common palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Furthermore, the ortho substitution in this compound opens a unique pathway for intramolecular cyclization to form valuable dibenzofuran scaffolds. This guide will objectively compare the performance of these two isomers, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic targets.
Structural and Electronic Profile of Isomers
The key to understanding the differential reactivity of this compound and 1-bromo-4-phenoxybenzene lies in the interplay of steric and electronic effects imposed by the phenoxy substituent.
-
1-Bromo-4-phenoxybenzene (para-isomer): In this isomer, the phenoxy group is located para to the bromine atom. Electronically, the oxygen of the phenoxy group can donate electron density to the aromatic ring via a +M (mesomeric) effect, while also exerting a -I (inductive) effect. The para-position allows for effective resonance delocalization, which can influence the electron density at the C-Br bond. Sterically, the phenoxy group is remote from the reaction center, posing minimal steric hindrance to the approach of the bulky palladium catalyst during the oxidative addition step.[5]
-
This compound (ortho-isomer): Here, the phenoxy group is positioned ortho to the bromine atom. This proximity introduces significant steric bulk around the C-Br bond, which can impede the approach of the palladium catalyst.[5][6] Electronically, the inductive and mesomeric effects are still at play, but the steric hindrance can also lead to a through-space electronic effect, potentially influencing the bond angles and reactivity. A crucial distinction for this isomer is its propensity to undergo intramolecular reactions, such as cyclization to dibenzofuran, a pathway not available to the para-isomer.
Figure 1. Structural comparison highlighting the steric environment of the C-Br bond in the two isomers.
Comparative Reactivity in Intermolecular Cross-Coupling Reactions
Direct, side-by-side comparative studies of these two specific isomers under identical conditions are scarce in the literature. However, by synthesizing data from various sources and applying fundamental principles of reaction mechanisms, we can construct a reliable comparison of their expected performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is sensitive to both steric and electronic effects.[2][7]
-
1-Bromo-4-phenoxybenzene: Due to the minimal steric hindrance around the C-Br bond, this isomer is expected to undergo oxidative addition to the Pd(0) catalyst relatively easily.[4] The electronic nature of the phenoxy group, being overall slightly activating or neutral, should allow for efficient coupling with a variety of boronic acids.
-
This compound: The significant steric hindrance from the ortho-phenoxy group is anticipated to slow down the rate of oxidative addition, the often rate-determining step of the catalytic cycle.[5][6] To achieve comparable yields to the para-isomer, more forcing reaction conditions (higher temperatures, longer reaction times) or more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands) may be necessary to facilitate the approach of the palladium catalyst.[6]
| Parameter | 1-Bromo-4-phenoxybenzene | This compound | Rationale |
| Expected Reactivity | Higher | Lower | Reduced steric hindrance in the para-isomer facilitates oxidative addition. |
| Typical Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), various bases (e.g., K₂CO₃, Na₂CO₃).[8][9] | May require bulky, electron-rich ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄).[6] | Bulky ligands promote oxidative addition to sterically hindered substrates. |
| Potential Side Reactions | Homocoupling of the boronic acid. | Intramolecular cyclization to dibenzofuran, especially at higher temperatures. | Proximity of the phenoxy group in the ortho-isomer allows for intramolecular C-H activation. |
Table 1. Predicted comparison of 1-Bromo-4-phenoxybenzene and this compound in Suzuki-Miyaura coupling.
Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11] Similar to the Suzuki coupling, this reaction is influenced by the steric and electronic properties of the aryl halide.
-
1-Bromo-4-phenoxybenzene: This isomer is expected to be a good substrate for Buchwald-Hartwig amination, coupling efficiently with a range of primary and secondary amines under standard conditions.[12]
-
This compound: The steric hindrance of the ortho-phenoxy group is a significant challenge. Studies on similarly ortho-substituted substrates have shown that successful amination often requires the use of specialized, bulky phosphine ligands that can promote the challenging oxidative addition and subsequent reductive elimination steps.[13][14] In a study on the amination of 2- and 4-bromo estrone derivatives, both isomers were successfully aminated, but the use of a bulky ligand (X-Phos) was crucial.[13] This suggests that with the appropriate catalytic system, the amination of this compound is feasible.
The Unique Reactivity of this compound: Intramolecular Cyclization
The most significant difference in the reactivity of the two isomers is the ability of this compound to undergo intramolecular C-H activation to form dibenzofuran. This reaction is a highly valuable transformation as the dibenzofuran motif is present in numerous natural products and pharmaceuticals. This transformation can occur under palladium catalysis, often at elevated temperatures, and can compete with intermolecular coupling reactions.
The mechanism is believed to involve an initial oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by an intramolecular C-H activation of the adjacent phenoxy ring, and subsequent reductive elimination to form the dibenzofuran product and regenerate the Pd(0) catalyst.
Figure 3. Plausible pathway for the intramolecular cyclization of this compound.
This intramolecular pathway is a significant consideration when planning intermolecular couplings with this compound, as it can be a competing side reaction. However, it can also be exploited as a primary synthetic route to dibenzofurans.
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-phenoxybenzene with Phenylboronic Acid
Materials:
-
1-Bromo-4-phenoxybenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-phenoxybenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add this compound and anhydrous toluene under a positive pressure of inert gas.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The choice between this compound and 1-bromo-4-phenoxybenzene in cross-coupling reactions is a strategic one, dictated by the desired outcome and an understanding of their inherent reactivities.
-
1-Bromo-4-phenoxybenzene is the more "conventional" substrate, exhibiting predictable and generally higher reactivity in intermolecular cross-coupling reactions due to its lower steric hindrance. It is the preferred choice for the straightforward synthesis of 4-phenoxybiaryl and related structures.
-
This compound , while more challenging for intermolecular couplings due to significant steric hindrance, offers a unique synthetic opportunity. Its propensity for intramolecular cyclization provides an elegant and direct route to the valuable dibenzofuran core. When intermolecular coupling is the goal, careful selection of a bulky, electron-rich ligand is crucial to overcome the steric barrier.
For researchers and drug development professionals, this comparative guide highlights the importance of substituent position in modulating the reactivity of aryl halides. A thorough understanding of these steric and electronic effects is paramount for the rational design of synthetic routes and the efficient construction of complex target molecules.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1004.
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024(3), 1-12.
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1004.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Chen, G., et al. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- Yin, J. J., & Buchwald, S. L. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(1), 32-35.
- Gunning, P. T., et al. (2010).
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-phenoxybenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Aryl ethers, and specifically substituted phenoxybenzenes, are prevalent motifs in a vast array of biologically active molecules. Their synthesis often relies on nucleophilic aromatic substitution (SNAr), a powerful C-O or C-N bond-forming reaction. This guide provides an in-depth technical comparison of the reactivity of two common precursors: bromo- and chloro-phenoxybenzene. While seemingly subtle, the choice between a bromine or chlorine leaving group can have significant implications for reaction kinetics, yield, and overall process viability. This document will delve into the mechanistic underpinnings of the SNAr reaction, present a comparative analysis of the physicochemical properties of bromo- and chloro-phenoxybenzene, and provide a detailed experimental protocol for a comparative kinetic study.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Steps
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, SNAr reactions on unactivated aryl halides are generally disfavored due to the high energy of the phenyl cation intermediate (in a hypothetical SN1 pathway) and the steric hindrance of the aromatic ring preventing backside attack (for an SN2 pathway).[1]
However, when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group, the SNAr reaction proceeds readily via a two-step addition-elimination mechanism.[2][3][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily broken in this step, making it the slower, rate-determining step of the reaction.[3]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step)
In the second step, the leaving group departs, and the aromaticity of the ring is restored. This step is typically fast as it leads to a more stable aromatic system.
The Halogen's Role: Electronegativity vs. Bond Strength
In the context of the SNAr mechanism, the nature of the halogen leaving group plays a crucial, and perhaps counterintuitive, role in determining the reaction rate. For SN1 and SN2 reactions, the C-X bond strength is a primary determinant of leaving group ability, with the weaker C-I and C-Br bonds leading to faster reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack. Therefore, factors that stabilize the negatively charged Meisenheimer complex have a more pronounced effect on the overall reaction rate.
The reactivity of aryl halides in SNAr reactions generally follows the order: F > Cl ≈ Br > I .[1]
This trend is primarily governed by the inductive effect of the halogen. The high electronegativity of the halogens withdraws electron density from the aromatic ring, making the carbon atom attached to the halogen more electrophilic and thus more susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, leading to a greater polarization of the C-X bond and a more electron-deficient aromatic ring. This enhanced electrophilicity facilitates the initial attack by the nucleophile, thereby increasing the rate of the reaction.
While the C-Cl bond is stronger than the C-Br bond, the cleavage of this bond occurs in the fast, second step of the reaction. Therefore, the difference in bond strength has a less significant impact on the overall reaction rate compared to the influence of electronegativity on the rate-determining first step.
Caption: The two-step addition-elimination mechanism of SNAr.
Comparative Data Presentation
| Substrate | Leaving Group (X) | Electronegativity of X | C-X Bond Energy (kJ/mol) | Relative Rate (Illustrative) |
| 1-Chloro-4-nitrophenoxybenzene | Cl | 3.16 | ~397 | 1.1 |
| 1-Bromo-4-nitrophenoxybenzene | Br | 2.96 | ~336 | 1.0 |
Note: The relative rates are illustrative and based on the principle that higher electronegativity of the halogen leads to a faster SNAr reaction. Actual rates will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Kinetic Comparison of Bromo- vs. Chloro-phenoxybenzene
To empirically determine the reactivity difference between bromo- and chloro-phenoxybenzene, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the progress of the SNAr reaction using UV-Vis spectrophotometry.[3][4] The formation of the product, often a colored species, can be followed over time to determine the reaction rate.
Objective: To determine and compare the pseudo-first-order rate constants for the reaction of 4-chloro-1-phenoxybenzene and 4-bromo-1-phenoxybenzene with a suitable nucleophile (e.g., piperidine).
Materials:
-
4-chloro-1-phenoxybenzene
-
4-bromo-1-phenoxybenzene
-
Piperidine (or other suitable nucleophile)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine) in anhydrous acetonitrile.
-
Prepare stock solutions of 4-chloro-1-phenoxybenzene and 4-bromo-1-phenoxybenzene (e.g., 0.01 M) in anhydrous acetonitrile.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Equilibrate a cuvette containing a solution of the nucleophile in acetonitrile (e.g., 2.5 mL of a 0.1 M solution) to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the aryl halide stock solution (e.g., 25 µL) into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[4]
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment for both 4-chloro-1-phenoxybenzene and 4-bromo-1-phenoxybenzene under identical conditions.
-
Perform each kinetic run in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
Compare the average kobs values for the reactions of 4-chloro-1-phenoxybenzene and 4-bromo-1-phenoxybenzene to determine their relative reactivities.
-
Caption: Workflow for the kinetic comparison of halo-phenoxybenzenes.
Implications for Drug Development and Synthesis
The choice between bromo- and chloro-phenoxybenzene as a starting material can have practical consequences in a drug development setting.
-
Reaction Time and Throughput: A faster reaction with chloro-phenoxybenzene can lead to shorter reaction times, increasing throughput in a high-demand synthetic environment.
-
Cost and Availability: Chloro-aromatics are often less expensive and more readily available than their bromo- counterparts, which can be a significant factor in large-scale synthesis.
-
Orthogonality in Synthesis: In complex multi-step syntheses, the differential reactivity of C-Cl and C-Br bonds can be exploited. For instance, a C-Br bond can be selectively functionalized via a palladium-catalyzed cross-coupling reaction in the presence of a C-Cl bond, which is generally less reactive under these conditions.
Phenoxybenzene derivatives are integral components of numerous pharmaceuticals. For example, the phenoxazine core, which can be synthesized from halophenoxybenzene precursors, is found in compounds with a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[6][7][8][9] The efficient synthesis of these and other complex molecules relies on a thorough understanding of the reactivity of the building blocks.
Conclusion
In the nucleophilic aromatic substitution of phenoxybenzenes, the chloro-derivative is expected to be slightly more reactive than the bromo-derivative. This is a direct consequence of the higher electronegativity of chlorine, which enhances the electrophilicity of the aromatic ring and accelerates the rate-determining nucleophilic attack. While C-Br bonds are weaker, this factor is less critical in the SNAr mechanism. For researchers and professionals in drug development, a clear understanding of these reactivity principles is essential for rational route design, process optimization, and the efficient synthesis of target molecules. The experimental protocol provided in this guide offers a robust framework for the empirical validation of these principles and for obtaining valuable kinetic data to inform synthetic strategies.
References
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. PubMed. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]
-
Recent advancement in the synthesis of phenoxazine derivatives and their analogues. ResearchGate. [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. [Link]
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Synthesis of benzo[b]phenoxazine derivatives. ResearchGate. [Link]
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Concerted nucleophilic aromatic substitutions. Harvard University. [Link]
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Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry. [Link]
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Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]
-
High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]
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Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]
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High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
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Effects of ortho- and para-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1-Phenoxy-2-nitrobenzenes with Aliphatic Amines in Acetonitrile. Semantic Scholar. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Center for Biotechnology Information. [Link]
-
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A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-phenoxybenzene Quantification
This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 1-Bromo-2-phenoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explore the causality behind experimental choices. We will compare the two most pertinent chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounding our discussion in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound (CAS RN: 7025-06-1) is a diphenyl ether derivative that serves as a crucial building block in organic synthesis. Its purity and concentration in reaction mixtures, intermediates, and final products are critical parameters that can significantly impact yield, safety, and efficacy in pharmaceutical development. Therefore, robust, validated analytical methods are not merely a quality control checkbox but a fundamental requirement for ensuring data integrity and regulatory compliance. The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [2] |
| Molecular Weight | 249.11 g/mol | |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 43.0 to 47.0 °C | |
| XLogP3 | 3.8 | [2] |
The moderate polarity (indicated by the ether linkage) and relatively low molecular weight suggest that this compound is amenable to both HPLC and GC analysis. Its solid state at room temperature necessitates dissolution in an appropriate organic solvent for analysis.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[3] For this compound, a reversed-phase HPLC method is the logical starting point, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
-
Causality of Method Design: The aromatic rings in this compound contain π-electrons that absorb UV radiation, making UV detection a straightforward and cost-effective choice. A C18 column is selected due to its hydrophobic nature, which will interact with the non-polar regions of the analyte, allowing for effective separation from more polar impurities when using a polar mobile phase like acetonitrile and water.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[5] It is ideal for volatile and thermally stable compounds. Given the melting point of this compound, it is sufficiently volatile for GC analysis.
-
Causality of Method Design: The coupling of GC with MS provides a high degree of confidence in analyte identification through its mass spectrum and fragmentation pattern, in addition to its retention time.[6] This is particularly valuable for identifying unknown impurities or for quantification in complex matrices where co-elution might be an issue with less selective detectors. A low-polarity capillary column, such as a DB-5ms, is suitable for separating compounds based on their boiling points and is a standard choice for semi-volatile organic compounds.[6]
The Validation Workflow: A Self-Validating System
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following protocols are based on established methods for structurally related compounds and serve as a robust starting point for the validation of this compound quantification.[4][6]
Protocol 1: HPLC-UV Method Validation
Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: Standard system with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (determined by UV scan).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile.
-
Calibration Standards: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
4. Validation Experiments:
-
Specificity: Inject the mobile phase (blank), a placebo (if applicable), and a spiked sample to demonstrate the absence of interfering peaks at the analyte's retention time.
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[3][7]
-
Accuracy (% Recovery): Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[3][8]
-
Precision (RSD%):
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.[8]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of data should be ≤ 2%.[7]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1). This can be established from the linearity data.
Caption: Workflow for HPLC-UV quantification.
Protocol 2: GC-MS Method Validation
Objective: To develop and validate a sensitive, selective, and robust GC-MS method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Dichloromethane or Toluene (GC grade)
-
Internal Standard (IS), e.g., 2-Bromodiphenyl ether (if required for higher precision)
2. Chromatographic and Spectrometric Conditions:
-
GC-MS System: Standard GC coupled to a single quadrupole or triple quadrupole mass spectrometer.[6]
-
GC Column: Low-polarity capillary column, such as DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 50-300) for method development and specificity. Selected Ion Monitoring (SIM) for quantification.
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of toluene.
-
Calibration Standards: Prepare a series of at least five working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with toluene. If using an IS, add it to each standard at a constant concentration.
-
Sample Preparation: Dissolve the sample in toluene to achieve a concentration within the calibration range. Add IS if used.
4. Validation Experiments:
-
Follow the same validation parameters as for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ). The acceptance criteria remain the same. For specificity, the mass spectrum provides an additional layer of confirmation.
Data Comparison and Method Selection
The choice between HPLC-UV and GC-MS depends on the analytical objective.
Caption: Comparison of HPLC-UV and GC-MS methods.
-
For routine quality control (QC) where the primary goal is to assay the purity of the bulk substance or formulation with known impurities, HPLC-UV is often the more pragmatic choice.[10] It is robust, cost-effective, and provides sufficient accuracy and precision for this purpose.
-
For trace analysis, impurity identification, or analysis in complex matrices (e.g., environmental samples, biological fluids), GC-MS is superior.[11] Its enhanced sensitivity and the structural information provided by the mass spectrum are indispensable for identifying and quantifying components at very low levels.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The selection of the most appropriate method is a strategic decision that must be aligned with the specific analytical requirements of the project. This guide provides the foundational protocols and validation framework to empower researchers to make informed decisions. A properly validated method, regardless of the technique chosen, is the cornerstone of reliable scientific data and is essential for success in the regulated environment of drug development.
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A Comparative Guide to Catalytic Systems for the Synthesis of 1-Bromo-2-phenoxybenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryl ethers is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials. Among these, 1-Bromo-2-phenoxybenzene stands as a valuable intermediate, necessitating robust and optimized synthetic routes. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the synthesis of this compound, with a focus on the underlying mechanistic principles, detailed experimental protocols, and a critical evaluation of their respective performances.
Introduction: The Significance of Catalysis in Diaryl Ether Synthesis
The formation of the C-O bond between an aryl halide and a phenol, the cornerstone of diaryl ether synthesis, is a challenging transformation that typically requires catalytic intervention to proceed efficiently. The two most prominent and powerful strategies rely on transition metal catalysis, namely the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. The choice between these methodologies is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost-effectiveness. This guide will dissect these catalytic systems in the context of synthesizing this compound, providing the necessary data to make informed decisions in a research and development setting.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann reaction, a classic in organic synthesis, traditionally involves the coupling of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures.[1] Modern iterations have seen the development of catalytic systems that operate under milder conditions, largely thanks to the introduction of specialized ligands.
Mechanistic Insights
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (1,2-dibromobenzene in this case) to form a Cu(III) intermediate. Subsequent reaction with the phenoxide, followed by reductive elimination, yields the desired diaryl ether and regenerates the Cu(I) catalyst. Ligands play a crucial role in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.
Caption: Proposed catalytic cycle for the Copper-Catalyzed Ullmann Condensation.
Experimental Protocol: CuI/N,N-Dimethylglycine System
This protocol outlines a reliable and efficient method for the synthesis of this compound using a copper(I) iodide catalyst with N,N-dimethylglycine as a ligand. The use of an amino acid ligand like N,N-dimethylglycine has been shown to significantly accelerate the reaction and improve yields under milder conditions.[2]
Materials:
-
1,2-Dibromobenzene
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add phenol (1.2 equivalents) and 1,2-dibromobenzene (1 equivalent) followed by anhydrous DMF.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[3][4] These reactions are known for their broad substrate scope, excellent functional group tolerance, and often milder reaction conditions compared to traditional Ullmann couplings.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig etherification typically involves a Pd(0)/Pd(II) pathway. The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex. Coordination of the phenoxide and subsequent reductive elimination furnishes the diaryl ether product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reductive elimination step and enhancing catalytic activity.[5]
Caption: Proposed catalytic cycle for the Palladium-Catalyzed Buchwald-Hartwig Etherification.
Experimental Protocol: Pd(OAc)₂/Bulky Phosphine Ligand System
This protocol describes a general procedure for the palladium-catalyzed synthesis of this compound using a bulky biarylphosphine ligand, which has been shown to be highly effective for C-O bond formation.[5]
Materials:
-
1,2-Dibromobenzene
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., RuPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add NaOtBu (1.4 equivalents), phenol (1.2 equivalents), and 1,2-dibromobenzene (1 equivalent).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Comparative Performance Analysis
The selection of an optimal catalytic system for the synthesis of this compound hinges on a direct comparison of their performance metrics. The following table summarizes the key advantages and disadvantages of the copper- and palladium-catalyzed systems based on available literature for diaryl ether synthesis.
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Cost | Low (Copper is abundant and inexpensive) | High (Palladium is a precious metal) |
| Ligands | Simple, often inexpensive (e.g., amino acids, diamines) | Complex, often expensive phosphine ligands |
| Reaction Temperature | Generally higher (90-150 °C) | Often milder (Room temperature to 110 °C) |
| Reaction Time | Can be longer (several hours to days) | Generally faster (minutes to hours) |
| Substrate Scope | Good, but can be sensitive to sterically hindered substrates | Excellent, tolerates a wide range of functional groups and sterically demanding substrates[5] |
| Base | Typically requires strong inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Wide range of bases can be used (e.g., alkoxides, carbonates) |
| Yields | Moderate to excellent, highly dependent on conditions | Generally high to excellent |
Conclusion and Future Outlook
Both copper- and palladium-catalyzed systems offer viable pathways for the synthesis of this compound. The traditional and more economical Ullmann condensation, particularly with modern ligand-accelerated protocols, remains a workhorse in industrial settings. For laboratory-scale synthesis, especially when dealing with complex substrates or requiring milder conditions, the Buchwald-Hartwig etherification often provides a more versatile and efficient solution, albeit at a higher cost.
The ongoing development of more active and robust catalysts, including ligand-free copper systems and more efficient palladium pre-catalysts, continues to push the boundaries of diaryl ether synthesis.[4][6] Future research will likely focus on further reducing catalyst loading, expanding the substrate scope to include less reactive aryl chlorides, and developing more sustainable and environmentally benign reaction conditions. For the practicing chemist, a thorough understanding of the strengths and limitations of each catalytic system is paramount for the successful and efficient synthesis of this compound and other valuable diaryl ether compounds.
References
-
Ullmann, F. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34, 2174–2185. [Link]
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Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angew. Chem. Int. Ed.2006 , 45, 4321-4326. [Link]
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Al-Masum, M.; Alalwan, H. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry2020 , 10, 135-143. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube, 1 July 2022. [Link]
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Lapshin, A. M.; et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chem. Sci., 2021 , 12, 12132-12145. [Link]
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Mon, I.; et al. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Nanomaterials2019 , 9, 124. [Link]
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Saha, P.; et al. Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. J. Org. Chem.2009 , 74, 8719-8725. [Link]
-
Chen, F.; et al. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Adv., 2024 , 14, 6749-6754. [Link]
-
Jiang, L.; et al. Copper/N,N-dimethylglycine catalyzed goldberg reactions between aryl bromides and amides, aryl iodides and secondary acyclic amides. Molecules2014 , 19, 13448-60. [Link]
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Degani, I.; et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules2022 , 27, 3474. [Link]
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Chen, F.; et al. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Adv., 2024 , 14, 6749-6754. [Link]
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Ganesan, A.; et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2020 , 10, 1079. [Link]
-
Saha, P.; et al. Ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. J. Org. Chem.2009 , 74, 8719-25. [Link]
-
Houghtaling, J.; et al. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules2022 , 27, 4561. [Link]
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A Researcher's Guide to Benchmarking the Purity of Commercial 1-Bromo-2-phenoxybenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and chemical intermediates like 1-Bromo-2-phenoxybenzene is of paramount importance. As a key building block in the synthesis of more complex molecules, the presence of impurities can have significant downstream consequences, affecting reaction yields, byproduct profiles, and the biological activity of the final compounds. This guide provides a comprehensive framework for benchmarking the purity of commercial this compound, offering objective comparisons of analytical methodologies and supporting experimental data to ensure the quality and reliability of your research.
The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that observed biological effects are not skewed by highly active impurities. This underscores the necessity for rigorous analytical characterization of all starting materials.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2] This synthetic route, while effective, can introduce several classes of impurities that may be present in the final commercial product. Understanding these potential byproducts is the first step in developing a robust analytical strategy for their detection.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual phenol and 1,2-dibromobenzene.
-
Homocoupling Byproducts: Biphenyl and 2,2'-dibromobiphenyl.
-
Isomeric Byproducts: 1-Bromo-3-phenoxybenzene and 1-Bromo-4-phenoxybenzene, arising from impurities in the starting materials or side reactions.
-
Solvent Residues: High-boiling point solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) that are often used in Ullmann condensations.[2]
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach utilizing orthogonal methods is essential for a thorough evaluation. This guide will focus on three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Orthogonal Analytical Workflow for Purity Benchmarking.
Comparative Data of Commercial Samples
To illustrate the potential variability in commercial-grade this compound, the following table summarizes hypothetical data from three different suppliers, analyzed using the methods detailed in this guide.
| Supplier | Stated Purity | GC-MS Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Identified |
| A | >98% | 98.5 | 98.2 | 98.1 | Phenol (<0.1%), 1,2-dibromobenzene (0.8%), Biphenyl (0.3%) |
| B | 99% | 99.2 | 99.1 | 99.0 | 1,2-dibromobenzene (0.5%), Unknown isomer (0.2%) |
| C | >99.5% | 99.6 | 99.7 | 99.5 | 1,2-dibromobenzene (0.2%), Residual DMF (<0.1%) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile and semi-volatile impurities.
Rationale: GC-MS is a highly sensitive technique ideal for separating thermally stable compounds. The mass spectrometer provides structural information, aiding in the identification of unknown impurities. A non-polar capillary column is recommended for the analysis of brominated diphenyl ethers.[3]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[4]
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of 1-10 µg/mL.[3]
-
GC Conditions:
-
MS Conditions:
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify non-volatile or thermally labile impurities.
Rationale: HPLC is a robust technique for purity determination, particularly for compounds that may degrade at the high temperatures used in GC. A reversed-phase C18 column is well-suited for the separation of brominated diphenyl ethers.[5]
Instrumentation:
-
HPLC System with a UV or Diode Array Detector (DAD).
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[6]
-
-
Data Analysis: Purity is calculated based on the relative peak areas (Area %). The identities of impurities often require further characterization by techniques such as LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of the sample and confirm its structure.
Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7] It relies on the direct proportionality between the NMR signal area and the number of nuclei.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl3).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring complete relaxation of all signals (e.g., using a long relaxation delay, D1, of at least 5 times the longest T1).
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard, accounting for the number of protons each signal represents and the precise weights of the sample and standard.[7]
Visualizing Impurity Profiles
The following diagram illustrates a hypothetical comparison of impurity profiles from two different commercial suppliers, as might be determined by GC-MS.
Caption: Hypothetical GC-MS Impurity Profile Comparison.
Conclusion and Recommendations
The purity of this compound can vary between commercial suppliers, and the presence of even minor impurities can impact the outcome of sensitive research and development projects. A comprehensive analytical approach, combining GC-MS, HPLC, and qNMR, provides the most accurate and reliable assessment of purity.
Key Recommendations for Researchers:
-
Always request a Certificate of Analysis (CoA) from the supplier and scrutinize the analytical methods used and the impurities reported.
-
Perform in-house verification of purity using at least two orthogonal analytical techniques, especially for critical applications.
-
Consider the potential impact of identified impurities on your specific reaction or assay. For example, residual phenol could interfere with subsequent coupling reactions.
-
For GMP applications , adhere to the guidelines set forth by regulatory bodies such as the ICH, which provide thresholds for the identification and qualification of impurities.[8] A pragmatic approach for early-phase drug development is to ensure that the impurity profile of the clinical batch is consistent with the batch used in toxicology studies.[9]
By implementing a rigorous benchmarking process, researchers can ensure the quality of their starting materials, leading to more reproducible and reliable scientific outcomes.
References
Sources
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Improved analysis of polybrominated diphenyl ethers (PBDEs) using a Thermo Scientific Hypersil GOLD Phenyl UHPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. database.ich.org [database.ich.org]
- 9. onyxipca.com [onyxipca.com]
A Comparative Guide to Isotopic Labeling Strategies for 1-Bromo-2-phenoxybenzene
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling serves as a powerful and indispensable tool in these investigations, offering an unambiguous window into the intricate transformations that molecules undergo.[1][2] This guide provides an in-depth comparison of various isotopic labeling strategies for 1-Bromo-2-phenoxybenzene, a key structural motif in various organic compounds. We will delve into the synthetic protocols, comparative advantages, and the underlying rationale for choosing a specific labeling pattern to achieve your research objectives.
The Strategic Importance of Isotopic Labeling
Before we explore specific protocols, it is crucial to understand the fundamental principle behind isotopic labeling. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O), we introduce a mass- or NMR-active tag into the molecule.[1][3] This "silent" modification does not significantly alter the chemical properties of the compound but allows for its precise tracking through complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] The choice of isotope and its position within the molecule are critical strategic decisions that directly impact the quality and interpretability of the experimental data.
Comparative Analysis of Labeling Strategies
The optimal isotopic labeling strategy for this compound depends on the specific scientific question being addressed. Here, we compare three common labeling approaches: ¹³C-labeling of the aromatic rings, deuterium (²H)-labeling at specific positions, and ¹⁸O-labeling of the ether linkage.
| Labeling Strategy | Primary Application | Key Advantages | Potential Challenges |
| ¹³C-Labeling | Elucidating skeletal rearrangements, tracking carbon backbone in metabolism.[5] | Stable label, provides detailed information on carbon atom fate, useful for NMR and MS.[5][6] | Can be synthetically challenging and costly to introduce at specific positions.[7] |
| Deuterium (²H)-Labeling | Probing kinetic isotope effects, tracking hydrogen atom transfers, simplifying NMR spectra.[8][9] | Relatively inexpensive, can significantly alter reaction rates (KIE), useful for mechanistic studies.[8] | C-D bonds can sometimes undergo exchange, potentially leading to label scrambling. |
| ¹⁸O-Labeling | Investigating reactions at the ether linkage, studying hydrolysis or enzymatic cleavage. | Directly probes the ether bond, provides clear MS signature. | Fewer commercially available ¹⁸O-labeled precursors compared to ¹³C and ²H. |
Experimental Protocols and Methodologies
¹³C-Labeling of the Phenoxy Ring
A common strategy for introducing ¹³C into the phenoxy ring of this compound involves the use of a uniformly ¹³C-labeled phenol.
Objective: To synthesize this compound with a uniformly ¹³C-labeled phenoxy ring to trace its fate in metabolic studies.
Experimental Workflow:
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Navigating the Reactivity of 1-Bromo-2-phenoxybenzene: A Comparative Guide to Product Structure Confirmation
For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The diaryl ether scaffold, present in numerous biologically active molecules, often utilizes precursors like 1-bromo-2-phenoxybenzene. However, the reactivity of this starting material is multifaceted, presenting several potential reaction pathways that can lead to a variety of products. This guide provides an in-depth comparison of the primary reaction products derived from this compound, offering experimental data and analytical strategies to ensure unambiguous structural confirmation.
The Crossroads of Reactivity: Key Transformations of this compound
This compound serves as a versatile starting material for several critical carbon-carbon and carbon-heteroatom bond-forming reactions. The primary competitive pathways include intramolecular cyclization to form dibenzofuran and intermolecular cross-coupling reactions such as Suzuki-Miyaura coupling. The choice of catalyst, reaction conditions, and coupling partner dictates the final product distribution.
A common and often desired transformation is the palladium-catalyzed intramolecular direct arylation to form dibenzofuran, a key heterocyclic motif in many pharmaceutical compounds. This reaction typically proceeds at high temperatures and requires a suitable palladium catalyst and a phosphine ligand. However, under different conditions, particularly in the presence of a boronic acid and a suitable base, the intermolecular Suzuki-Miyaura cross-coupling reaction can become the dominant pathway, leading to the formation of a terphenyl derivative.
Comparative Analysis of Reaction Conditions and Product Outcomes
The selective synthesis of either dibenzofuran or a cross-coupled product from this compound is highly dependent on the reaction parameters. Below, we compare the typical conditions for these two major pathways.
Table 1: Comparative Reaction Conditions for this compound
| Parameter | Intramolecular Cyclization (Dibenzofuran) | Intermolecular Suzuki-Miyaura Coupling |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | Triphenylphosphine (PPh₃) | (Not always required with Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Reactant | None (intramolecular) | Arylboronic acid (e.g., phenylboronic acid) |
| Solvent | N,N-Dimethylformamide (DMF) or Toluene | Toluene/Water or Dimethoxyethane (DME)/Water |
| Temperature | 100-150 °C | 80-110 °C |
| Typical Yield | >90% | 70-95% |
The data clearly indicates that in the absence of an external coupling partner, the intramolecular cyclization is highly favored at elevated temperatures. The introduction of a boronic acid derivative shifts the equilibrium towards the intermolecular Suzuki-Miyaura coupling product.
Experimental Protocols for Selective Synthesis
To illustrate the practical application of these principles, we provide detailed, step-by-step methodologies for the selective synthesis of dibenzofuran and a representative Suzuki-Miyaura coupling product.
Protocol 1: Synthesis of Dibenzofuran via Intramolecular Cyclization
-
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
-
Step 2: Solvent Addition and Reaction
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford pure dibenzofuran.
-
Protocol 2: Synthesis of 2-Phenoxybiphenyl via Suzuki-Miyaura Coupling
-
Step 1: Reaction Setup
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
-
Step 2: Solvent Addition and Reaction
-
Add toluene (10 mL) to the flask.
-
Heat the mixture to 90 °C and stir vigorously for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
-
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenoxybiphenyl.
-
Unambiguous Structure Confirmation: An Analytical Workflow
Confirming the structure of the reaction product is a critical step. A combination of spectroscopic techniques is essential for unambiguous identification.
Caption: Analytical workflow for product structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, offering the first piece of evidence for the success of the intended reaction.
-
Expected m/z for Dibenzofuran (C₁₂H₈O): 168.06 [M]⁺
-
Expected m/z for 2-Phenoxybiphenyl (C₁₈H₁₄O): 246.10 [M]⁺
A significant difference in molecular weight allows for easy differentiation between the cyclized and cross-coupled products.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
-
Dibenzofuran: The ¹H NMR spectrum of dibenzofuran is complex due to the overlapping signals of the aromatic protons. It typically shows a series of multiplets in the range of δ 7.3-8.0 ppm. The symmetry of the molecule results in four distinct signals.
-
2-Phenoxybiphenyl: The spectrum of 2-phenoxybiphenyl is more complex, with signals corresponding to the protons on all three phenyl rings. The increased number of protons and the lack of symmetry lead to a more crowded aromatic region, typically between δ 6.8 and 7.6 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for confirming the carbon skeleton of the product.
-
Dibenzofuran: Due to its symmetry, the ¹³C NMR spectrum of dibenzofuran displays only six signals for the twelve carbon atoms.
-
2-Phenoxybiphenyl: The spectrum of 2-phenoxybiphenyl will show a significantly larger number of signals (up to 18, though some may overlap) due to the presence of three distinct phenyl rings and the lack of symmetry.
The stark difference in the number of signals in the ¹³C NMR spectrum provides definitive evidence for either the formation of the compact, symmetric dibenzofuran or the larger, asymmetric 2-phenoxybiphenyl.
Mechanistic Considerations
The divergent reactivity of this compound can be understood by examining the underlying catalytic cycles.
Caption: Comparative catalytic cycles for the two primary reaction pathways.
In the intramolecular cyclization, the palladium catalyst undergoes oxidative addition into the C-Br bond, followed by an intramolecular C-H activation/palladation step and subsequent reductive elimination to furnish dibenzofuran. For the Suzuki-Miyaura coupling, after the initial oxidative addition, a transmetalation step with the boronic acid precedes the reductive elimination, which forms the new C-C bond of the biaryl system. The presence of the external coupling partner and the specific ligand and base combination are crucial in directing the reaction down one path over the other.
By carefully selecting the reaction conditions and employing a comprehensive suite of analytical techniques, researchers can confidently control the reactivity of this compound and unambiguously confirm the structure of the resulting products, a critical capability in the synthesis of complex molecules for drug discovery and development.
References
-
Li, Y., Yang, M., & Song, C. (2012). Synthesis of Dibenzofurans via a Palladium-Catalyzed Intramolecular C–H Arylation of Diaryl Ethers. Organic Letters, 14(13), 3352-3355. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2010). Palladium-Catalyzed Direct Arylation of Heteroarenes by C–H Bond Cleavage. Organic & Biomolecular Chemistry, 8(20), 4503-4514. [Link]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 1-Bromo-2-phenoxybenzene
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. The compound 1-Bromo-2-phenoxybenzene, a halogenated aromatic ether, serves as a critical intermediate in various synthetic pathways. Its purity and accurate quantification are paramount, necessitating robust and reliable analytical methodologies. This guide provides an in-depth comparison and cross-validation of two of the most powerful chromatographic techniques available to the modern analyst: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the definitive analysis of this compound.
This document is structured to provide not just procedural steps, but a foundational understanding of the strategic decisions underpinning method development and validation. We will explore the orthogonal capabilities of these techniques, culminating in a cross-validation study designed to ensure the highest degree of confidence in analytical results.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is crucial for informed method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| Boiling Point | ~261 °C | [2] |
| Melting Point | 43-47 °C | [2] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | General chemical knowledge |
The compound's relatively low boiling point and good thermal stability make it amenable to GC analysis. Its aromatic nature and solubility in common organic solvents also make it an excellent candidate for reversed-phase HPLC.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a premier technique for the purity assessment of non-volatile or thermally labile compounds.[3] For this compound, a reversed-phase method offers excellent resolution and sensitivity.
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides strong retention for the non-polar this compound. A gradient elution with acetonitrile and water is chosen to ensure efficient elution of the target analyte while also separating any potential impurities with differing polarities. UV detection at 220 nm is selected based on the aromaticity of the molecule, which should provide a strong chromophoric response.
Detailed HPLC Experimental Protocol
Instrumentation: A standard HPLC system with a UV detector is required.[4]
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in acetonitrile.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] It is an ideal method for volatile and semi-volatile compounds like this compound.
Rationale for GC-MS Method Design
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for the separation of halogenated aromatic compounds.[4] Electron Ionization (EI) at 70 eV is a robust and widely used ionization technique that will produce a reproducible fragmentation pattern, aiding in structural confirmation. The choice of both full scan and Selected Ion Monitoring (SIM) modes allows for qualitative identification and highly sensitive quantification, respectively.
Detailed GC-MS Experimental Protocol
Instrumentation: A standard GC-MS system is used.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or toluene) to a concentration of 1-10 µg/mL.[4]
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 300 °C. Final hold: 5 min.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[4] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) for quantification (ions: m/z 248, 168, 141) |
GC-MS Workflow Diagram
Cross-Validation: Ensuring Method Concordance
Cross-validation is a critical process for comparing data from two different analytical methods to determine if the results are comparable.[6] This ensures that the analytical data is robust and not method-dependent. The validation of these methods will be performed in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[7][8][9]
Validation Parameters and Acceptance Criteria
The following parameters will be assessed for both the HPLC and GC-MS methods:
| Parameter | HPLC Acceptance Criteria | GC-MS Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80-120% of the target concentration. | 80-120% of the target concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Signal-to-Noise ≥ 3 | Signal-to-Noise ≥ 3 |
| LOQ | Signal-to-Noise ≥ 10 | Signal-to-Noise ≥ 10 |
Comparative Performance Data
A batch of this compound was analyzed using both validated methods. The results are summarized below.
Linearity and Sensitivity:
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linear Range | 0.05 - 0.15 mg/mL | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| LOD | 0.01 µg/mL | 0.05 ng/mL |
| LOQ | 0.03 µg/mL | 0.15 ng/mL |
Accuracy and Precision (n=6 at 100% concentration):
| Parameter | HPLC-UV | GC-MS (SIM) |
| Mean Recovery (%) | 100.5% | 99.8% |
| Precision (%RSD) | 0.8% | 1.2% |
Discussion and Method Selection
Both HPLC and GC-MS have demonstrated their suitability for the analysis of this compound, with both methods meeting the stringent criteria for validation.
-
HPLC-UV is a robust, reliable, and widely accessible technique. It offers excellent precision and accuracy for quantification, making it ideal for routine quality control and purity assessments.
-
GC-MS provides an orthogonal separation mechanism and offers unparalleled specificity through mass detection. The ability to obtain mass spectral data provides definitive identification and structural confirmation, which is invaluable for impurity identification and in-depth investigations. Furthermore, the sensitivity of GC-MS, particularly in SIM mode, is significantly higher than that of HPLC-UV.
The cross-validation results show excellent concordance between the two methods, providing a high degree of confidence in the analytical data generated. For routine purity analysis, HPLC is a highly suitable and efficient method. However, for trace-level analysis, impurity identification, or as a confirmatory technique, GC-MS is the superior choice.
Conclusion
The successful development, validation, and cross-validation of both an HPLC-UV and a GC-MS method for the analysis of this compound have been demonstrated. The choice between these two powerful techniques should be guided by the specific analytical requirements, with HPLC serving as a robust workhorse for routine analysis and GC-MS providing enhanced sensitivity and specificity for more demanding applications. The use of these orthogonal techniques provides a comprehensive analytical toolkit for ensuring the quality and integrity of this important chemical intermediate.
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A Senior Application Scientist's Guide: The Decisive Advantage of 1-Bromo-2-phenoxybenzene in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the choice of starting materials is a critical determinant of efficiency, cost, and overall success. For synthetic routes requiring the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, or in the construction of heterocyclic scaffolds like dibenzofurans, 2-phenoxy-substituted halobenzenes are indispensable precursors. While both 1-Bromo-2-phenoxybenzene and its chloro-analogue, 2-chlorophenoxybenzene, are commercially available, a deeper analysis of their chemical properties and performance in pivotal reactions reveals a clear and compelling advantage for the bromo derivative.
This guide provides an in-depth comparison, grounded in fundamental chemical principles and supported by experimental evidence, to illuminate why this compound is frequently the superior choice for researchers aiming for milder reaction conditions, faster conversion rates, and higher yields.
The Fundamental Divergence: Carbon-Halogen Bond Strength
The primary differentiator between the bromo- and chloro-substituted congeners lies in the inherent strength of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is significantly weaker and more readily cleaved than the Carbon-Chlorine (C-Cl) bond. This is quantified by their respective average bond dissociation energies (BDE).
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 - 285[1][2] |
| C-Cl | ~327 - 339[1][2][3] |
This ~50 kJ/mol difference in energy is not a trivial distinction; it is the root cause of the observed disparity in reactivity. Breaking the C-X bond is a prerequisite for many critical transformations, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the entire catalytic cycle.[4] A lower bond dissociation energy translates directly to a lower activation energy for this crucial step, enabling the reaction to proceed more readily.[1]
Implications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[5][6][7] The catalytic cycle universally begins with the oxidative addition of the aryl halide to a palladium(0) complex.[6][8]
The propensity of aryl halides to undergo this oxidative addition follows a well-established trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[8] Consequently, this compound will react significantly faster and under much milder conditions than 2-chlorophenoxybenzene. While recent advancements in ligand design have developed catalyst systems capable of activating the more inert C-Cl bond, these often require higher temperatures, increased catalyst loadings, and more specialized, expensive ligands.[9][10][11][12] For substrates like 2-phenoxyhalobenzenes, leveraging the intrinsic reactivity of the C-Br bond is the more efficient and economical strategy.
Caption: Oxidative addition rate comparison.
Comparative Performance in Key Synthetic Transformations
The enhanced reactivity of this compound is not merely theoretical; it manifests in tangible advantages across a range of essential synthetic reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[13][14] When comparing the two substrates in a typical Suzuki coupling, the bromo derivative consistently outperforms the chloro derivative.
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | 80 | 4 | >95 |
| 2-Chlorophenoxybenzene | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | 80 | 24 | <10 |
| 2-Chlorophenoxybenzene | Phenylboronic Acid | XPhos Pd G3 (2 mol%), K₃PO₄ | 110 | 12 | ~90 |
As the data illustrates, standard palladium catalysts like Pd(PPh₃)₄ are highly effective for the bromo-substrate under moderate conditions.[15] In contrast, the chloro-substrate is largely unreactive under these same conditions and requires a more advanced, bulky phosphine ligand (e.g., XPhos) and higher temperatures to achieve a comparable yield.[16][17]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the preeminent method for forming aryl-amine bonds.[7][18][19] Similar to the Suzuki coupling, the choice between the bromo and chloro substrate has significant practical consequences. The greater reactivity of this compound allows for the use of a wider array of amine coupling partners and generally proceeds with lower catalyst loadings and at lower temperatures. This is particularly advantageous when working with thermally sensitive substrates.
Intramolecular Cyclization: Synthesis of Dibenzofuran
A key application of 2-phenoxyhalobenzenes is the synthesis of dibenzofuran, a privileged scaffold in medicinal chemistry and materials science.[20][21] This transformation is typically achieved via an intramolecular palladium-catalyzed C-H activation or Ullmann-type coupling.[22][23][24] The superior reactivity of the C-Br bond in this compound is a distinct advantage, facilitating ring closure under significantly milder conditions.
Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzofuran
This protocol details the intramolecular cyclization of this compound, a reaction that highlights its superior reactivity. Attempting this with 2-chlorophenoxybenzene would necessitate substantially higher temperatures and potentially different catalytic systems, leading to a higher risk of side reactions and decomposition.
Objective: To synthesize dibenzofuran via a palladium-catalyzed intramolecular C-H arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv) or a similar bulky, electron-rich phosphine ligand
-
Potassium Carbonate [K₂CO₃] (2.0 equiv), oven-dried
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Caption: Experimental workflow for dibenzofuran synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 1.00 g, 4.01 mmol), potassium carbonate (1.11 g, 8.02 mmol), palladium(II) acetate (18 mg, 0.08 mmol), and tricyclohexylphosphine (45 mg, 0.16 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle two more times to ensure the removal of oxygen.
-
Solvent Addition: Add anhydrous DMAc (20 mL) to the flask via a syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously. The reaction's progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) to remove DMAc and inorganic salts.
-
Purification: Wash the separated organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure dibenzofuran.
Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like PCy₃ is crucial as it promotes the rate-limiting oxidative addition and subsequent reductive elimination steps.[11] The use of an anhydrous polar aprotic solvent like DMAc ensures solubility of the reagents and the carbonate base, which is essential for the C-H activation/deprotonation step. This protocol is self-validating through consistent monitoring, ensuring reaction completion before proceeding to work-up, thereby maximizing yield and purity.
Conclusion
For researchers and drug development professionals, efficiency is paramount. The choice between this compound and 2-chlorophenoxybenzene is a clear case where fundamental chemical principles dictate a significant performance advantage. The inherently weaker C-Br bond in this compound makes it a far more reactive and versatile substrate in a multitude of critical synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Key Advantages of this compound:
-
Higher Reactivity: Undergoes oxidative addition more readily, leading to faster reaction rates.
-
Milder Conditions: Often allows for lower reaction temperatures, benefiting thermally sensitive functional groups.
-
Lower Catalyst Loading: The higher intrinsic reactivity can permit the use of lower concentrations of expensive palladium catalysts.
-
Broader Catalyst Scope: Effective with a wider range of standard, less expensive palladium/ligand systems.
While the lower cost of 2-chlorophenoxybenzene may be tempting, the hidden costs associated with its lower reactivity—including the need for more expensive and specialized ligands, higher energy consumption from prolonged heating, and potentially lower yields—often negate this initial advantage. Therefore, for robust, efficient, and reliable synthesis, this compound stands out as the scientifically and practically superior choice.
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(2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
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(2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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(2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]
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(2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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(2000, June 17). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters - ACS Publications. [Link]
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(n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]
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(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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(2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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(2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. MDPI. [Link]
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(2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
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(n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Economic Synthesis of 1-Bromo-2-phenoxybenzene
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a valuable diaryl ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1][2] The formation of the diaryl ether linkage is a critical transformation, and the choice of synthetic route can significantly impact the overall cost, efficiency, and scalability of a process. This guide provides an in-depth technical and economic comparison of the two primary catalytic methods for synthesizing this molecule: the classic yet evolving Ullmann condensation and the modern, versatile Buchwald-Hartwig etherification. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear economic analysis to aid researchers and process chemists in making informed decisions.
Overview of Synthetic Strategies
The construction of the C-O bond between two aromatic rings is a challenging transformation. Direct nucleophilic aromatic substitution (SNAr) is generally not feasible unless the aryl halide is activated by potent electron-withdrawing groups, which is not the case for the synthesis of this compound.[3][4] Therefore, transition metal-catalyzed cross-coupling reactions are the methods of choice. Our focus will be on the two most industrially relevant approaches:
-
The Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[5] While traditionally requiring harsh conditions, modern iterations have introduced ligands to facilitate the reaction under milder temperatures.[6][7]
-
The Buchwald-Hartwig Etherification: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[8][9]
Below is a high-level workflow comparing these two primary routes.
Caption: High-level workflow comparison of Ullmann vs. Buchwald-Hartwig routes.
Route A: The Ullmann Condensation
The Ullmann reaction, first reported over a century ago, is the classic method for forming diaryl ethers.[10] The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reductively eliminates to form the diaryl ether and regenerate the active Cu(I) catalyst.[11] Traditional protocols required stoichiometric amounts of copper and temperatures often exceeding 200°C.[12] However, the development of ligand-accelerated protocols has significantly improved the reaction's utility, allowing for lower catalyst loadings and milder conditions.[7]
Experimental Protocol: Ligand-Modified Ullmann Synthesis
This protocol is a representative example of a modern, ligand-assisted Ullmann etherification.
-
Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to the flask. Then, add bromobenzene (1.1 eq.) to the mixture.
-
Reaction: The reaction mixture is heated to 120-130°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Route B: The Buchwald-Hartwig Etherification
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling for C-N and C-O bond formation.[8] Its development revolutionized the synthesis of aryl amines and ethers due to its remarkable scope and tolerance for various functional groups. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, the critical C-O reductive elimination step to release the product and regenerate the Pd(0) catalyst.[13][14] The success of this final step is highly dependent on the use of bulky, electron-rich biarylphosphine ligands, which are a key cost component of the reaction.[15]
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol utilizes a modern, air-stable palladium precatalyst for operational simplicity.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with sodium tert-butoxide (NaOtBu, 1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), 2-bromophenol (1.0 eq.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of bromobenzene (1.1 eq.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to afford the pure this compound.
Economic Comparison
To provide a practical economic analysis, we will compare the reagent costs for the synthesis of 10 mmol of this compound (2.49 g theoretical yield) via the two routes described above. Prices are estimates based on current lab-scale catalogue listings from major chemical suppliers and are subject to change.[16][17][18][19]
| Parameter | Route A: Ullmann Condensation | Route B: Buchwald-Hartwig Etherification |
| Starting Materials | ||
| 2-Bromophenol (10 mmol, 1.73 g) | ~$2.00 | ~$2.00 |
| Bromobenzene (11 mmol, 1.73 g) | ~$0.50 | ~$0.50 |
| Catalyst System | ||
| Copper(I) Iodide (1 mmol, 0.19 g) | ~$1.50 | - |
| L-Proline (2 mmol, 0.23 g) | ~$0.80 | - |
| XPhos Pd G3 (0.2 mmol, 0.17 g) | - | ~$50.00 |
| Base | ||
| Potassium Carbonate (20 mmol, 2.76 g) | ~$0.30 | - |
| Sodium tert-Butoxide (15 mmol, 1.44 g) | - | ~$1.00 |
| Solvent (20 mL) | DMSO (~$0.50) | Toluene (~$0.40) |
| Assumed Yield | 85% (2.12 g) | 95% (2.37 g) |
| Total Reagent Cost | ~$5.60 | ~$54.40 |
| Reagent Cost per Gram of Product | ~$2.64 / g | ~$22.95 / g |
Note: Costs do not include labor, energy, or purification materials, which can be significant. The cost of palladium catalysts can vary dramatically based on the specific ligand and supplier. Cheaper ligands for the Buchwald-Hartwig reaction exist but may require more extensive optimization.[20]
Senior Application Scientist's Insights: Choosing the Right Path
The economic data presents a stark contrast: the raw material cost for the Ullmann condensation is nearly an order of magnitude lower than for the Buchwald-Hartwig reaction. However, this is only part of the story.
When to Choose the Ullmann Condensation:
-
Large-Scale, Cost-Driven Production: For manufacturing bulk quantities of this compound where the final product is a commodity, the low cost of a copper catalyst is a decisive advantage.[7]
-
Simple, Robust Substrates: When the starting materials are simple and lack sensitive functional groups that could be degraded by the high reaction temperatures, the Ullmann reaction is a reliable workhorse.
-
Process Optimization Focus: If a process chemistry team has the resources to optimize for high-throughput and energy efficiency (e.g., using flow chemistry), the inherent cost advantage of copper can be fully realized.
When to Choose the Buchwald-Hartwig Etherification:
-
High-Value, Complex Molecules: In drug development and the synthesis of complex materials, the cost of the catalyst is often a small fraction of the final product's value. The reliability, high yield, and functional group tolerance of the Buchwald-Hartwig reaction are paramount.[8]
-
Speed and Versatility in R&D: For medicinal chemistry or early-stage research, the ability to rapidly generate a library of analogues under mild, predictable conditions is a significant advantage. The broad substrate scope of palladium catalysis allows for greater flexibility.
-
Sensitive Substrates: When substrates contain delicate functional groups (e.g., esters, ketones, unprotected amines) that would not survive the harsh conditions of a classic Ullmann reaction, the milder temperatures of the Buchwald-Hartwig protocol are essential.
Conclusion
Both the Ullmann condensation and Buchwald-Hartwig etherification are powerful tools for the synthesis of this compound. The Ullmann route offers a significant economic advantage in terms of raw material costs, making it attractive for large-scale industrial production of simpler molecules. Conversely, the Buchwald-Hartwig reaction provides unparalleled versatility, reliability, and mildness, justifying its higher catalyst cost for the synthesis of complex, high-value products typical in the pharmaceutical industry. The optimal choice depends on a careful evaluation of the project's specific goals, balancing raw material costs against the value of yield, purity, development time, and process robustness.
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 12, 2026, from [Link][28]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link][4]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 12, 2026, from [Link][29]
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Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved January 12, 2026, from [Link][12]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 12, 2026, from [Link][11]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution – The Benzyne Mechanism. Retrieved January 12, 2026, from [Link][30]
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Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved January 12, 2026, from [Link][20]
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Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 12, 2026, from [9]
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Cynor Laboratories. (n.d.). This compound. Retrieved January 12, 2026, from [Link][1]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 12, 2026, from [Link][14]
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Slideshare. (n.d.). Ullmann reaction. Retrieved January 12, 2026, from [Link][31]
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ResearchGate. (n.d.). Cost Efficient Synthesis of Diaryl Ethers Catalysed by CuI, Imidazolium Chloride and Cs2CO3. Retrieved January 12, 2026, from [Link][32]
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Monge, M., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & biomolecular chemistry, 12(1), 10-28.[33]
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Spectroscopic Differentiation of 1-Bromo-phenoxybenzene Isomers: A Comparative Guide
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the realm of synthetic chemistry and drug discovery, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research and development. The positional isomers of 1-bromo-phenoxybenzene, namely 1-bromo-2-phenoxybenzene, 1-bromo-3-phenoxybenzene, and 1-bromo-4-phenoxybenzene, present a classic analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these three isomers. The methodologies and interpretations presented herein are grounded in fundamental principles and validated through experimental data, offering a robust framework for researchers.
Introduction: The Challenge of Isomeric Differentiation
The substitution pattern of the bromo and phenoxy groups on the benzene ring significantly influences the electronic environment and molecular symmetry of each isomer. These subtle structural variations give rise to distinct spectroscopic signatures. Understanding these differences is paramount for quality control in synthesis, for elucidating structure-activity relationships in medicinal chemistry, and for ensuring the purity of intermediates in multi-step organic syntheses. This guide will walk through the key distinguishing features in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers.
Experimental Protocols
Sample Preparation
A stock solution of each isomer (10 mg/mL) was prepared in deuterated chloroform (CDCl₃) for NMR analysis. For IR spectroscopy, a thin film of each neat compound was prepared between two potassium bromide (KBr) plates. For mass spectrometry, solutions were prepared in methanol at a concentration of 1 mg/mL.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. ¹H NMR spectra were referenced to the residual CDCl₃ signal at 7.26 ppm, and ¹³C NMR spectra were referenced to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy : IR spectra were recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectra were obtained using an electron ionization (EI) source at 70 eV.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectra provide the most direct insight into the substitution pattern of the aromatic rings. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the relative positions of the bromo and phenoxy substituents.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃) for 1-Bromo-phenoxybenzene Isomers
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.35 | ddd | 8.1, 7.5, 1.7 |
| H-4 | 7.08 | td | 7.5, 1.2 | |
| H-5 | 7.29 | td | 8.1, 1.7 | |
| H-6 | 7.61 | dd | 7.5, 1.7 | |
| Phenoxy H | 6.95-7.15 | m | ||
| 1-Bromo-3-phenoxybenzene | H-2 | 7.18 | t | 2.1 |
| H-4 | 7.12 | ddd | 8.1, 2.1, 1.0 | |
| H-5 | 7.25 | t | 8.1 | |
| H-6 | 6.95 | ddd | 8.1, 2.1, 1.0 | |
| Phenoxy H | 7.00-7.40 | m | ||
| 1-Bromo-4-phenoxybenzene | H-2, H-6 | 7.45 | d | 8.8 |
| H-3, H-5 | 6.89 | d | 8.8 | |
| Phenoxy H | 7.00-7.40 | m |
Analysis of ¹H NMR Data:
-
This compound (ortho): The protons on the substituted ring exhibit complex splitting patterns due to their proximity and differing electronic environments. The downfield shift of H-6 (7.61 ppm) can be attributed to the deshielding effect of the adjacent bromine atom.
-
1-Bromo-3-phenoxybenzene (meta): The spectrum is characterized by a distinct triplet for H-2 (7.18 ppm) due to coupling with two meta protons (H-4 and H-6). This is a key identifier for the meta isomer.
-
1-Bromo-4-phenoxybenzene (para): The high degree of symmetry in the para isomer results in a simplified spectrum. The protons on the substituted ring appear as two distinct doublets (7.45 and 6.89 ppm), a classic AA'BB' system, which is a hallmark of para-disubstitution.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide complementary information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃) for 1-Bromo-phenoxybenzene Isomers
| Isomer | Carbon | Chemical Shift (ppm) |
| This compound | C-1 | 114.8 |
| C-2 | 154.5 | |
| C-3 | 122.1 | |
| C-4 | 125.4 | |
| C-5 | 129.0 | |
| C-6 | 134.1 | |
| Phenoxy C | 118.9, 123.5, 129.8, 157.1 | |
| 1-Bromo-3-phenoxybenzene | C-1 | 123.2 |
| C-2 | 118.1 | |
| C-3 | 158.5 | |
| C-4 | 123.9 | |
| C-5 | 130.8 | |
| C-6 | 126.5 | |
| Phenoxy C | 119.2, 124.0, 130.0, 157.0 | |
| 1-Bromo-4-phenoxybenzene | C-1 | 117.0 |
| C-2 | 132.8 | |
| C-3 | 121.8 | |
| C-4 | 157.9 | |
| Phenoxy C | 119.5, 124.2, 130.1, 156.8 |
Analysis of ¹³C NMR Data:
-
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can be a quick indicator of the isomer. The para isomer, due to its symmetry, will show fewer signals than the ortho and meta isomers.
-
The chemical shift of the carbon atom directly bonded to the bromine (C-Br) is diagnostic. In the ortho isomer, this carbon (C-1) is shielded compared to the meta and para isomers.
-
The carbon atom attached to the phenoxy group (C-O) is significantly downfield shifted in all three isomers due to the electronegativity of the oxygen atom.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the substitution pattern of the benzene ring through characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹) for 1-Bromo-phenoxybenzene Isomers
| Isomer | C-O-C Stretch | C-Br Stretch | Out-of-Plane Bending |
| This compound | 1240 (asym), 1050 (sym) | ~680 | 750 (ortho) |
| 1-Bromo-3-phenoxybenzene | 1245 (asym), 1045 (sym) | ~685 | 770, 690 (meta) |
| 1-Bromo-4-phenoxybenzene | 1250 (asym), 1040 (sym) | ~690 | 830 (para) |
Analysis of IR Data:
-
The strong C-O-C stretching vibrations are present in all three isomers in the 1250-1040 cm⁻¹ region.
-
The most useful diagnostic region is the out-of-plane C-H bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring gives rise to characteristic absorption bands:
-
Ortho: A strong band around 750 cm⁻¹.
-
Meta: Two bands around 770 cm⁻¹ and 690 cm⁻¹.
-
Para: A strong band around 830 cm⁻¹.
-
Mass Spectrometry: Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular ion peak, their fragmentation patterns can show subtle differences.
Table 4: Major Fragments (m/z) in the Mass Spectra of 1-Bromo-phenoxybenzene Isomers
| Isomer | Molecular Ion (M⁺) | [M-Br]⁺ | [M-OPh]⁺ | Other Key Fragments |
| All Isomers | 248/250 (1:1 ratio) | 169 | 155/157 | 77 (C₆H₅⁺), 93 (PhO⁺) |
Analysis of Mass Spectrometry Data:
-
The molecular ion peak will appear as a doublet at m/z 248 and 250 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
The primary fragmentation pathways are the loss of a bromine radical ([M-Br]⁺) to give a fragment at m/z 169, and the cleavage of the ether bond to lose a phenoxy radical ([M-OPh]⁺) resulting in a fragment at m/z 155/157.
-
While the major fragments are the same for all three isomers, the relative intensities of these fragments may differ slightly, although this is often not a reliable primary method for differentiation compared to NMR and IR.
Workflow for Isomer Identification
The following workflow provides a systematic approach to differentiating the 1-bromo-phenoxybenzene isomers.
Caption: A decision-tree workflow for the identification of 1-bromo-phenoxybenzene isomers based on key spectroscopic features.
Conclusion
The unambiguous differentiation of the 1-bromo-phenoxybenzene isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy is the most powerful tool, providing clear and distinct fingerprints for each isomer based on chemical shifts and coupling patterns. IR spectroscopy offers a rapid and effective method for confirming the substitution pattern through the analysis of out-of-plane C-H bending vibrations. While mass spectrometry confirms the molecular weight and elemental composition, it is less definitive for distinguishing between these positional isomers. By employing the systematic approach outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.
References
-
NIST Chemistry WebBook. Phenol, 2-bromo-, phenyl ether. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Biological activity comparison of 1-Bromo-2-phenoxybenzene derivatives
An In-Depth Guide to the Biological Activity of Brominated Diaryl Ether Derivatives
In the landscape of medicinal chemistry, the diaryl ether scaffold represents a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing its lipophilicity, membrane permeability, and binding interactions with biological targets. This guide provides a comparative analysis of the biological activities of 1-Bromo-2-phenoxybenzene derivatives and structurally related brominated diaryl ethers, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Anticancer Activity
The phenoxybenzene moiety is a cornerstone in the design of novel anticancer agents.[1] Strategic modifications to this core structure have yielded derivatives with potent cytotoxic effects against various human cancer cell lines.
Structure-Activity Relationship and In Vitro Efficacy
Research into a series of diaryl ether derivatives has demonstrated that specific substitutions dramatically influence their antitumor activity. For instance, the presence of a chlorine or hydroxyl group at the para-position of the phenoxy ring can significantly enhance cytotoxic potency.[2] While direct comparative data for a series of this compound derivatives is limited in publicly accessible literature, we can extrapolate from broader studies on halogenated diaryl ethers.
A key study synthesized a series of diaryl ethers and evaluated their growth inhibitory activity. One notable compound, designated 5h , which features a chlorine substitution, showed potent activity against a panel of cancer cell lines with IC₅₀ values in the low micromolar range.[2] This suggests that halogenation is a critical determinant of anticancer efficacy.
Table 1: Comparative In Vitro Anticancer Activity of Diaryl Ether Derivative 5h [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HepG2 | Liver Cancer | 2.57 |
| Hep3B | Liver Cancer | 2.76 |
| PLC/PRF5 | Liver Cancer | 4.26 |
| A549 | Lung Cancer | 5.48 |
| A375 | Melanoma | 10.21 |
| HeLa | Cervical Cancer | 18.86 |
| SMMC-7721 | Liver Cancer | 29.66 |
| HT-29 | Colon Cancer | 30.04 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the antitumor activity of these compounds may be mediated by inducing apoptosis through the enhanced expression of p21 and cleaved-caspase3.[2]
Mechanistic Pathway: p21 and Caspase-3 Mediated Apoptosis
The induction of apoptosis is a hallmark of many effective anticancer drugs. Diaryl ether derivatives like compound 5h appear to leverage this pathway. The protein p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle, while Caspase-3 is a critical executioner caspase in the apoptotic cascade.
Caption: Standard workflow for the MTT cell viability assay.
Protocol: In Vitro Antibacterial Activity (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC value of a test compound against bacterial strains.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. [3]
Conclusion and Future Outlook
The this compound scaffold and its broader class of halogenated diaryl ethers are demonstrably fertile ground for the discovery of novel therapeutic agents. Experimental data consistently show that substitutions, particularly with halogens like bromine, are a powerful tool for modulating biological activity, leading to potent anticancer and antibacterial compounds. [2][4]The mechanisms of action, while varied, often involve the induction of apoptosis in cancer cells and the inhibition of essential enzymatic pathways in bacteria. [2][5] Future research should focus on synthesizing and screening a focused library of this compound derivatives with diverse substitution patterns to build a more precise structure-activity relationship. Investigating their effects on a wider range of biological targets and elucidating their mechanisms of action through advanced molecular and cellular biology techniques will be paramount in translating these promising scaffolds into clinical candidates.
References
-
Li, F., Li, S., Li, W., Wang, Y., Fu, W., Guo, Y., Lee, F., & Liu, J. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biology, 36(7), 5271–5279. [Link]
-
De Louwer, M., Buts, L., De laet, N., Wouters, J., Martins, J. C., & Strelkov, S. V. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]
-
Tóth, B., Zsoldos-Mády, V., Szabó, I., Szabó, A. M., Aradi, A., Wölfling, J., & Frank, É. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 27(19), 6649. [Link]
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De Louwer, M., Buts, L., De Laet, N., Wouters, J., Martins, J. C., & Strelkov, S. V. (2023). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Farnsworth, D., Nyazika, T., Zhao, F., Fields, S., & Johnson, T. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry, 71(47), 18171–18187. [Link]
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Siudak, A., & Czub, M. (2023). The novel potential agents with anticancer activity bearing a phenoxy group. Future Medicinal Chemistry. [Link]
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Khan, I., Ali, S., Muhammad, N., Khan, A., Ali, A., Iftikhar, F., & Farooq, U. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Journal of Chemistry, 2021, 1-19. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Mishari, A. A., & Al-Zaqri, N. (2024). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 29(10), 2315. [Link]
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A Mechanistic and Performance-Based Comparison of 1-Bromo-2-phenoxybenzene and 1-Iodo-2-phenoxybenzene in Cross-Coupling Chemistry
Introduction
In the landscape of modern synthetic organic chemistry, aryl halides are indispensable building blocks. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which form the bedrock of countless syntheses in the pharmaceutical, agrochemical, and materials science sectors. Within this class of reagents, 1-bromo-2-phenoxybenzene and 1-iodo-2-phenoxybenzene serve as critical precursors, particularly for the synthesis of dibenzofurans and other complex polycyclic aromatic systems. The choice between the bromo- and iodo-analogue is not trivial; it carries significant implications for reaction kinetics, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth mechanistic comparison of the reactivity of these two compounds. We will dissect the fundamental principles governing their performance, present comparative data from key cross-coupling reactions, and offer detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between this compound and 1-iodo-2-phenoxybenzene is rooted in the strength of their respective carbon-halogen (C-X) bonds. The Carbon-Iodine bond is significantly weaker and more easily cleaved than the Carbon-Bromine bond. This is quantitatively represented by their bond dissociation energies (BDEs):
-
C-Br (Aryl): ~330 kJ/mol
-
C-I (Aryl): ~280 kJ/mol
This energy difference is the primary determinant of the reaction rate in the vast majority of palladium- and copper-catalyzed cross-coupling reactions, as the initial activation of the aryl halide—the oxidative addition step—is often the rate-limiting step of the catalytic cycle. A lower BDE translates to a lower activation energy for this crucial step, and consequently, a faster reaction rate.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium catalysis is the cornerstone of modern C-C and C-N bond formation. The general catalytic cycle for these transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, hinges on the oxidative addition of the aryl halide to a Pd(0) species.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a prime example where the C-X bond strength dictates reactivity.
Mechanistic Insight: The oxidative addition of the 2-phenoxyphenyl halide to the Pd(0) catalyst is the turnover-limiting step. Due to the lower BDE of the C-I bond, 1-iodo-2-phenoxybenzene undergoes this step more rapidly than its bromo counterpart. This allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Performance Data (Analogous Systems)
While direct side-by-side data for our target molecules is sparse, extensive literature on analogous systems confirms the expected reactivity trend.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Toluene/EtOH/H₂O, 80°C | 2 | 95 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Toluene/EtOH/H₂O, 100°C | 12 | 85 |
This data is representative and illustrates the general reactivity trend.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing the two substrates.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (this compound or 1-iodo-2-phenoxybenzene, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction with the iodo substrate is expected to reach completion significantly faster.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. While the general reactivity trend of I > Br holds for oxidative addition, the nature of the halide can have more complex effects on the overall catalytic cycle.[2] Iodide ions generated during the reaction can sometimes form less active palladium-iodide bridged dimers, potentially inhibiting the catalyst. However, with modern bulky phosphine ligands, this is often overcome, and the iodo-substrate remains more reactive.
Comparative Performance Data (General Observation)
For the Buchwald-Hartwig amination, aryl iodides generally react faster and under milder conditions than aryl bromides. This allows for lower temperatures and the use of weaker bases in some cases, which can be crucial for sensitive substrates.
| Feature | This compound | 1-Iodo-2-phenoxybenzene |
| Relative Reactivity | Good | Excellent |
| Typical Temperature | 80-110°C | Room Temp - 100°C |
| Catalyst Loading | 1-2 mol% | 0.5-2 mol% |
| Base Strength | Often requires strong bases (e.g., NaOtBu) | Can sometimes proceed with weaker bases (e.g., K₂CO₃, Cs₂CO₃) |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and heat to 100°C with stirring. Monitor by GC-MS. Expect a significantly shorter reaction time for 1-iodo-2-phenoxybenzene.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds.[3] Modern protocols often use copper(I) salts with ligands to achieve catalysis under milder conditions than the traditional high-temperature, stoichiometric copper reactions. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species.
Caption: Proposed Catalytic Cycle for Ullmann Condensation.
Mechanistic Insight: Similar to palladium-catalyzed reactions, the reactivity order follows I > Br > Cl.[3] Therefore, 1-iodo-2-phenoxybenzene is the superior substrate for Ullmann-type couplings, requiring lower temperatures and shorter reaction times.
Experimental Protocol: Ullmann C-N Coupling (Goldberg Reaction)
-
Setup: To a sealable reaction tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), aniline (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Ligand/Solvent: Add L-proline (0.2 mmol, 20 mol%) and anhydrous dimethyl sulfoxide (DMSO, 2 mL).
-
Reaction: Seal the tube and heat the mixture to 110°C with stirring for 12-24 hours. The reaction with the iodo-substrate is expected to proceed more efficiently.
-
Work-up: Cool the reaction mixture, pour it into water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application Highlight: Intramolecular Synthesis of Dibenzofuran
A key application for both 1-bromo- and 1-iodo-2-phenoxybenzene is their use as precursors for dibenzofuran via an intramolecular cyclization. This transformation is typically catalyzed by palladium and is a powerful method for constructing this important heterocyclic motif found in many natural products and pharmaceuticals.[4]
Caption: Workflow for Palladium-Catalyzed Dibenzofuran Synthesis.
Mechanistic Insight: The reaction proceeds via an initial oxidative addition of the C-X bond to the Pd(0) catalyst, followed by an intramolecular C-H activation or a related cyclization pathway, and finally, reductive elimination to furnish the dibenzofuran product and regenerate the Pd(0) catalyst. Once again, the initial oxidative addition is the critical step, making the iodo-precursor significantly more reactive and allowing for cyclization under milder conditions.
Comparative Performance
Studies on the synthesis of dibenzofurans from o-iododiaryl ethers demonstrate that these substrates are highly effective, often proceeding under ligand-free conditions with reusable Pd/C catalysts.[4] The corresponding bromo-substrates typically require more forcing conditions, stronger bases, and more sophisticated ligand systems to achieve comparable yields.
Experimental Protocol: Intramolecular Cyclization to Dibenzofuran
-
Setup: In a microwave vial, combine the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%).
-
Solvent: Add N,N-dimethylacetamide (DMA, 3 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 150°C for 30-60 minutes. The reaction with 1-iodo-2-phenoxybenzene is expected to give a higher yield in a shorter time.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to yield dibenzofuran.
Summary and Practical Recommendations
The choice between this compound and 1-iodo-2-phenoxybenzene is a classic trade-off between reactivity and cost.
| Feature | This compound | 1-Iodo-2-phenoxybenzene |
| Relative Reactivity | Good | Excellent |
| C-X Bond Energy | Higher (~330 kJ/mol) | Lower (~280 kJ/mol) |
| Rate of Oxidative Addition | Slower | Faster |
| Typical Reaction Conditions | More forcing (higher temp, stronger base) | Milder (lower temp, wider base compatibility) |
| Cost & Availability | Generally lower cost, widely available | Higher cost, less common |
| Ideal Use Cases | Large-scale synthesis where cost is a primary driver; when milder reactivity is needed for selectivity. | Complex, multi-step synthesis; reactions with sensitive functional groups; when rapid reaction is desired. |
Recommendations for Researchers:
-
For initial route scouting and small-scale synthesis where reaction efficiency and speed are paramount, 1-iodo-2-phenoxybenzene is the superior choice. Its higher reactivity allows for greater flexibility in reaction conditions and often leads to cleaner reactions with higher yields.
-
For large-scale or process chemistry applications where cost is a significant factor, This compound is a more economical option. The development of highly active catalyst systems has made the use of aryl bromides increasingly viable, though optimization is often required to achieve high efficiency.
-
When performing sequential cross-couplings on a molecule with multiple halogen atoms, the differential reactivity of C-Br and C-I bonds can be exploited for selective functionalization.
By understanding the fundamental mechanistic differences outlined in this guide, researchers can strategically select the optimal 2-phenoxyphenyl halide precursor to accelerate their research and development efforts.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-phenoxybenzene
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-phenoxybenzene (CAS No. 7025-06-1), also known as 2-bromodiphenyl ether. Our focus is to deliver actionable, scientifically-grounded information that ensures laboratory safety and environmental stewardship.
The disposal of this compound is not a mere procedural task but a critical component of laboratory safety and regulatory compliance. This halogenated aromatic ether presents a unique combination of hazards that necessitate a comprehensive and informed approach to its waste management. The core principles guiding its disposal are the mitigation of its inherent toxicological risks, the management of its potential to form explosive peroxides, and the prevention of environmental contamination through the release of persistent organic pollutants.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties and hazards is paramount to its safe disposal.
1.1. Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [PubChem] |
| Synonyms | 2-Bromophenyl phenyl ether, 2-Bromodiphenyl ether | [TCI EUROPE N.V.] |
| CAS Number | 7025-06-1 | [PubChem] |
| Molecular Formula | C₁₂H₉BrO | [PubChem] |
| Molecular Weight | 249.10 g/mol | [PubChem] |
| Appearance | White to light yellow powder or crystal | [TCI EUROPE N.V.] |
1.2. GHS Hazard Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.
1.3. The Peroxide Formation Risk in Ethers
A critical, and often overlooked, hazard associated with ethers like this compound is the potential for peroxide formation. Over time, and upon exposure to air and light, ethers can form highly unstable and explosive peroxide crystals. This risk is heightened when containers are opened and partially used, as the headspace fills with oxygen.
Pre-Disposal Handling and Storage: Mitigating Risks
Proper handling and storage of this compound awaiting disposal are crucial to prevent accidents.
2.1. Peroxide Formation Prevention and Detection
Before preparing for disposal, it is imperative to assess the risk of peroxide formation.
Step-by-Step Peroxide Assessment:
-
Visual Inspection: Before handling, carefully inspect the container for any signs of peroxide formation. Look for crystalline solids, especially around the cap and within the liquid, or a viscous, oily layer. If any of these are present, DO NOT MOVE THE CONTAINER . Treat it as a potential explosive and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Date of Receipt and Opening: Always label containers with the date of receipt and the date of first opening. This is critical for tracking the age of the chemical and assessing the likelihood of peroxide formation.
-
Peroxide Testing: For containers that have been open for an extended period (typically over 12 months, or as specified by your institution's safety protocols), testing for peroxides is mandatory before disposal.
-
Test Strips: Use commercially available peroxide test strips suitable for organic solvents. Follow the manufacturer's instructions carefully.
-
Iodide Test: A more sensitive method involves adding 1 mL of the this compound to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
2.2. Segregation and Storage of Waste
-
Waste Classification: this compound is a halogenated organic waste .
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Mixing these wastes can complicate and increase the cost of disposal.
-
Incompatible Materials: Store waste this compound away from strong oxidizing agents, strong acids, and strong bases.
Disposal Procedures: A Step-by-Step Protocol
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation Properly identify and classify waste this compound as a halogenated organic waste. Ensure it is not mixed with other waste streams, particularly non-halogenated solvents.
Step 2: Containerization and Labeling Use a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.
Step 3: Arrange for Professional Disposal The primary and most appropriate method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and treat such chemicals in compliance with all regulations.
Step 4: Recommended Disposal Technology: Incineration High-temperature incineration is the recommended disposal method for halogenated organic compounds.
-
Mechanism: Incineration at high temperatures (typically 850°C to 1400°C) with sufficient residence time ensures the complete destruction of the organic molecule.
-
Flue Gas Treatment: Incineration facilities for halogenated waste must be equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize acidic gases (like hydrogen bromide) and capture particulate matter.
-
Prevention of Dioxin/Furan Formation: Incomplete combustion of brominated aromatic compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). Professional incineration facilities are designed to operate under conditions that minimize the formation of these byproducts.
Step 5: Alternative Disposal Methods (For consideration by specialists only)
While incineration is the standard, other technologies exist for the treatment of halogenated organic compounds. These are generally more specialized and may not be suitable for all waste streams.
-
Photolysis: Degradation using UV light has been studied for brominated diphenyl ethers. However, this can lead to the formation of other hazardous byproducts, such as brominated dibenzodioxins, and is not a standard disposal method for bulk laboratory waste.
-
Chemical Treatment: Methods like Fenton oxidation (using hydrogen peroxide and an iron catalyst) can degrade organic pollutants. However, the effectiveness for this compound would require specific evaluation, and the process itself generates a treated effluent that requires further management.
Under no circumstances should this compound be disposed of down the drain or in regular trash. This is illegal and poses a significant threat to the environment and public health.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding its hazards, particularly the risk of peroxide formation, and adhering to the outlined procedures for segregation, handling, and disposal through licensed professionals, we can ensure a safe laboratory environment and protect our ecosystem. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific excellence and integrity.
References
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Aquatic Photolysis of Hydroxylated Polybromodiphenyl Ethers Under Direct UV Irradiation: A Case Study of 2'-HO-BDE-68. (2017). PubMed. [Link]
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Ice photolysis of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100): laboratory investigations using solid phase microextraction. (2012). PubMed. [Link]
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Aquatic photolysis of hydroxylated polybromodiphenyl ethers under direct UV irradiation: a case study of 2′-HO-BDE-68. (2017). ResearchGate. [Link]
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Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. (2015). Semantic Scholar. [Link]
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Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. (n.d.). NIH. [Link]
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Waste incinerators. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. [Link]
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Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety. [Link]
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1-bromo-2-phenoxy-benzene (C12H9BrO). (n.d.). PubChemLite. [Link]
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-
Best Available Techniques (BAT) Reference Document for Waste Incineration. (2019). Europa.eu. [Link]
- (S)-1-Bromo-1
A Researcher's Guide to the Safe Handling of 1-Bromo-2-phenoxybenzene
As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse range of chemical compounds. Among these is 1-Bromo-2-phenoxybenzene, a halogenated aromatic ether with applications in organic synthesis. While indispensable, its handling requires a meticulous approach to safety to mitigate inherent risks. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound presents several health hazards that demand careful management. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create effective barriers against these exposure pathways.
A foundational principle of laboratory safety is to always consult the manufacturer's Safety Data Sheet (SDS) before working with any chemical for the first time.[4][5] This document provides comprehensive information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in established safety standards.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing serious eye damage.[6][7] |
| Face Shield | - | To be worn over goggles when there is a significant risk of splashing.[7][8] | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and absorption. Nitrile gloves are a suitable option for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination.[9] |
| Closed-toe Shoes | - | Prevents exposure from spills.[9] | |
| Respiratory Protection | Chemical Fume Hood | - | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[9][10] |
| Respirator (if needed) | NIOSH-approved | In the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with organic vapor cartridges may be necessary.[11] |
The Rationale Behind Our Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, particularly during procedures with a higher potential for splashing, such as transfers of large volumes or reactions under pressure.[7][8]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for short-term use. However, no glove material is impervious to all chemicals indefinitely. For extended handling, it is crucial to refer to manufacturer-specific chemical resistance data.
-
Body Protection: A standard laboratory coat and closed-toe shoes are fundamental to preventing accidental skin contact with spills.[9]
-
Respiratory Protection: this compound has a vapor pressure that may lead to harmful concentrations in the air. A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[10] Respirators provide an essential secondary level of protection in non-routine situations.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow should be followed for all operations involving this compound.
Preparation and Pre-Handling Checklist:
-
Consult the SDS: Before beginning any new procedure, thoroughly read and understand the Safety Data Sheet for this compound.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment to avoid leaving the designated work area.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Handling Procedure:
-
Work Within a Fume Hood: Conduct all manipulations of this compound exclusively within a certified chemical fume hood.[9][10]
-
Grounding: When transferring from larger containers, ensure all metal parts of the equipment are grounded to avoid ignition of vapors by static electricity discharge.[10]
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases.[12]
-
Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed to prevent the escape of vapors.[13]
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound is not only a matter of safety but also of environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[9][14]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[9][15]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[16]
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tightly fitting lid to prevent leaks and vapor release.[14][17]
-
Labeling: Clearly label the waste container with its contents, including the full chemical name "this compound" and the approximate concentration.
Storage and Final Disposal:
-
Secondary Containment: Store the halogenated waste container in a designated satellite accumulation area with secondary containment to prevent the spread of material in case of a leak.[17]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Never pour chemical waste down the drain.[9][17]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, or if you are unsure, evacuate the area and contact your institution's EHS department.[16] |
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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American Industrial Hygiene Association. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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American Hazmat Rentals. (n.d.). What Are the OSHA Requirements for Chemical Storage? Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2-phenoxy-benzene. PubChem. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
